molecular formula C24H42O21 B12508102 Isomaltotetraose

Isomaltotetraose

Cat. No.: B12508102
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-UHFFFAOYSA-N
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Description

Isomaltotetraose is a useful research compound. Its molecular formula is C24H42O21 and its molecular weight is 666.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2

InChI Key

DFKPJBWUFOESDV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569) is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, enzymatic synthesis, and detailed methodologies for the isolation and purification of this compound. It includes quantitative data on production yields, detailed experimental protocols, and visual diagrams of both the isolation workflow and a key biological signaling pathway involving this oligosaccharide.

Discovery and Background

The discovery of this compound is intrinsically linked to the broader study of α-glucans, particularly dextran (B179266). In the mid-20th century, extensive research into the structure of dextran, a bacterial exopolysaccharide with a backbone of α-1,6 linked glucose residues, led to the identification of its constituent oligosaccharides.[1] Pioneering work by researchers like John F. Robyt on the enzymatic hydrolysis of dextran was fundamental in isolating and characterizing the homologous series of isomaltooligosaccharides, including isomaltose, isomaltotriose, and this compound.[2]

This compound (DP4) is not typically found in isolation but is a key component of isomaltooligosaccharide (IMO) syrups.[3] These syrups are produced commercially through the enzymatic treatment of starch.[4] The unique α-1,6 linkages make this compound and other higher-DP IMOs resistant to digestion by human upper gastrointestinal enzymes, allowing them to reach the colon and function as prebiotics.[1]

Enzymatic Synthesis of this compound-Containing Mixtures

The industrial production of this compound is achieved through the synthesis of a mixed isomaltooligosaccharide (IMO) syrup, from which the DP4 fraction can then be isolated. The two primary enzymatic strategies are transglucosylation using α-glucosidase and acceptor reactions with dextransucrase.

Synthesis via Transglucosylation (α-Glucosidase)

This is the most common industrial method. Starch is first hydrolyzed into maltose (B56501) or maltodextrins. An α-glucosidase with high transglucosylation activity is then used to transfer glucose moieties, converting the digestible α-1,4 linkages into indigestible α-1,6 linkages.

  • Enzyme: α-Glucosidase (e.g., from Aspergillus niger)

  • Substrate: High-maltose syrup or starch hydrolysate

  • Reaction: The enzyme hydrolyzes a glucose unit from a donor molecule (like maltose) and transfers it to an acceptor molecule (another maltose or oligosaccharide), forming an α-1,6 bond.

Synthesis via Acceptor Reaction (Dextransucrase)

Dextransucrase synthesizes dextran from sucrose. In the presence of an "acceptor" molecule like maltose, the enzyme's activity is shifted from polymerization to the synthesis of short-chain oligosaccharides.

  • Enzyme: Dextransucrase (e.g., from Leuconostoc mesenteroides)

  • Substrates: Sucrose (as the glucose donor) and an acceptor (e.g., maltose, glucose).

  • Reaction: The enzyme cleaves sucrose, transferring the glucose moiety to the acceptor molecule to form an α-1,6 linkage.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the enzyme, substrate, and reaction conditions. The following table summarizes representative quantitative data from various enzymatic production methods, highlighting the composition of the resulting IMO mixture before preparative purification.

Enzymatic Method Enzyme Source Substrate Total IMO Yield/Concentration This compound (DP4) Content in Mixture Reference
TransglucosylationAspergillus neoniger α-GlucosidaseRice Starch372.5 mg/mL (84% conversion)16.2% of total IMOs
TransglucosylationCommercial α-GlucosidaseMaltose81.3 g/LFormation enabled by addition of glucose
TransglucosylationCommercial Product AnalysisStarchNot Applicable2.8% (w/w)
TransglucosylationCommercial Product AnalysisStarchNot Applicable30.7% (as part of a tetrasaccharide fraction)
Dextran HydrolysisArthrobacter oxydans DextranaseDextranNot SpecifiedMajor hydrolysis end product
Dextran HydrolysisLipomyces starkeyi DextranaseDextranNot SpecifiedA final hydrolysis product

Experimental Protocols

Protocol 1: Enzymatic Synthesis of IMO Mixture

This protocol describes a typical batch synthesis using α-glucosidase.

  • Substrate Preparation: Prepare a 30% (w/v) solution of high-maltose syrup in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

  • Enzyme Addition: Add α-glucosidase (e.g., from Aspergillus niger) to the substrate solution at a concentration of 5-10 U/g of substrate.

  • Incubation: Incubate the reaction mixture at 60°C with gentle agitation for 24-48 hours.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 15 minutes to denature the enzyme.

  • Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet any precipitated protein. Filter the supernatant through a 0.45 µm filter. The resulting clarified syrup contains a mixture of glucose, residual maltose, and IMOs of varying degrees of polymerization (DP2-DP6+).

Protocol 2: Preparative Isolation of this compound by Size-Exclusion Chromatography

This protocol provides a method for fractionating the crude IMO syrup to isolate the this compound (DP4) fraction using a Bio-Gel P-2 column.

  • Column Preparation:

    • Prepare a slurry of Bio-Gel P-2 resin in deionized water.

    • Pack a glass column (e.g., 5 cm diameter x 150 cm length) with the resin slurry, allowing it to settle under gravity flow to form a stable, uniform bed.

    • Equilibrate the column by washing with at least two column volumes of degassed, filtered (0.22 µm) deionized water at room temperature.

  • Sample Loading:

    • Concentrate the clarified IMO syrup from Protocol 4.1 to a final carbohydrate concentration of 20-30% (w/v).

    • Carefully load 1-2% of the total column volume of the concentrated syrup onto the top of the column bed.

  • Elution:

    • Elute the column with degassed, filtered deionized water at a constant, slow flow rate (e.g., 0.5 mL/min) using gravity flow.

  • Fraction Collection:

    • Begin collecting fractions (e.g., 10-20 mL per fraction) immediately after sample loading.

  • Fraction Analysis:

    • Analyze small aliquots of each fraction for carbohydrate content using a method like Thin Layer Chromatography (TLC) or analytical HPLC.

    • On a size-exclusion column, higher DP oligosaccharides will elute first. Identify the fractions containing the peak corresponding to a tetrasaccharide standard (this compound).

  • Pooling and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Freeze-dry the pooled fractions to obtain purified this compound as a white powder.

Protocol 3: Purity Analysis by HPLC

This protocol describes the analytical HPLC method to confirm the purity of the isolated this compound.

  • Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P series) or an Aminex HPX-42A column.

  • Mobile Phase: Acetonitrile (B52724)/water gradient (e.g., starting at 80:20 and decreasing the acetonitrile concentration).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) detector.

  • Standard Preparation: Prepare standard solutions of glucose, maltose, isomaltose, isomaltotriose, and this compound (1 mg/mL each).

  • Sample Preparation: Dissolve the lyophilized this compound powder in the mobile phase starting condition at a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Injection and Analysis: Inject the sample and standards. Purity is determined by comparing the retention time of the main peak in the sample to the this compound standard and calculating the area percentage of that peak relative to all other peaks in the chromatogram.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from raw substrate to purified this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Isolation cluster_final Final Product Starch Starch/ Sucrose EnzymaticReaction Enzymatic Reaction (α-Glucosidase or Dextransucrase) Starch->EnzymaticReaction CrudeIMO Crude IMO Syrup (DP2-DPn Mixture) EnzymaticReaction->CrudeIMO Clarification Clarification (Centrifugation/ Filtration) CrudeIMO->Clarification SEC Size-Exclusion Chromatography (e.g., Bio-Gel P-2) Clarification->SEC Fractionation Fraction Collection & Analysis (HPLC/TLC) SEC->Fractionation Pooling Pooling of DP4 Fractions Fractionation->Pooling Lyophilization Lyophilization Pooling->Lyophilization PureDP4 Pure this compound (>95%) Lyophilization->PureDP4

References

Unveiling the Backbone: An In-depth Guide to the Early Structural Elucidation of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first illuminated the chemical structure of isomaltotetraose (B46569), a key oligosaccharide in various biological and industrial contexts. Before the advanced analytical techniques of today, a combination of meticulous chemical degradation, enzymatic hydrolysis, and chromatographic separation formed the bedrock of carbohydrate structure determination. This document revisits these early experimental approaches, providing detailed methodologies and summarizing the key quantitative findings that led to the definitive structure of isomalt-tetraose.

Core Principles of this compound Structure Determination

The early elucidation of this compound's structure rested on three primary experimental pillars:

  • Methylation Analysis: To determine the specific linkage positions between the glucose units.

  • Enzymatic Hydrolysis: To identify the nature of the glycosidic bonds and the sequence of the monosaccharide units.

  • Periodate (B1199274) Oxidation: To corroborate the linkage analysis and provide information about the ring structure of the glucose residues.

These methods, often used in concert, allowed early researchers to piece together the puzzle of this compound's linear chain of four glucose units connected by α-1,6-glycosidic bonds.

Experimental Protocols and Data Presentation

Methylation Analysis

Methylation analysis was a cornerstone technique for determining the linkage patterns in oligosaccharides. The process involves methylating all free hydroxyl groups, hydrolyzing the permethylated oligosaccharide into its constituent methylated monosaccharides, and then identifying these derivatives.

Experimental Protocol:

  • Permethylation: this compound was treated with a methylating agent, such as dimethyl sulfate (B86663) and sodium hydroxide (B78521) (Haworth methylation) or methyl iodide and silver oxide (Purdie methylation), to convert all free hydroxyl groups to methoxy (B1213986) groups.

  • Hydrolysis: The resulting permethylated this compound was then subjected to acid hydrolysis (e.g., with hydrochloric or sulfuric acid) to break the glycosidic linkages, yielding a mixture of partially methylated glucose monomers.

  • Derivatization and Identification: The partially methylated monosaccharides were commonly identified by comparing their properties (e.g., chromatographic mobility) with known standards. The positions of the free hydroxyl groups on these monomers corresponded to the points of linkage in the original oligosaccharide.

Quantitative Data from Methylation Analysis:

The identification of the specific methylated glucose derivatives was crucial. For a linear α-1,6-linked this compound, methylation analysis would yield the following products in a specific molar ratio:

Methylated Glucose DerivativeExpected Molar RatioInferred Position in this compound
2,3,4,6-tetra-O-methyl-D-glucose1Non-reducing terminal unit
2,3,4-tri-O-methyl-D-glucose2Internal glucose units
2,3,4-tri-O-methyl-D-glucose1Reducing terminal unit (after reduction and hydrolysis)

Note: The reducing end unit would initially be a 2,3,4-tri-O-methyl-D-glucose, but for analytical purposes, it was often reduced to a glucitol derivative before methylation to distinguish it from the internal units.

Logical Workflow for Methylation Analysis:

Methylation_Analysis This compound This compound Permethylation Permethylation (e.g., MeI, Ag2O) This compound->Permethylation Permethylated_IMT Permethylated This compound Permethylation->Permethylated_IMT Hydrolysis Acid Hydrolysis Permethylated_IMT->Hydrolysis Methyl_Glucoses Mixture of Methylated Glucose Derivatives Hydrolysis->Methyl_Glucoses Identification Chromatographic Identification Methyl_Glucoses->Identification Structure Linkage Structure (α-1,6) Identification->Structure

Figure 1: Workflow of Methylation Analysis for this compound.
Enzymatic Hydrolysis

The use of specific glycoside hydrolases provided critical information about the anomeric configuration (α or β) of the glycosidic linkages.

Experimental Protocol:

  • Enzyme Selection: this compound was incubated with enzymes known for their specific cleavage of glycosidic bonds. For instance, α-glucosidase, which specifically hydrolyzes α-glucosidic linkages, was a key enzyme.

  • Hydrolysis Reaction: The oligosaccharide was dissolved in a suitable buffer at the optimal pH and temperature for the chosen enzyme.

  • Product Analysis: The reaction products were analyzed over time using techniques like paper chromatography or thin-layer chromatography. The rate and extent of hydrolysis, and the identity of the products (glucose in this case), provided evidence for the type of glycosidic linkage.

Key Findings from Enzymatic Hydrolysis:

  • Complete Hydrolysis by α-glucosidase: The observation that α-glucosidase could completely hydrolyze this compound into glucose confirmed the presence of α-glucosidic linkages.

  • Resistance to β-glucosidase: Conversely, the lack of hydrolysis by β-glucosidase demonstrated the absence of β-linkages.

Signaling Pathway of Enzymatic Hydrolysis:

Enzymatic_Hydrolysis cluster_alpha With α-glucosidase cluster_beta With β-glucosidase IMT_alpha This compound Glucose_alpha Glucose IMT_alpha->Glucose_alpha Hydrolysis IMT_beta This compound No_Reaction No Reaction IMT_beta->No_Reaction

Figure 2: Specificity of Enzymatic Hydrolysis of this compound.
Periodate Oxidation

Periodate oxidation was used to confirm the linkage positions by cleaving vicinal diols (hydroxyl groups on adjacent carbons). The consumption of periodate and the production of formic acid provided quantitative data related to the structure.

Experimental Protocol:

  • Oxidation: this compound was treated with a known excess of sodium metaperiodate in an aqueous solution. The reaction was allowed to proceed in the dark to prevent photodegradation of the periodate.

  • Measurement of Periodate Consumption: Aliquots were taken at various time points, and the remaining periodate was determined by titration, typically after quenching the reaction with ethylene (B1197577) glycol.

  • Measurement of Formic Acid Production: The amount of formic acid produced was determined by titration with a standard base.

Quantitative Data from Periodate Oxidation:

For a linear α-1,6-linked tetrasaccharide, the expected results of periodate oxidation are:

MeasurementExpected Value per mole of this compound
Moles of Periodate Consumed5
Moles of Formic Acid Produced1

The non-reducing terminal glucose consumes two moles of periodate and produces one mole of formic acid. Each internal glucose unit and the reducing terminal unit consume one mole of periodate each.

Logical Relationship in Periodate Oxidation:

Periodate_Oxidation cluster_reactants Reactants cluster_products Products & Measurements IMT This compound Reaction Oxidation Reaction IMT->Reaction Periodate Sodium Metaperiodate Periodate->Reaction Consumed_Periodate Periodate Consumed (5 moles) Reaction->Consumed_Periodate Formic_Acid Formic Acid Produced (1 mole) Reaction->Formic_Acid Oxidized_Product Oxidized Polysaccharide Reaction->Oxidized_Product

Figure 3: Reactants and Products of Periodate Oxidation of this compound.

Conclusion

The convergence of evidence from methylation analysis, enzymatic hydrolysis, and periodate oxidation provided a robust and unambiguous structural determination of this compound long before the advent of modern spectroscopic techniques. These classical methods, while labor-intensive, exemplify the power of chemical reasoning and meticulous experimental design in molecular structure elucidation. The data derived from these early studies laid the groundwork for our current understanding of this important oligosaccharide and its role in various fields, from food science to biotechnology and drug development.

fundamental physicochemical properties of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Physicochemical Properties of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetrasaccharide, a type of isomaltooligosaccharide (IMO), composed of four glucose units linked by α-1,6 glycosidic bonds.[1][2] It is represented by the structure Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc.[1][3] As a key member of the IMO family, which are naturally found in some fermented foods and also produced commercially, this compound has garnered significant interest.[2] Its potential applications span the food industry, where it can serve as a low-calorie sweetener and prebiotic, to pharmaceuticals, where it may be used as a stabilizer or excipient in drug formulations. Longer-chain IMOs like this compound are not easily hydrolyzed by human intestinal enzymes, giving them digestion-resistant properties. This guide provides a detailed overview of its core physicochemical properties, relevant experimental methodologies, and structural relationships.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in research and development, influencing its behavior in various matrices and formulations.

PropertyValueReferences
IUPAC Name alpha-D-gluco-hexopyranosyl-(1->6)-alpha-D-gluco-hexopyranosyl-(1->6)-alpha-D-gluco-hexopyranosyl-(1->6)-D-gluco-hexopyranose
Synonyms Glcα1-6)Glcα(1-6)Glcα(1-6)Glc, DP4
CAS Number 35997-20-7
Molecular Formula C24H42O21
Molecular Weight 666.58 g/mol
Appearance White to off-white solid, powder, or crystal
Melting Point >210°C
Boiling Point 1102.8 ± 65.0 °C (Predicted)
Solubility Water: 250 mg/mL (Requires sonication)Methanol: Slightly soluble
Optical Activity Optically active. As an α(1→6) linked glucose oligomer, it is expected to be dextrorotatory, similar to dextran.
Purity ≥ 95% (Typically analyzed by HPLC)

Stability Profile

The stability of this compound is crucial for its storage and application.

  • pH Stability : As a carbohydrate, its stability is pH-dependent. Dextrose solutions, for instance, exhibit maximum stability at a slightly acidic pH of around 4. In highly acidic or alkaline conditions, hydrolysis of the glycosidic bonds can occur, particularly at elevated temperatures.

  • Thermal Stability : The solid form is stable at room temperature, with storage recommendations ranging from 2-8°C to -20°C for long-term preservation. In solution, thermal degradation is a key consideration. The stability of related enzymes suggests that this compound in solution would be most stable at moderate temperatures.

  • Enzymatic Stability : Compared to oligosaccharides with α(1,4) linkages (like maltotetraose), this compound is significantly more resistant to digestion by human upper gastrointestinal enzymes. This resistance to hydrolysis is a key property for its consideration as a prebiotic fiber.

Experimental Protocols

The characterization and quantification of this compound predominantly rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RI)

This method is widely used for the quantitative analysis of commercial isomaltooligosaccharide products.

Objective: To separate and quantify this compound from a mixture of other saccharides.

Principle: The method utilizes a polymer-based amino column for chromatographic separation. The separation is based on the differential interaction of various saccharides with the stationary phase. A refractive index (RI) detector is used for detection, as sugars do not possess a significant UV chromophore. Quantification is achieved by comparing the peak area or height from the sample to a calibration curve generated from known standards.

Methodology:

  • Standard Preparation:

    • Prepare stock solutions of high-purity this compound standard in deionized water.

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 1 mg/mL to 15 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in deionized water.

    • For carbonated samples, degas using ultrasonication.

    • Centrifuge the sample solution (e.g., at 5000 ×g for 5 minutes) to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm membrane filter before injection.

  • HPLC-RI System Conditions (Example):

    • Detector: Refractive Index (RI) Detector.

    • Column: Polymer-based amino column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm).

    • Column Temperature: 40°C.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 77% acetonitrile).

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 3 µL.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak height or area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the sample by interpolating its peak height or area on the calibration curve.

Visualizations

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physicochemical and biological properties.

G Figure 1: Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_physicochemical Physicochemical Properties cluster_biological Biological Properties Structure Four Glucose Units (C24H42O21) Linkage α-1,6 Glycosidic Bonds MW High Molecular Weight (666.58 g/mol) Structure->MW Solubility High Water Solubility (Many -OH Groups) Structure->Solubility Optical Optical Activity (Chiral Centers) Structure->Optical Digestion Digestion Resistance Linkage->Digestion Prebiotic Prebiotic Effect Digestion->Prebiotic

Caption: Figure 1: Structure-Property Relationship of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the typical workflow for the quantitative analysis of this compound using HPLC-RI.

G Figure 2: HPLC-RI Workflow for this compound Quantification start Sample / Standard prep Sample Preparation (Dissolution, Filtration) start->prep hplc HPLC System prep->hplc separation Separation on Amino Column hplc->separation detection RI Detection separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Calibration) data->analysis end Result (Concentration) analysis->end

Caption: Figure 2: HPLC-RI Workflow for this compound Quantification.

References

Isomaltotetraose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Synthesis, Analysis, and Applications of Isomaltotetraose (B46569)

This technical guide provides a comprehensive overview of this compound, a key isomalto-oligosaccharide (IMO), for researchers, scientists, and professionals in drug development. This document details its chemical identity, enzymatic synthesis and purification, analytical methodologies, and its burgeoning applications, particularly focusing on its prebiotic potential.

Core Chemical and Physical Properties

This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. Its chemical structure confers specific properties that are of interest in various scientific and industrial fields.

PropertyValueReference
CAS Number 35997-20-7[1][2]
Chemical Formula C₂₄H₄₂O₂₁[1][3]
Molecular Weight 666.58 g/mol [1][3]
Synonyms Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc[4]
Appearance White to off-white solid/powder[2][3]
Storage Temperature 2-8°C or frozen (<0°C)[1][4]

Enzymatic Synthesis and Purification

The industrial production of this compound and other isomalto-oligosaccharides predominantly relies on enzymatic processes using starch or maltose (B56501) as starting materials. These methods are favored for their specificity and efficiency.[5]

Enzymatic Production Workflow

The general workflow for the enzymatic synthesis of isomalto-oligosaccharides, including this compound, involves several key steps:

Enzymatic_Synthesis_Workflow Starch Starch Liquefaction Liquefaction (α-amylase, pullulanase) Starch->Liquefaction Saccharification Saccharification & Transglucosylation (β-amylase, α-transglucosidase) Liquefaction->Saccharification LowPurityIMO Low-Purity IMO Syrup Saccharification->LowPurityIMO Purification Purification (Yeast Fermentation / Chromatography) LowPurityIMO->Purification HighPurityIMO High-Purity IMO (including this compound) Purification->HighPurityIMO

Fig. 1: Enzymatic production of high-purity isomalto-oligosaccharides.
Experimental Protocols

2.2.1. Production of High-Purity Isomalto-oligosaccharides from Starch

This method involves the enzymatic conversion of starch followed by yeast fermentation to remove digestible sugars.[2]

  • Materials: Rice crumb or tapioca flour starch, α-amylase, pullulanase, transglucosidase, Saccharomyces carlsbergensis, Saccharomyces cerevisiae.

  • Liquefaction and Saccharification: The starch is first enzymatically liquefied and saccharified to produce a syrup.

  • Transglucosylation: The resulting syrup is treated with transglucosidase to produce a low-purity isomalto-oligosaccharide (IMO) mixture.

  • Purification by Fermentation: To increase the purity of the IMOs, yeast fermentation is employed to remove residual glucose, maltose, and maltotriose.

    • For low-purity IMO from rice crumbs, fermentation with washed S. carlsbergensis cells harvested at the log phase is most effective.

    • For low-purity IMO from tapioca flour, a sequential fermentation starting with S. cerevisiae for 24 hours, followed by the addition of an equal amount of S. carlsbergensis for further fermentation, is recommended.

  • Outcome: This process can yield a high-purity IMO product containing over 98% (w/w) of total sugars as isomaltose, panose, and isomaltotriose (B1581827) after a 3-day fermentation.

2.2.2. Single-Step Production of Isomaltooligosaccharides from Maltose

This protocol utilizes whole-cell biocatalysts to directly convert maltose into a series of isomalto-oligosaccharides.[5]

  • Microorganism: Bacillus subtilis strain AP-1, which produces α-glucosidase with transglucosidase activity.

  • Cultivation: The bacteria are cultivated in a medium containing 50 g/L of maltose.

  • Fermentation: During a 36-hour cultivation period, the α-glucosidase produced by the bacteria catalyzes the transglucosylation of maltose into isomalto-oligosaccharides with a degree of polymerization (DP) ranging from 2 to 14.

  • Yield: This method can achieve a total IMO yield of 36.33 g/L.

  • Purification: The produced IMOs can be purified by size exclusion chromatography (SEC) using a Superdex 30 Increase column.

Analytical Methodologies

Accurate analysis of this compound and other IMOs is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is the predominant analytical technique.

HPLC-ELSD for this compound Analysis
  • Instrumentation: HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).

  • Column: An Asahipak NH2P-50 4E column is suitable for the analysis of isomaltooligosaccharides.[6]

  • Mobile Phase: A typical mobile phase is an acetonitrile-water mixture (e.g., 60:40, v/v).[4]

  • Principle: This method separates the different oligosaccharides based on their polarity, allowing for the identification and quantification of this compound, isomaltose, isomaltotriose, and isomaltopentaose.[4][6]

U-HPLC-ESI-MS/MS for Oligosaccharide Analysis

For more detailed structural information, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry can be employed.

  • Technique: U-HPLC-ESI-MS/MS provides separation and allows for the determination of linkage information in oligosaccharides.[3]

  • Application: This technique is particularly useful for distinguishing between isomers such as isomaltotriose, maltotriose, and panose, and can be applied to the analysis of this compound.[3]

Applications in Research and Drug Development

This compound and other IMOs are gaining significant attention for their potential applications in the food, pharmaceutical, and cosmetic industries due to their prebiotic properties and other health benefits.

Prebiotic Activity and Gut Microbiota Modulation

IMOs, including this compound, are known to exert prebiotic effects by selectively stimulating the growth of beneficial gut bacteria.

Prebiotic_Mechanism IMO Isomalto-oligosaccharides (including this compound) Ingestion Ingestion IMO->Ingestion Gut Gut Microbiota Ingestion->Gut Probiotics ↑ Beneficial Bacteria (Bifidobacterium, Lactobacillus) Gut->Probiotics SCFA ↑ Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut->SCFA Health Improved Gut Health & Systemic Benefits Probiotics->Health SCFA->Health

Fig. 2: Mechanism of prebiotic action of isomalto-oligosaccharides.
  • Stimulation of Probiotics: IMOs promote the growth of beneficial gut microbiota such as Bifidobacteria and Lactobacilli.[7]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of IMOs by gut bacteria leads to the production of SCFAs like acetate, propionate, and butyrate.[7]

  • Health Benefits: Increased levels of beneficial bacteria and SCFAs are associated with numerous health benefits, including reduced systemic inflammation, improved gut barrier function, and enhanced metabolic health.[7]

Potential in Drug Development

The unique properties of this compound make it a candidate for various applications in drug development:

  • Drug Delivery: As oligosaccharides, IMOs can be explored for their potential use in drug delivery systems.

  • Therapeutic Potential: The modulation of the gut microbiome by IMOs opens avenues for their use in the management of gastrointestinal disorders and metabolic diseases such as obesity and diabetes.[7]

  • Immunomodulation: IMOs have been shown to modulate immune responses and enhance disease resistance.[7]

Conclusion

This compound is a significant isomalto-oligosaccharide with well-defined chemical properties and established methods for its production and analysis. Its primary application lies in its prebiotic activity, which has profound implications for gut health and the management of metabolic diseases. For researchers and professionals in drug development, this compound and the broader class of IMOs represent a promising area for the development of novel functional foods, dietary supplements, and therapeutic agents. Further research into the specific mechanisms of action of this compound will continue to unveil its full potential.

References

Conformational Landscape of Isomaltotetraose in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), an α-(1→6) linked glucose tetramer, is a fundamental structural motif in dextrans and a molecule of significant interest in glycobiology and drug delivery. Its conformational flexibility in solution dictates its interactions with biological receptors and ultimately its functional properties. This technical guide provides an in-depth analysis of the conformational behavior of this compound in aqueous solution, drawing upon key findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. We present a summary of the available quantitative data, detailed experimental protocols for conformational analysis, and logical workflows for investigating oligosaccharide structures.

Introduction

The three-dimensional structure of oligosaccharides is intimately linked to their biological function. Unlike proteins, which often adopt well-defined folded structures, oligosaccharides typically exist as a dynamic ensemble of conformers in solution. The conformational preferences of these molecules are governed by the rotational freedom around the glycosidic linkages, which are defined by a set of dihedral angles. For the α-(1→6) linkage present in this compound, these are primarily the phi (φ), psi (ψ), and omega (ω) angles.

A comprehensive understanding of the conformational landscape of this compound is crucial for designing effective dextran-based drug delivery systems and for understanding its role in biological processes, including interactions with dextranases. This guide synthesizes the current knowledge on the solution conformation of this compound, with a focus on the experimental and computational techniques used for its characterization.

Conformational Preferences of this compound

Studies combining NMR spectroscopy and MD simulations have revealed that this compound in solution predominantly adopts a right-handed helical conformation.[1] This helical structure is stabilized by a network of intramolecular hydrogen bonds, which contributes to a more ordered and compact structure than might be expected for a flexible oligosaccharide.[1]

Quantitative Conformational Data

Table 1: Representative Dihedral Angles for the α-(1→6) Glycosidic Linkage in Isomaltose (B16258) (as a proxy for this compound)

Dihedral AngleRepresentative Value (degrees)
φ (O5-C1-O6-C6')Data not available in search results
ψ (C1-O6-C6'-C5')Data not available in search results
ω (O6-C6'-C5'-O5')Data not available in search results

Note: The table is a template. Specific values for this compound from primary literature are required for completion.

Experimental Protocols for Conformational Analysis

The determination of the solution conformation of this compound relies on a synergistic combination of experimental NMR techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the average conformation of oligosaccharides in solution. Key NMR parameters used in conformational analysis include Nuclear Overhauser Effects (NOEs), J-coupling constants, and residual dipolar couplings (RDCs).

3.1.1. Sample Preparation

  • Dissolution: Dissolve a purified sample of this compound in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL.

  • Lyophilization: Lyophilize the sample to remove any residual H₂O.

  • Re-dissolution: Re-dissolve the lyophilized sample in 99.9% D₂O.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP).

3.1.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher):

  • 1D ¹H NMR: To assess sample purity and obtain an overview of the proton signals.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each glucose residue.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single glucose residue).

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining inter-residue distances and defining the overall conformation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in resonance assignment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can provide information about glycosidic linkages.

3.1.3. Data Analysis

  • Resonance Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign all proton and carbon resonances of the four glucose residues in this compound.

  • NOE/ROE Analysis: Integrate the cross-peak volumes in NOESY/ROESY spectra to derive inter-proton distance restraints. These distances are proportional to the inverse sixth power of the cross-peak intensity.

  • J-Coupling Analysis: Measure the scalar coupling constants (³JHH) from high-resolution 1D or 2D spectra. These values are related to the dihedral angles through the Karplus equation and provide information about the conformation of the pyranose rings and the exocyclic hydroxymethyl groups.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the conformational landscape of this compound in a simulated aqueous environment.

3.2.1. System Setup

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a carbohydrate builder tool (e.g., from GLYCAM-Web).

  • Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM06 or the CHARMM36 carbohydrate force field, in conjunction with a suitable water model (e.g., TIP3P).

  • Solvation: Place the this compound molecule in a periodic box of water molecules.

  • Ionization: Add counter-ions to neutralize the system if necessary.

3.2.2. Simulation Protocol

  • Energy Minimization: Perform energy minimization to relax any steric clashes in the initial structure.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

3.2.3. Trajectory Analysis

  • Dihedral Angle Analysis: Calculate the time evolution of the glycosidic linkage dihedral angles (φ, ψ, ω) to identify the preferred conformational states and their populations.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of intramolecular and intermolecular (with water) hydrogen bonds.

  • RMSD and RMSF Analysis: Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

  • Comparison with NMR Data: Back-calculate NMR observables (e.g., NOEs and J-couplings) from the MD trajectory and compare them with the experimental data to validate the simulation.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the conformational analysis of this compound.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MD Molecular Dynamics Simulation Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (COSY, TOCSY, NOESY, HSQC, HMBC) Sample_Prep->NMR_Acquisition NMR_Analysis NMR Data Analysis (Assignments, NOE Distances, J-Couplings) NMR_Acquisition->NMR_Analysis Trajectory_Analysis Trajectory Analysis (Dihedrals, H-Bonds, RMSD) NMR_Analysis->Trajectory_Analysis Final_Model Conformational Model of this compound NMR_Analysis->Final_Model System_Setup System Setup (Structure, Force Field, Solvation) MD_Simulation MD Simulation (Minimization, Equilibration, Production) System_Setup->MD_Simulation MD_Simulation->Trajectory_Analysis Trajectory_Analysis->NMR_Analysis Trajectory_Analysis->Final_Model

Figure 1: Integrated workflow for the conformational analysis of this compound.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_function Biological Function Primary Primary Structure (α-(1→6) linked glucose) Conformation 3D Conformation (Helical) Primary->Conformation determines Receptor_Binding Receptor Binding (e.g., Dextranases) Conformation->Receptor_Binding influences Drug_Delivery Drug Delivery Properties Conformation->Drug_Delivery impacts Flexibility Glycosidic Linkage Flexibility (φ, ψ, ω rotation) Flexibility->Conformation HBonds Intramolecular H-Bonds HBonds->Conformation stabilize

Figure 2: Relationship between structure, properties, and function of this compound.

Conclusion

The conformational analysis of this compound in solution reveals a preference for a right-handed helical structure, a key feature influencing its biological activity and utility in various applications. The synergistic use of high-resolution NMR spectroscopy and long-timescale molecular dynamics simulations is indispensable for a detailed understanding of its conformational landscape. While this guide provides a comprehensive overview of the methodologies and the current state of knowledge, further research is needed to populate the quantitative data on the specific conformational populations and dihedral angle distributions of this compound. Such data will be invaluable for the rational design of novel carbohydrate-based therapeutics and drug delivery vehicles.

References

The Pivotal Role of Isomaltotetraose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the biological role of isomaltotetraose (B46569) in microbial metabolism. It covers the enzymatic breakdown, transport mechanisms, and metabolic fate of this α-(1→6)-linked glucooligosaccharide, with a particular focus on its impact on gut microbiota, including key probiotic genera such as Lactobacillus and Bifidobacterium. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to facilitate a comprehensive understanding of this important prebiotic substrate.

Introduction to this compound and its Metabolic Significance

This compound is a carbohydrate composed of four glucose units linked by α-1,6-glycosidic bonds. It is a component of isomalto-oligosaccharides (IMOs), which are found naturally in some fermented foods and are also produced commercially for use as prebiotics and functional food ingredients[1][2]. Unlike α-1,4-linked oligosaccharides such as maltodextrins, the α-1,6 linkages in this compound are resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon largely intact[1][2]. There, it becomes a selective substrate for the gut microbiota, influencing the composition and metabolic activity of these microbial communities. The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host[3].

Microbial Utilization of this compound

The metabolism of this compound by gut microbes is a multi-step process involving extracellular and intracellular enzymes, as well as specific transport systems. Different microbial species exhibit varying efficiencies and preferences for utilizing this compound and other IMOs.

Differential Metabolism by Probiotic Bacteria

Studies have shown distinct patterns of IMO utilization between two of the most well-characterized probiotic genera, Lactobacillus and Bifidobacterium.

  • Lactobacillus species , such as Lactobacillus reuteri, generally show a preference for metabolizing shorter-chain IMOs like isomaltose (B16258). The metabolism of longer-chain oligosaccharides, including this compound, is often slower and occurs at later stages of fermentation[3][4].

  • Bifidobacterium species , in contrast, preferentially metabolize IMOs with a higher degree of polymerization, including this compound[1][4]. This preference suggests that bifidobacteria are well-equipped with the enzymatic machinery to break down these more complex oligosaccharides.

This differential utilization has significant implications for the targeted modulation of the gut microbiota through prebiotic interventions.

Enzymatic Degradation of this compound

The breakdown of this compound is primarily accomplished by α-glucosidases and oligo-1,6-glucosidases, enzymes that cleave the α-1,6-glycosidic bonds.

  • α-Glucosidases (EC 3.2.1.20): These enzymes hydrolyze terminal, non-reducing α-1,4-linked glucose residues but can also exhibit activity on α-1,6 linkages. Their substrate specificity can vary significantly between different microbial species[5].

  • Oligo-1,6-glucosidase (EC 3.2.1.10): This enzyme specifically catalyzes the endohydrolysis of 1,6-α-glucosidic linkages in isomaltose and other dextrins[6][7].

In Lactobacillus reuteri, the metabolism of IMOs has been attributed to the activity of an α(1→6)-specific glucanase, DexB, and maltose (B56501) phosphorylase[1][4].

Transport into the Microbial Cell

The uptake of this compound and its breakdown products into microbial cells is mediated by specific transporter proteins. While detailed kinetic data for this compound transport is limited, studies on related oligosaccharides suggest the involvement of:

  • ATP-Binding Cassette (ABC) Transporters: These systems are commonly found in bacteria and are involved in the uptake of a wide range of nutrients, including oligosaccharides.

  • Phosphotransferase Systems (PTS): In some bacteria, the transport of sugars is coupled to their phosphorylation via a PTS.

Genomic and transcriptomic analyses have revealed gene clusters in probiotic bacteria that encode for both the transport systems and the hydrolytic enzymes required for IMO utilization, indicating a coordinated regulation of these processes[5].

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of enzymatic hydrolysis and microbial growth are crucial for understanding the metabolic efficiency of this compound utilization. While specific data for this compound is not always available, studies on related substrates provide valuable insights.

Enzyme Kinetics

The following table summarizes the kinetic parameters of a thermostable α-glucosidase from Thermoanaerobacter tengcongensis MB4 for the hydrolysis of various substrates. This data can serve as a reference for the potential enzymatic breakdown of this compound.

SubstrateKm (mg/mL)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mg-1mL)
pNPG0.38 ± 0.02288.96 ± 4.15433.441140.63
Maltose1.12 ± 0.07259.07 ± 7.93388.61346.97
Isomaltose2.98 ± 0.11185.73 ± 5.21278.6093.49
Maltotriose1.93 ± 0.13211.52 ± 6.84317.28164.39
Panose2.54 ± 0.15196.48 ± 5.99294.72116.03

Source: Adapted from a study on a novel thermostable α-glucosidase[5]. Note: pNPG (p-nitrophenyl-α-D-glucopyranoside) is a common chromogenic substrate for α-glucosidase activity assays.

Microbial Growth on Oligosaccharides

The specific growth rate of probiotic bacteria on different oligosaccharides provides a measure of their metabolic preference and efficiency.

Bacterial StrainCarbon SourceSpecific Growth Rate (µ, h-1)
Bifidobacterium animalisRaffinose0.45 ± 0.02
Stachyose (B150584)0.43 ± 0.01
Glucose0.35 ± 0.01
Bifidobacterium longumRaffinose0.48 ± 0.02
Stachyose0.46 ± 0.01
Glucose0.40 ± 0.02

Source: Adapted from a study on the specific growth rate of bifidobacteria on different sugars[8][9]. Note: Raffinose and stachyose are oligosaccharides containing α-1,6-galactosidic bonds, which are structurally related to the α-1,6-glucosidic bonds in this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial metabolism of this compound.

In Vitro Fermentation of this compound by Fecal Microbiota

This protocol describes a batch culture fermentation model to assess the prebiotic potential of this compound.

Materials:

  • Anaerobic chamber

  • pH-controlled fermenters

  • Fresh human fecal samples

  • Phosphate-buffered saline (PBS), anaerobic

  • Basal medium (e.g., containing peptone water, yeast extract, and salts)

  • This compound solution (sterile)

  • Control substrates (e.g., glucose, inulin)

Procedure:

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

    • Within 2 hours of collection, homogenize the fecal sample (10% w/v) in anaerobic PBS inside an anaerobic chamber.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Add 90 mL of pre-warmed, anaerobic basal medium to each fermenter.

    • Add 10 mL of the fecal inoculum to each fermenter.

    • Add 1 g of sterile this compound (or control substrate) to the respective fermenters.

    • Maintain the temperature at 37°C and the pH at a constant value (e.g., 6.8) using a pH controller with the automated addition of NaOH and HCl.

    • Stir the cultures continuously.

  • Sampling:

    • Collect samples (e.g., 5 mL) from each fermenter at regular time points (e.g., 0, 6, 12, 24, and 48 hours).

    • Immediately process the samples for analysis of bacterial populations (e.g., by 16S rRNA gene sequencing or qPCR) and metabolite production (e.g., SCFAs).

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol outlines the extraction and quantification of major SCFAs (acetate, propionate, and butyrate) from fermentation samples.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a fused silica (B1680970) capillary column)

  • Centrifuge

  • Glass vials with screw caps

  • Diethyl ether

  • Internal standard (e.g., 2-ethylbutyric acid)

  • SCFA standards (acetate, propionate, butyrate)

  • Hydrochloric acid (HCl)

Procedure:

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation sample at 10,000 x g for 10 minutes to pellet the bacterial cells.

    • Transfer 0.5 mL of the supernatant to a clean glass vial.

    • Add 0.1 mL of the internal standard solution.

    • Acidify the sample by adding 50 µL of concentrated HCl.

    • Add 1 mL of diethyl ether, cap the vial tightly, and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the top ether layer to a new GC vial.

  • GC Analysis:

    • Inject 1 µL of the ether extract into the GC.

    • Use a suitable temperature program for the oven to separate the SCFAs.

    • Quantify the concentrations of acetate, propionate, and butyrate (B1204436) by comparing the peak areas to those of the standards, normalized to the internal standard.

Signaling Pathways and Regulatory Networks

The utilization of this compound can trigger specific signaling pathways and regulatory networks within microbial cells, leading to the expression of genes required for its metabolism. While a complete signaling cascade specifically for this compound is not fully elucidated, transcriptomic studies provide insights into the genetic response.

Gene Upregulation in Response to Isomalto-oligosaccharides

Metatranscriptomic analysis of human colonic microbiota fermenting IMOs has shown the upregulation of genes encoding for:

  • Oligo-1,6-glucosidases: Primarily expressed by Lactobacillus and Bifidobacterium.

  • ABC transporters: Involved in the uptake of oligosaccharides.

  • Enzymes of the central carbon metabolism: Such as those in the glycolysis pathway, to process the imported glucose units.

The coordinated expression of these genes suggests the presence of regulatory proteins that sense the availability of IMOs and activate the appropriate metabolic pathways.

Visualizations of Metabolic and Experimental Workflows

Diagrams

Isomaltotetraose_Metabolism cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_transport Transport cluster_intracellular Intracellular Metabolism This compound This compound ABC_transporter ABC Transporter This compound->ABC_transporter Uptake Isomaltotetraose_in This compound ABC_transporter->Isomaltotetraose_in Oligo_1_6_glucosidase Oligo-1,6-glucosidase Isomaltotetraose_in->Oligo_1_6_glucosidase Glucose Glucose Oligo_1_6_glucosidase->Glucose Hydrolysis Glycolysis Glycolysis Glucose->Glycolysis SCFA Short-Chain Fatty Acids Glycolysis->SCFA Fermentation

Caption: Generalized metabolic pathway of this compound in gut bacteria.

Experimental_Workflow cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Inoculum Fecal Inoculum Fermentation Anaerobic Fermentation Fecal_Inoculum->Fermentation This compound This compound This compound->Fermentation Sampling Time-course Sampling Fermentation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Sampling->Microbiota_Analysis

Caption: Experimental workflow for studying this compound fermentation.

Conclusion and Future Directions

This compound plays a significant role in shaping the gut microbial ecosystem due to its selective fermentation by beneficial bacteria, particularly Bifidobacterium species. Its metabolism leads to the production of health-promoting SCFAs. Understanding the intricate details of its transport, enzymatic breakdown, and the regulatory networks that govern its utilization is crucial for the development of next-generation prebiotics and targeted therapies for various health conditions.

Future research should focus on:

  • Elucidating the specific kinetic parameters of enzymes from key probiotic strains acting on this compound.

  • Identifying and characterizing the specific transporters responsible for this compound uptake.

  • Mapping the complete signaling pathways that are activated in response to this compound.

  • Conducting in vivo studies to validate the findings from in vitro models and to understand the impact of this compound on the host in a more complex biological system.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted role of this compound in microbial metabolism and its potential applications in human health.

References

Isomaltotetraose as a Dextran Hydrolysis Product: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of isomaltotetraose (B46569) through the enzymatic hydrolysis of dextran (B179266). It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the enzymatic processes, experimental protocols, and quantitative data associated with the generation of this specific isomalto-oligosaccharide (IMO). This compound and other IMOs are of growing interest due to their potential applications in various fields, including their use as prebiotics.

Introduction to Dextran and this compound

Dextran is a complex, branched glucan composed of chains of D-glucose units, primarily linked by α-1,6 glycosidic bonds, with branches originating from α-1,3, α-1,4, or α-1,2 linkages depending on the producing microorganism. The enzymatic hydrolysis of dextran, facilitated by dextranases (EC 3.2.1.11), can yield a variety of isomalto-oligosaccharides, including isomaltose (B16258), isomaltotriose (B1581827), and this compound.

This compound is a tetrasaccharide consisting of four glucose molecules linked by α-1,6 glycosidic bonds. Its production through controlled enzymatic hydrolysis of dextran is a key area of research for applications in food, pharmaceuticals, and biotechnology.

Enzymatic Production of this compound from Dextran

The enzymatic hydrolysis of dextran into specific isomalto-oligosaccharides is dependent on the source of the dextranase (B8822743) and the reaction conditions. Dextranases from different microorganisms exhibit varying product specificities.

Dextranases for this compound Production

Several microbial sources of dextranase are known to produce this compound. Notably, enzymes from Penicillium species and Arthrobacter oxydans have been identified as effective catalysts for this conversion.

  • Penicillium sp. Dextranase : Dextranase from Penicillium species has been shown to hydrolyze linear dextrans to produce primarily isomaltose and this compound.[1][2] This enzyme can also catalyze a disproportionation reaction, converting isomaltotriose into isomaltose and this compound.[1][2]

  • Arthrobacter oxydans KQ11 Dextranase : A dextranase from the marine bacterium Arthrobacter oxydans KQ11 has been cloned and expressed, demonstrating the ability to produce a mixture of isomalto-oligosaccharides, with this compound, isomaltopentaose, and isomaltohexaose being the main end products.[3][4][5]

Quantitative Data on Enzyme Properties and Reaction Conditions

The efficiency of this compound production is influenced by several factors, including enzyme kinetics and reaction parameters such as pH and temperature.

ParameterPenicillium lilacinum Dextranase (Free Enzyme)Arthrobacter oxydans KQ11 Dextranase (Recombinant)
Optimal pH 4.5–5.5[6]9.0[4][5]
Optimal Temperature 30–35 °C[6]55 °C[4][5]
Kinetic Parameters Km: 13.1 g/L (for dextran) Vmax: 4.4 g IMO/L/min[6]Km: 67.99 µM (for dextran T70) kcat/Km: 3.03 s-1µM-1[4][5]
Molecular Weight Not specified~66 kDa[4][5]

Table 1: Comparison of Properties of Dextranases Used for Isomalto-oligosaccharide Production.

Enzyme SourceSubstrateKey ProductsReference
Penicillium sp.Linear DextransIsomaltose, this compound[1][2]
Arthrobacter oxydans KQ11Dextran T20This compound, Isomaltopentaose, Isomaltohexaose[4]

Table 2: Primary Hydrolysis Products of Dextran Using Different Dextranases.

Experimental Protocols

This section provides detailed methodologies for the enzymatic production and purification of this compound from dextran.

General Enzymatic Hydrolysis of Dextran

This protocol outlines the basic steps for the enzymatic degradation of dextran.

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Analysis Dextran Dextran Solution ReactionMix Reaction Mixture (Dextran + Buffer) Dextran->ReactionMix Buffer Buffer Preparation Buffer->ReactionMix EnzymeAdd Add Dextranase ReactionMix->EnzymeAdd Incubation Incubation (Controlled Temp & Time) EnzymeAdd->Incubation Termination Heat Inactivation Incubation->Termination Analysis Product Analysis (TLC/HPLC) Termination->Analysis

Caption: General workflow for the enzymatic hydrolysis of dextran.

Protocol for Isomalto-oligosaccharide Production using Arthrobacter oxydans KQ11 Dextranase

This protocol is adapted from the methodology described for the recombinant DexKQ dextranase.[4]

  • Substrate Preparation : Prepare a 10% (w/v) solution of Dextran T20 (100 g) in 1 L of 50 mM phosphate (B84403) buffer (pH 8.0).

  • Enzyme Addition : Add 300 units of recombinant DexKQ dextranase to the dextran solution.

  • Incubation : Incubate the reaction mixture at 50 °C for 12 hours.

  • Reaction Termination : Stop the hydrolysis by heating the mixture at 100 °C for 10 minutes.

  • Concentration and Desalination : Concentrate and desalt the reaction mixture using nanofiltration.

  • Lyophilization : Lyophilize the concentrated sugar solution to obtain a powder containing a mixture of isomalto-oligosaccharides.

Preparative Scale Production and Purification of this compound using Penicillium sp. Dextranase

This protocol is based on the method for isolating this compound for further experiments.[1]

  • Enzymatic Hydrolysis : Hydrolyze L. animalis dextran with Penicillium sp. dextranase on a preparative scale. The specific enzyme units and substrate concentration should be optimized based on preliminary experiments.

  • Enzyme Inactivation : Inactivate the enzyme by heat treatment (e.g., boiling for 10-15 minutes).

  • Lyophilization : Freeze-dry the resulting oligosaccharide mixture.

  • Column Chromatography :

    • Separate the lyophilized oligosaccharides on a Bio-Gel P-2 column (85 × 2.6 cm).

    • Use water as the eluent at a flow rate of 1 mL/min and a column temperature of 40 °C.

  • Fraction Collection and Analysis :

    • Monitor the elution profile using a refractive index (RI) detector.

    • Collect fractions at fixed time intervals.

    • Pool the fractions corresponding to the this compound peak.

  • Final Product : Lyophilize the pooled fractions to obtain purified this compound.

G Start Dextran Hydrolysate Lyophilization1 Lyophilization Start->Lyophilization1 ColumnChrom Bio-Gel P-2 Column Chromatography Lyophilization1->ColumnChrom Elution Elution with Water ColumnChrom->Elution Detection RI Detection Elution->Detection Fractionation Fraction Collection Detection->Fractionation Pooling Pooling of This compound Fractions Fractionation->Pooling Lyophilization2 Lyophilization Pooling->Lyophilization2 FinalProduct Purified this compound Lyophilization2->FinalProduct

References

An In-depth Technical Guide on the Thermal and pH Stability of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, is a prominent member of the isomalto-oligosaccharide (IMO) family. Renowned for their prebiotic properties and stability, IMOs, including this compound, are increasingly utilized in functional foods and pharmaceutical formulations. This technical guide provides a comprehensive overview of the thermal and pH stability of this compound, drawing upon existing literature for isomalto-oligosaccharides and analogous carbohydrate structures. While specific kinetic data for this compound is limited, this guide extrapolates from established principles of carbohydrate chemistry to offer insights into its degradation pathways and stability profile. Detailed experimental protocols for assessing stability are also provided to facilitate further research and application development.

Introduction to this compound

This compound is a non-digestible oligosaccharide that finds application as a low-calorie sweetener and prebiotic. Its structure, characterized by robust α-1,6-glycosidic linkages, confers greater resistance to enzymatic hydrolysis in the upper gastrointestinal tract compared to α-1,4-linked oligosaccharides like maltotetraose. This inherent stability is also a key factor in its resilience during food processing and storage, as well as in the formulation of stable drug products. Understanding the precise limits of its thermal and pH stability is crucial for optimizing its use and ensuring product quality and efficacy.

Thermal Stability of this compound

Isomalto-oligosaccharides are generally recognized for their stability under moderately high temperatures typical of food processing[1]. The α-1,6-glycosidic bond is known to be more resistant to thermal cleavage than the α-1,4-glycosidic bond[2]. However, at elevated temperatures, several degradation processes can occur, including hydrolysis, caramelization, and the Maillard reaction.

Hydrolytic Degradation at Elevated Temperatures

In aqueous solutions, high temperatures can accelerate the hydrolysis of glycosidic bonds, leading to the breakdown of this compound into smaller saccharides such as isomaltotriose, isomaltose, and glucose. Studies on the degradation of trisaccharides in subcritical water (190-240°C) have shown that even the more stable α-1,6 linkages will eventually cleave under extreme heat and pressure[2]. While these conditions are more severe than typical processing, they indicate the ultimate fate of the molecule under high thermal stress.

Caramelization

Caramelization is a non-enzymatic browning reaction that involves the degradation of sugars at high temperatures in the absence of amino acids[3]. This complex series of reactions leads to the formation of a mixture of volatile and non-volatile compounds that contribute to color and flavor changes. For glucose, a constituent of this compound, thermal polymerization at 150°C has been shown to produce a variety of oligosaccharides[4]. It is expected that this compound would undergo similar, albeit more complex, caramelization reactions at sufficiently high temperatures, leading to browning and the development of caramel-like aromas.

Maillard Reaction

In the presence of amino acids or proteins, this compound, as a reducing sugar, can undergo the Maillard reaction upon heating. This reaction cascade is responsible for the formation of a wide array of flavor and color compounds in processed foods. The initial step involves the condensation of the reducing end of this compound with a free amino group. Subsequent rearrangements and reactions lead to the formation of melanoidins, which are brown, high-molecular-weight polymers.

pH Stability of this compound

The stability of this compound is significantly influenced by the pH of its environment. Generally, oligosaccharides are more susceptible to degradation under acidic conditions compared to neutral or alkaline conditions.

Stability in Acidic Conditions

Under acidic conditions, the glycosidic bonds of this compound are susceptible to acid-catalyzed hydrolysis. The mechanism involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond to form a carbocation intermediate, which then reacts with water to yield smaller sugar units. The rate of this hydrolysis is dependent on both pH and temperature, with lower pH and higher temperatures leading to faster degradation. Isomalto-oligosaccharides have been reported to exhibit high stability under acidic conditions of pH 3.0. However, prolonged exposure to low pH, especially in conjunction with heat, will inevitably lead to hydrolysis.

Stability in Alkaline Conditions

In alkaline solutions, the primary degradation pathway for reducing oligosaccharides like this compound is the "peeling" reaction. This process involves the stepwise elimination of monosaccharide units from the reducing end of the molecule via a β-elimination mechanism. This reaction is initiated by the deprotonation of the hydroxyl group at the C2 position of the reducing glucose unit, leading to the formation of an enediol intermediate. Subsequent elimination of the adjacent glycosidic linkage results in the release of a monosaccharide derivative and the shortening of the oligosaccharide chain. This process can continue until the entire molecule is degraded or a "stopping" reaction occurs.

Quantitative Data on this compound Stability

While the qualitative aspects of this compound stability are understood from the general behavior of isomalto-oligosaccharides, specific quantitative kinetic data for this compound is not extensively available in the reviewed literature. To facilitate further research and provide a framework for comparison, the following tables summarize expected trends and data from analogous oligosaccharides.

Table 1: Expected Thermal Degradation Profile of this compound in Aqueous Solution

Temperature (°C)Expected Primary Degradation PathwayExpected Degradation ProductsQualitative Stability
25 - 60Minimal degradation-High
60 - 100Slow hydrolysisIsomaltotriose, Isomaltose, GlucoseModerate to High
100 - 150Hydrolysis, Maillard Reaction (if amino acids present)Isomaltotriose, Isomaltose, Glucose, Maillard reaction productsModerate
> 150Rapid Hydrolysis, Caramelization, Maillard ReactionSmaller saccharides, furan (B31954) derivatives, organic acids, melanoidinsLow

Table 2: Expected pH Stability Profile of this compound in Aqueous Solution at Moderate Temperatures (e.g., 60°C)

pHExpected Primary Degradation PathwayExpected Degradation ProductsQualitative Stability
1 - 3Acid-catalyzed hydrolysisIsomaltotriose, Isomaltose, GlucoseLow to Moderate
4 - 6Slow acid-catalyzed hydrolysisIsomaltotriose, Isomaltose, GlucoseHigh
7Minimal degradation-Very High
8 - 10Slow alkaline "peeling" reactionIsomaltotriose, saccharinic acidsHigh
11 - 13Alkaline "peeling" reactionIsomaltotriose, saccharinic acidsModerate to Low

Experimental Protocols for Stability Assessment

The following protocols are designed to provide a robust framework for the systematic evaluation of the thermal and pH stability of this compound.

Protocol for Thermal Stability Assessment

Objective: To determine the rate and extent of this compound degradation at various temperatures.

Materials:

  • This compound standard (high purity)

  • Deionized water

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Heating blocks or water baths capable of maintaining constant temperatures (e.g., 60°C, 80°C, 100°C, 121°C)

  • HPLC system with a refractive index (RI) or evaporative light-scattering detector (ELSD)

  • Carbohydrate analysis HPLC column (e.g., amino-based or ligand-exchange column)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the phosphate buffer.

  • Incubation: Aliquot the this compound solution into sealed vials for each temperature and time point. Place the vials in the pre-heated heating blocks or water baths.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling should be adjusted based on the expected rate of degradation at each temperature.

  • Reaction Quenching: Immediately cool the withdrawn samples in an ice bath to stop the degradation reaction.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

    • Analyze the samples by HPLC to quantify the remaining this compound and identify and quantify any degradation products. The mobile phase will typically be an acetonitrile/water gradient.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

    • Calculate the rate constant (k) and half-life (t½) for this compound degradation at each temperature.

    • Use the Arrhenius equation to determine the activation energy (Ea) for the degradation reaction.

Protocol for pH Stability Assessment

Objective: To determine the rate and extent of this compound degradation at various pH values.

Materials:

  • This compound standard (high purity)

  • A series of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • Constant temperature water bath or incubator (e.g., 60°C)

  • pH meter

  • HPLC system and column as described in the thermal stability protocol

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in each of the different pH buffers.

  • Incubation: Aliquot the solutions into sealed vials and place them in the constant temperature bath.

  • Time Points: Withdraw samples at predetermined time intervals.

  • Reaction Quenching and Neutralization: Immediately cool the samples in an ice bath. For highly acidic or alkaline samples, neutralize them to a pH of ~7 to prevent further degradation during storage and analysis.

  • Sample Analysis: Analyze the samples by HPLC as described in the thermal stability protocol.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH.

    • Determine the degradation kinetics and calculate the rate constant (k) and half-life (t½) at each pH.

    • Plot the rate constant as a function of pH to visualize the pH-rate profile.

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Solution in Buffer incubate_thermal Incubate at Constant Temperature prep_solution->incubate_thermal incubate_ph Incubate at Constant pH prep_solution->incubate_ph sampling Withdraw Samples at Time Intervals incubate_thermal->sampling incubate_ph->sampling quenching Quench Reaction (Cooling/Neutralization) sampling->quenching filter_sample Filter Sample quenching->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis kinetic_modeling Kinetic Modeling (k, t½, Ea) hplc_analysis->kinetic_modeling

Caption: Workflow for assessing the thermal and pH stability of this compound.

Signaling Pathways for this compound Degradation

degradation_pathways cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions cluster_high_temp High Temperature isomaltotetraose_acid This compound hydrolysis_products Isomaltotriose + Glucose Isomaltose + Isomaltose isomaltotetraose_acid->hydrolysis_products H+, Heat (Hydrolysis) isomaltotetraose_alkaline This compound peeling_products Isomaltotriose + Saccharinic Acids isomaltotetraose_alkaline->peeling_products OH-, Heat ('Peeling' Reaction) isomaltotetraose_temp This compound caramelization_products Caramelization Products (e.g., Furans, Browning) isomaltotetraose_temp->caramelization_products >150°C maillard_products Maillard Products (with Amino Acids) isomaltotetraose_temp->maillard_products Heat

Caption: Major degradation pathways for this compound under different conditions.

Conclusion

This compound exhibits considerable stability under a range of conditions, a property attributed to its α-1,6-glycosidic linkages. Its degradation is primarily driven by acid-catalyzed hydrolysis under low pH and high-temperature conditions, and by a "peeling" reaction under alkaline conditions. At very high temperatures, caramelization and the Maillard reaction become significant degradation pathways. While specific kinetic data for this compound remains an area for further investigation, the experimental protocols and established principles outlined in this guide provide a solid foundation for researchers and developers to assess its stability in various food and pharmaceutical applications, ensuring optimal performance and product integrity.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotetraose from Starch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isomaltooligosaccharides (IMOs), with a focus on isomaltotetraose (B46569), from starch. The methodologies described herein are based on established enzymatic processes and are intended to guide researchers in the lab-scale production of these valuable oligosaccharides.

Introduction

This compound is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. It is a component of isomaltooligosaccharides (IMOs), which are recognized as prebiotics. The enzymatic synthesis of this compound from starch is a multi-step process that offers a high degree of control and specificity compared to chemical methods. This process typically involves three key stages: liquefaction, saccharification, and transglycosylation. In some protocols, the saccharification and transglycosylation steps can be combined in a simultaneous reaction to improve efficiency.

The overall process begins with the gelatinization and liquefaction of a starch slurry using α-amylase, which breaks down the long starch polymers into shorter dextrins. Subsequently, a combination of enzymes, including pullulanase and β-amylase, is used in the saccharification step to produce smaller fermentable sugars, primarily maltose. Finally, an α-transglucosidase (also known as α-glucosidase) is employed to catalyze the formation of α-1,6 glycosidic bonds, converting the maltooligosaccharides into a mixture of IMOs, including isomaltose, panose, isomaltotriose, and this compound.

Enzymatic Reaction Pathway

The enzymatic conversion of starch to this compound follows a well-defined pathway, as illustrated in the diagram below.

Enzymatic_Synthesis_of_this compound Starch Starch Dextrins Dextrins Starch->Dextrins α-Amylase (Liquefaction) Maltose Maltose Dextrins->Maltose Pullulanase + β-Amylase (Saccharification) IMOs Isomaltooligosaccharides (Isomaltose, Panose, Isomaltotriose, This compound) Maltose->IMOs α-Transglucosidase (Transglycosylation) This compound This compound IMOs->this compound Purification

Figure 1: Enzymatic pathway from starch to this compound.

Experimental Protocols

The following sections provide detailed protocols for the enzymatic synthesis of IMOs from starch. It is important to note that the optimal conditions, particularly enzyme concentrations and reaction times, may vary depending on the specific enzymes and starch source used.

Protocol 1: Three-Step Synthesis of Isomaltooligosaccharides

This protocol outlines the sequential steps of liquefaction, saccharification, and transglycosylation.

3.1.1. Materials

  • Starch (e.g., corn starch, potato starch, rice starch)

  • Thermostable α-amylase

  • Pullulanase

  • β-amylase

  • α-Transglucosidase

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

3.1.2. Equipment

  • Jacketed glass reactor with temperature control and overhead stirrer

  • pH meter

  • Water bath

  • Centrifuge

  • Freeze-dryer (optional)

  • HPLC system for analysis

3.1.3. Procedure

Step 1: Liquefaction

  • Prepare a 20-35% (w/v) starch slurry in deionized water in the reactor.

  • Adjust the pH of the slurry to the optimal range for the thermostable α-amylase (typically pH 5.5-6.5).

  • Heat the slurry to the optimal temperature for the α-amylase (e.g., 95°C).

  • Add the thermostable α-amylase at a predetermined dosage (e.g., 15 U/g of starch).

  • Maintain the reaction at 95°C with constant stirring for 10-15 minutes.

  • Stop the reaction by lowering the pH to 4.0 with HCl and boiling for 10 minutes to inactivate the enzyme.

  • Cool the liquefied starch solution to 55°C.

Step 2: Saccharification

  • Adjust the pH of the liquefied starch solution to the optimal range for pullulanase and β-amylase (typically pH 5.0).

  • Add pullulanase and β-amylase to the solution.

  • Incubate the mixture at 55°C with stirring for 4-6 hours.

  • Inactivate the enzymes by boiling the solution for 10 minutes.

  • Cool the saccharified solution to the optimal temperature for the transglucosylation reaction (typically 50-60°C).

Step 3: Transglycosylation

  • Adjust the pH of the saccharified solution to the optimal range for α-transglucosidase (typically pH 4.0-5.0).

  • Add α-transglucosidase to the solution.

  • Incubate the mixture at the optimal temperature with stirring for 12-48 hours. The reaction time will influence the composition of the resulting IMOs.

  • Inactivate the α-transglucosidase by boiling the solution for 10 minutes.

  • The resulting solution contains a mixture of IMOs, glucose, and residual maltose.

Protocol 2: Simultaneous Saccharification and Transglycosylation (SST)

This protocol combines the saccharification and transglycosylation steps to streamline the process.

3.2.1. Materials and Equipment

  • Same as Protocol 1, with the potential for a combined enzyme cocktail.

3.2.2. Procedure

Step 1: Liquefaction

  • Follow the liquefaction procedure as described in Protocol 1 (Step 1).

Step 2: Simultaneous Saccharification and Transglycosylation (SST)

  • After liquefaction and cooling to the appropriate temperature (e.g., 55°C), adjust the pH to the optimal level for the enzyme cocktail (e.g., pH 5.0).

  • Add a cocktail of β-amylase, pullulanase, and α-transglucosidase simultaneously to the liquefied starch.[1]

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with constant stirring for a specified duration (e.g., 12-24 hours). The reaction time will determine the final IMO composition and yield.

  • Inactivate all enzymes by boiling the solution for 10 minutes.

Purification and Analysis

4.1. Purification

The crude IMO syrup contains residual glucose and other unreacted sugars. Purification is necessary to obtain a higher concentration of this compound.

  • Yeast Fermentation: To remove glucose, the IMO syrup can be fermented with Saccharomyces cerevisiae. The yeast will consume the glucose, leaving the IMOs in the solution.[1]

  • Chromatographic Separation: For higher purity and to separate the different IMOs, chromatographic techniques are employed.

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be used to fractionate the IMOs according to their degree of polymerization.

    • Preparative High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., an amino-propyl or ligand-exchange column), preparative HPLC can be used to isolate specific oligosaccharides like this compound. However, this can be a challenging and costly process for large-scale production.

4.2. Analysis

The composition of the synthesized IMOs is typically analyzed by High-Performance Liquid Chromatography (HPLC).

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used for carbohydrate analysis.

  • Column: A carbohydrate analysis column, such as an amino-propyl column (e.g., Asahipak NH2P-50 4E) or a ligand-exchange column, is suitable for separating the different oligosaccharides.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for amino-propyl columns.[3] For ligand-exchange columns, deionized water is often used.

  • Quantification: The concentration of each oligosaccharide is determined by comparing the peak areas to those of known standards.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of IMOs.

Table 1: Reaction Conditions for IMO Synthesis

ParameterLiquefactionSaccharificationTransglycosylationSimultaneous Saccharification & Transglycosylation (SST)
Substrate Concentration 20-35% (w/v) Starch Slurry[4]--25% (w/v) Liquefied Starch
pH 5.5 - 6.55.04.0 - 5.05.0
Temperature 95 - 105°C55°C50 - 60°C55°C
Reaction Time 10 - 90 minutes4 - 6 hours12 - 48 hours12 - 24 hours

Table 2: Enzyme Dosages for IMO Synthesis

EnzymeDosage (Units/g of starch)Reference
α-Amylase 15 - 1700 U/g
Pullulanase 0.8 U/g
β-Amylase 3.0 U/g
α-Transglucosidase 1 - 15 U/g

Table 3: Yields of Isomaltooligosaccharides (IMOs)

Production MethodStarch SourceTotal IMO YieldKey IMOs ProducedReference
Three-Step SynthesisRice Starch83.92%Isomaltose, Panose, this compound, Isomaltohexaose
Simultaneous Saccharification & TransglycosylationSweet Potato Starch68.85 g/LIsomaltose, Isomaltotriose, this compound
Enzyme Cocktail (SST)Starch49.09%Isomaltose, Isomaltotriose, Panose

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the two primary methods of IMO synthesis.

Three_Step_Workflow cluster_0 Step 1: Liquefaction cluster_1 Step 2: Saccharification cluster_2 Step 3: Transglycosylation cluster_3 Downstream Processing A1 Prepare Starch Slurry A2 pH & Temperature Adjustment A1->A2 A3 Add α-Amylase A2->A3 A4 Incubate A3->A4 A5 Enzyme Inactivation A4->A5 B1 pH & Temperature Adjustment A5->B1 B2 Add Pullulanase & β-Amylase B1->B2 B3 Incubate B2->B3 B4 Enzyme Inactivation B3->B4 C1 pH & Temperature Adjustment B4->C1 C2 Add α-Transglucosidase C1->C2 C3 Incubate C2->C3 C4 Enzyme Inactivation C3->C4 D1 Purification (Yeast Fermentation/Chromatography) C4->D1 D2 Analysis (HPLC) D1->D2

Figure 2: Workflow for the three-step synthesis of IMOs.

SST_Workflow cluster_0 Step 1: Liquefaction cluster_1 Step 2: Simultaneous Saccharification & Transglycosylation (SST) cluster_2 Downstream Processing A1 Prepare Starch Slurry A2 pH & Temperature Adjustment A1->A2 A3 Add α-Amylase A2->A3 A4 Incubate A3->A4 A5 Enzyme Inactivation A4->A5 B1 pH & Temperature Adjustment A5->B1 B2 Add Enzyme Cocktail (Pullulanase, β-Amylase, α-Transglucosidase) B1->B2 B3 Incubate B2->B3 B4 Enzyme Inactivation B3->B4 C1 Purification (Yeast Fermentation/Chromatography) B4->C1 C2 Analysis (HPLC) C1->C2

Figure 3: Workflow for the SST synthesis of IMOs.

Conclusion

The enzymatic synthesis of this compound from starch is a robust and adaptable process. The protocols and data presented in these application notes provide a solid foundation for researchers to produce isomaltooligosaccharides in a laboratory setting. Further optimization of enzyme dosages, reaction times, and purification strategies will be necessary to maximize the yield of the desired this compound. The use of a simultaneous saccharification and transglycosylation approach can significantly improve the efficiency of the overall process.

References

Application Note & Protocol: Enzymatic Production of Isomaltotetraose using α-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltooligosaccharides (IMOs) are a class of functional oligosaccharides composed of glucose units linked primarily by α-1,6-glycosidic bonds.[1][2] Found naturally in fermented foods like miso and soy sauce, IMOs are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low caloric value, and low cariogenicity.[1][2][3] They can selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium, contributing to improved gastrointestinal health.[4]

The enzymatic synthesis of IMOs is an efficient and environmentally friendly alternative to chemical methods.[3] This process typically utilizes α-glucosidases (E.C. 3.2.1.20) that possess transglucosylation activity.[3][5] At high substrate concentrations, these enzymes catalyze the transfer of a glucosyl moiety from a donor molecule, such as maltose (B56501), to an acceptor molecule, forming a new α-1,6 linkage and elongating the oligosaccharide chain.[3][6] This process results in a mixture of IMOs, including isomaltose, panose, isomaltotriose (B1581827), and the target compound, isomaltotetraose (B46569).[6][7]

This document provides a detailed protocol for the laboratory-scale production of this compound using the transglucosylation activity of α-glucosidase.

Principle of the Method

The synthesis of this compound via α-glucosidase is a two-step process involving both hydrolysis and transglucosylation.

  • Hydrolysis: The enzyme first cleaves the α-1,4 glycosidic bond of a donor substrate (e.g., maltose), releasing a glucose molecule that transiently binds to the enzyme's active site.

  • Transglucosylation: In the presence of high concentrations of a suitable acceptor (e.g., glucose, maltose, or another IMO), the enzyme transfers the bound glucosyl residue to the acceptor's 6-hydroxyl group, forming an α-1,6 glycosidic bond.[1] This contrasts with hydrolysis, where water acts as the acceptor, releasing free glucose.

Repeated transglucosylation reactions lead to the formation of a series of IMOs with an increasing degree of polymerization (DP), including isomaltotriose (DP3), this compound (DP4), and longer-chain oligosaccharides.[3][7]

G sub Maltose (Donor) enz α-Glucosidase sub->enz Hydrolysis prod This compound (Product) enz->prod glu Glucose (Byproduct) enz->glu acc Isomaltotriose (Acceptor) acc->enz Transglucosylation

Caption: Enzymatic synthesis of this compound.

Comparative Data on this compound Production

The efficiency and product profile of IMO synthesis depend heavily on the enzyme source and reaction conditions. The following table summarizes parameters from various studies.

Enzyme SourceSubstrate & ConcentrationpHTemp. (°C)Time (h)Key Products & Yields
Microbacterium sp. (cell-bound)[7]40% (w/v) Maltose-4024Mixture of IMOs including isomaltotriose and this compound. Total yield: 85 g/L.
Bacillus subtilis AP-1[3]50 g/L Maltose--36Series of IMOs (DP2 to DP14). Total yield: 36.33 g/L.
Immobilized α-Glucosidase (A. niger)[1][8][9]200 g/L Maltose4.55512Mixture of IMOs. Total yield: 50.83% (w/w).
Schwanniomyces occidentalis[6]200 g/L Maltose + 300 g/L Glucose--24Addition of glucose enabled the formation of this compound and increased total IMOs.
Zalaria sp. Him3[2]280 g/L Maltose5.03012Isomaltose, panose, isomaltotriose. Max IMO concentration: 138 g/L.
Aspergillus niger ITV-01[5]200 g/L Maltose4.35024Produces a mixture of IMOs.

Experimental Protocol

This protocol describes a general method for producing a mixture of isomaltooligosaccharides enriched with this compound, followed by purification.

4.1. Materials and Reagents

  • Enzyme: α-Glucosidase with high transglucosylation activity (e.g., from Aspergillus niger, commercially available) or an immobilized α-glucosidase preparation.[1][8]

  • Substrate: Maltose monohydrate (high purity).

  • Acceptor (Optional): D-Glucose. Adding glucose can shift synthesis towards IMOs with exclusively α(1→6) linkages, including this compound.[6]

  • Buffer: 50 mM Sodium acetate (B1210297) buffer (pH 4.5-5.5).

  • Reaction Termination Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Standards for Analysis: High-purity standards of glucose, maltose, isomaltose, isomaltotriose, and this compound.

  • Yeast for Purification: Saccharomyces cerevisiae or Saccharomyces carlsbergensis.[10]

  • Chromatography Media: Size-exclusion chromatography column (e.g., Superdex 30) suitable for oligosaccharide separation.[3]

4.2. Step-by-Step Procedure

Step 1: Substrate Solution Preparation

  • Prepare a 30-40% (w/v) maltose solution in 50 mM sodium acetate buffer (e.g., 40 g of maltose in a final volume of 100 mL of buffer). High substrate concentration is critical to favor the transglucosylation reaction over hydrolysis.[7]

  • Warm the solution gently (to ~50-60°C) and stir until the maltose is completely dissolved.

  • Cool the solution to the desired reaction temperature.

  • Adjust the pH to the enzyme's optimum (typically pH 4.5-5.5 for fungal α-glucosidases).[1][8]

Step 2: Enzymatic Reaction

  • Add the α-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is 10-25 IU per gram of substrate.[7]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C for enzymes from A. niger) with constant gentle agitation (e.g., 150 rpm) to ensure homogeneity.[1][8]

  • Monitor the reaction progress over 24-48 hours by taking aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • To analyze the aliquots, immediately stop the reaction by boiling the sample for 10 minutes to denature the enzyme.[1][2] Analyze the sugar composition using HPLC (see section 4.3).

Step 3: Reaction Termination

  • Once the desired product profile is achieved (as determined by HPLC analysis), terminate the entire reaction by heating the mixture to 100°C for 10 minutes.

  • Centrifuge the mixture to remove any precipitated protein and collect the supernatant containing the oligosaccharide mixture.

4.3. Product Analysis by HPLC

  • System: An HPLC system equipped with a carbohydrate analysis column and a Refractive Index (RI) detector.

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Column maintained at 30-40°C.

  • Procedure: Dilute the reaction samples and standards in the mobile phase. Inject the samples and identify and quantify the products by comparing retention times and peak areas with the prepared standards.

4.4. Purification of this compound

The reaction yields a mixture of residual maltose, glucose, and various IMOs. A multi-step purification is required to isolate this compound.

Step 4: Removal of Fermentable Sugars

  • Adjust the pH of the reaction supernatant to ~5.0 and cool to 30°C.

  • Inoculate the solution with Saccharomyces yeast cells. These yeasts will ferment the residual glucose, maltose, and maltotriose, which are more readily consumed than the target IMOs.[10]

  • Allow fermentation to proceed for 24-72 hours until the fermentable sugars are depleted (confirm with HPLC).

  • Remove the yeast cells by centrifugation. The resulting supernatant is a high-purity IMO mixture.[10]

Step 5: Chromatographic Separation

  • Concentrate the IMO-rich supernatant under reduced pressure.

  • Apply the concentrated sample to a size-exclusion chromatography (SEC) column.

  • Elute with deionized water and collect fractions.

  • Analyze the fractions by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Experimental Workflow Visualization

G sub 1. Substrate Preparation (40% Maltose in Buffer) reac 2. Enzymatic Reaction (α-Glucosidase, 55°C, 24h) sub->reac term 3. Reaction Termination (Boiling for 10 min) reac->term ana_node HPLC Analysis (Monitor Progress) reac->ana_node ferm 4. Yeast Fermentation (Remove Glucose/Maltose) term->ferm chrom 5. Chromatographic Purification (Size-Exclusion Column) ferm->chrom ferm->ana_node prod 6. Final Product (Lyophilized this compound) chrom->prod chrom->ana_node

Caption: Overall workflow for this compound production.

Conclusion

The transglucosylation activity of α-glucosidase offers a robust platform for the synthesis of isomaltooligosaccharides, including this compound. The yield and composition of the final products are highly dependent on the choice of enzyme, substrate concentration, and reaction conditions. While the enzymatic reaction produces a mixture of oligosaccharides, subsequent purification steps involving yeast fermentation and chromatography can effectively isolate high-purity this compound. This protocol provides a comprehensive framework for researchers to produce and purify this compound for applications in functional foods, nutraceuticals, and drug development. Further optimization, such as using immobilized enzymes for reusability or screening novel α-glucosidases, can enhance the industrial viability of this process.[8][9]

References

Application Notes and Protocols for the Purification of Isomaltotetraose by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties and potential health benefits. High-purity this compound is essential for detailed structural and functional studies, as well as for its application in drug development and as a reference standard. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such oligosaccharides from complex mixtures.

This document provides a detailed protocol for the purification of this compound using preparative Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the separation of polar compounds like carbohydrates, offering excellent resolution and selectivity.

Experimental Protocols

Overall Workflow

The purification process begins with the preparation of the crude this compound sample, followed by preparative HPLC separation. The collected fractions containing the target molecule are then analyzed for purity, and the solvent is removed to obtain the purified solid product.

workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_proc Post-Purification raw_sample Crude this compound Mixture dissolution Dissolve in Mobile Phase raw_sample->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_system Preparative HILIC-HPLC System filtration->hplc_system Inject fraction_collection Fraction Collection (based on UV or RI signal) hplc_system->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis Analyze Fractions solvent_removal Solvent Removal (Lyophilization) purity_analysis->solvent_removal pure_product Purified this compound (>98%) solvent_removal->pure_product

Figure 1: Experimental workflow for the purification of this compound.
Sample Preparation

Proper sample preparation is crucial for a successful preparative HPLC run.

  • Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in the initial mobile phase (e.g., 80% acetonitrile (B52724) in water) to a final concentration suitable for preparative injection (typically 50-100 mg/mL, depending on column capacity and sample solubility). Sonication may be used to aid dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter that could clog the HPLC column or system.

Preparative HPLC Protocol

This protocol is based on the HILIC mode of separation, which is highly effective for oligosaccharides.

Instrumentation:

  • Preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector with a large volume loop, a column oven, and a fraction collector.

  • Detector: A Refractive Index (RI) detector is commonly used for carbohydrate detection. An Evaporative Light Scattering Detector (ELSD) can also be used for its higher sensitivity and compatibility with gradient elution.

Chromatographic Conditions:

ParameterRecommended Setting
Column Amide- or Amino-based HILIC preparative column (e.g., TSKgel Amide-80, Shodex Asahipak NH2P-50). A typical dimension for preparative scale is 20-50 mm I.D. x 250 mm L., with a particle size of 5-10 µm.
Mobile Phase A Acetonitrile
Mobile Phase B Deionized Water
Gradient Program Start with a high percentage of acetonitrile (e.g., 80%) and gradually increase the water content. A typical gradient could be: - 0-5 min: 20% B - 5-30 min: 20-40% B (linear gradient) - 30-35 min: 40% B (isocratic) - 35-40 min: 20% B (re-equilibration)
Flow Rate Dependent on the column diameter. For a 20 mm I.D. column, a flow rate of 15-25 mL/min is a good starting point.
Column Temperature 35-40 °C to ensure good peak shape and reduce viscosity.
Injection Volume Dependent on the sample concentration and column dimensions. For a 20 mm I.D. column, injection volumes can range from 1 to 5 mL.
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Procedure:

  • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time of this compound will be between that of isomaltotriose (B1581827) and isomalto-pentaose.

  • After the elution of the target peak, re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system with a similar column chemistry to confirm the purity of the this compound. Fractions with the desired purity (e.g., >98%) should be pooled.

  • Solvent Removal: Remove the mobile phase from the pooled fractions. Lyophilization (freeze-drying) is the preferred method to obtain a fluffy, solid product without thermal degradation.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound using the described preparative HPLC protocol. The values are based on typical performance for oligosaccharide purification.[1][2]

ParameterExpected ValueNotes
Sample Loading 100 - 500 mg per injectionDependent on column dimensions and sample complexity.
Recovery Rate 85 - 95%Can be influenced by the efficiency of fraction collection and post-processing steps.
Final Purity > 98%As determined by analytical HPLC.
Throughput 0.5 - 2 g/hour Dependent on run time and sample loading.

Signaling Pathways and Logical Relationships

The logical relationship in the HPLC purification process is a linear sequence of steps aimed at isolating the target molecule based on its physicochemical properties. The HILIC separation mechanism is central to this process.

hplc_logic cluster_mechanism HILIC Separation Mechanism cluster_process Purification Process partitioning Analyte Partitioning adsorption Adsorption on Stationary Phase analyte_retention Retention of Polar Analytes (this compound) partitioning->analyte_retention Governs electrostatic Electrostatic Interactions mobile_phase Mobile Phase (High Organic Content) mobile_phase->analyte_retention stationary_phase Polar Stationary Phase (e.g., Amide) stationary_phase->analyte_retention gradient_elution Gradient Elution (Increasing Aqueous Content) analyte_retention->gradient_elution separation Separation based on Hydrophilicity gradient_elution->separation detection Detection (RI or ELSD) separation->detection collection Fraction Collection detection->collection

Figure 2: Logical relationship of the HILIC purification process.

This application note provides a comprehensive guide for the purification of this compound using preparative HPLC. The detailed protocol and expected outcomes should enable researchers and scientists to obtain high-purity material for their studies. The principles outlined here can also be adapted for the purification of other oligosaccharides.

References

Application Notes and Protocols for the Structural Elucidation of Isomaltotetraose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569) is a linear α-(1→6) linked glucooligosaccharide, consisting of four glucose units. As a fundamental structure in dextrans and a potential prebiotic, its precise structural characterization is crucial for understanding its biological function and for quality control in various applications, including drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of oligosaccharides in solution. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Workflow

The structural analysis of this compound by NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation spectroscopy. This workflow allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the glycosidic linkages and sequence.

This compound NMR Workflow cluster_1D 1D NMR cluster_2D_Homonuclear 2D Homonuclear NMR cluster_2D_Heteronuclear 2D Heteronuclear NMR cluster_Analysis Data Analysis & Structure Confirmation 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY Initial Proton Assignments TOCSY TOCSY 1H_NMR->TOCSY Spin System Identification 13C_NMR 13C NMR HSQC HSQC 13C_NMR->HSQC Initial Carbon Assignments Assignments Proton & Carbon Assignments COSY->Assignments TOCSY->Assignments HSQC->Assignments Direct C-H Correlation HMBC HMBC Linkage Glycosidic Linkage Analysis HMBC->Linkage Through-bond C-H Correlation Assignments->HMBC Refined Assignments Sequence Sequence Determination Linkage->Sequence Structure Final Structure Confirmation Sequence->Structure This compound Structure Elucidation Logic cluster_Data NMR Data cluster_Interpretation Interpretation cluster_Conclusion Conclusion 1H 1H NMR: Anomeric signals (4.5-5.5 ppm) Assign_Spins Assign spin systems for each glucose residue 1H->Assign_Spins COSY_TOCSY COSY/TOCSY: Intra-residue proton correlations COSY_TOCSY->Assign_Spins HSQC HSQC: Direct C-H correlations Assign_Carbons Assign corresponding carbon signals HSQC->Assign_Carbons HMBC HMBC: Inter-residue C-H correlations ID_Linkage Identify glycosidic linkages HMBC->ID_Linkage H1(A) to C6(B), H1(B) to C6(C), H1(C) to C6(D) Assign_Spins->Assign_Carbons Determine_Seq Determine residue sequence ID_Linkage->Determine_Seq Structure This compound Structure: α-D-Glc-(1→6)-α-D-Glc-(1→6)-α-D-Glc-(1→6)-D-Glc Determine_Seq->Structure

Application Notes and Protocols: In Vitro Prebiotic Activity Assay of Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Isomaltotetraose (B46569), a member of the isomaltooligosaccharide (IMO) family, is comprised of four glucose units linked primarily by α-1,6 glycosidic bonds. These linkages are resistant to hydrolysis by human digestive enzymes, allowing this compound to reach the colon intact where it can be fermented by probiotic bacteria.[1] This application note provides a detailed protocol for assessing the prebiotic activity of this compound in vitro by quantifying its effect on the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs).

Principle

The prebiotic potential of this compound is evaluated by culturing selected probiotic bacterial strains in a basal medium supplemented with this compound as the primary carbon source. The growth of the bacteria is monitored over time by measuring the optical density of the culture. The fermentation of this compound by these bacteria leads to the production of SCFAs, such as acetate, propionate (B1217596), and butyrate (B1204436), which are key mediators of the health benefits associated with prebiotics. The concentration of these SCFAs in the culture supernatant is quantified at the end of the fermentation period.

Materials and Reagents

  • This compound (high purity)

  • Probiotic strains: Bifidobacterium longum ATCC 15707, Lactobacillus acidophilus NCFM®

  • De Man, Rogosa and Sharpe (MRS) broth or a suitable basal medium for lactobacilli and bifidobacteria

  • Sterile anaerobic culture tubes or a microplate reader with anaerobic capabilities

  • Spectrophotometer or microplate reader

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for SCFA analysis

  • SCFA standards (acetate, propionate, butyrate)

  • Syringe filters (0.22 µm)

  • Anaerobic chamber or gas pack system

Experimental Protocols

Protocol 1: Evaluation of Probiotic Growth on this compound

This protocol details the procedure for assessing the ability of Bifidobacterium longum and Lactobacillus acidophilus to utilize this compound for growth.

1. Media Preparation:

  • Prepare a basal fermentation medium (e.g., modified MRS broth) without a carbon source.
  • Sterilize the basal medium by autoclaving.
  • Prepare a sterile stock solution of this compound (e.g., 20% w/v in distilled water) and filter-sterilize.
  • Aseptically add the sterile this compound solution to the basal medium to a final concentration of 1-2% (w/v).
  • Prepare a control medium with a readily fermentable sugar like glucose at the same concentration, and a negative control with no added carbon source.

2. Inoculum Preparation:

  • Culture B. longum and L. acidophilus in standard MRS broth under anaerobic conditions at 37°C for 18-24 hours.
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media.
  • Resuspend the cells in PBS to a standardized optical density (OD) at 600 nm (e.g., OD600 = 1.0).

3. Fermentation:

  • In an anaerobic chamber, inoculate the prepared media (this compound, glucose, and no-carbon control) with the washed bacterial suspension to a final concentration of 1% (v/v).
  • Incubate the cultures anaerobically at 37°C for 24-48 hours.
  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., 0, 6, 12, 24, and 48 hours).

4. Data Analysis:

  • Plot the OD600 values against time to generate growth curves.
  • Compare the growth of the probiotic strains on this compound to the positive (glucose) and negative (no carbon) controls.

Protocol 2: Quantification of Short-Chain Fatty Acid Production

This protocol describes the analysis of SCFAs produced during the fermentation of this compound by probiotic bacteria.

1. Sample Collection:

  • At the end of the fermentation period (e.g., 48 hours), collect aliquots of the culture broth from each experimental condition.
  • Centrifuge the samples to pellet the bacterial cells.

2. Sample Preparation:

  • Filter-sterilize the supernatant through a 0.22 µm syringe filter.
  • Acidify the samples by adding a small volume of a concentrated acid (e.g., hydrochloric acid) to protonate the SCFAs for better extraction and analysis.[2]
  • Store the prepared samples at -20°C until analysis.

3. SCFA Quantification by Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is commonly used for SCFA analysis.
  • Column: A suitable capillary column for volatile fatty acid analysis (e.g., a wax column).
  • Sample Injection: Inject a small volume (e.g., 1 µL) of the acidified supernatant into the GC.
  • Running Conditions: Use an appropriate temperature program for the oven, injector, and detector to achieve good separation of the SCFAs.
  • Quantification: Prepare a standard curve using known concentrations of acetate, propionate, and butyrate standards. Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve.

4. Data Analysis:

  • Calculate the net production of each SCFA by subtracting the concentration in the uninoculated control medium.
  • Compare the SCFA profiles produced from this compound fermentation with those from the glucose control.

Data Presentation

The following tables summarize representative quantitative data for the in vitro prebiotic activity of isomaltooligosaccharides (IMOs), including this compound.

Table 1: Growth of Probiotic Strains on this compound (as part of an IMO mixture)

Probiotic StrainCarbon SourceMaximum Optical Density (OD600)
Bifidobacterium longumGlucose (Control)1.8 ± 0.1
This compound (IMO)1.5 ± 0.2
No Carbon (Control)0.2 ± 0.05
Lactobacillus acidophilusGlucose (Control)1.6 ± 0.1
This compound (IMO)1.3 ± 0.1
No Carbon (Control)0.3 ± 0.07

Note: Data are representative and may vary depending on the specific experimental conditions.

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound (as part of an IMO mixture) Fermentation

Probiotic StrainCarbon SourceAcetate (mM)Propionate (mM)Butyrate (mM)
Bifidobacterium longumThis compound (IMO)60 ± 515 ± 25 ± 1
Lactobacillus acidophilusThis compound (IMO)55 ± 610 ± 12 ± 0.5

Note: Data are representative and reflect the net production of SCFAs after 48 hours of fermentation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis media Media Preparation (this compound, Controls) fermentation Anaerobic Incubation (37°C, 48h) media->fermentation inoculum Inoculum Preparation (B. longum, L. acidophilus) inoculum->fermentation growth Bacterial Growth (OD600 Measurement) fermentation->growth scfa SCFA Quantification (GC/HPLC) fermentation->scfa

Caption: Experimental workflow for the in vitro prebiotic assay of this compound.

Signaling Pathways

The SCFAs produced from the fermentation of prebiotics like this compound can modulate host cell signaling, particularly in intestinal epithelial cells. Butyrate, for instance, serves as a primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic effects. Acetate and propionate are absorbed into the bloodstream and can influence systemic metabolism.

A key mechanism involves the activation of G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A, by SCFAs. The binding of SCFAs to these receptors on the surface of intestinal epithelial cells can trigger downstream signaling cascades. One such pathway is the activation of the NLRP3 inflammasome, which plays a crucial role in maintaining gut homeostasis and epithelial integrity.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound probiotics Probiotic Bacteria This compound->probiotics Fermentation scfas SCFAs (Acetate, Propionate, Butyrate) probiotics->scfas gpr43 GPR43 scfas->gpr43 gpr109a GPR109A scfas->gpr109a nlrp3 NLRP3 Inflammasome Activation gpr43->nlrp3 gpr109a->nlrp3 homeostasis Gut Homeostasis (e.g., IL-18 production) nlrp3->homeostasis

Caption: SCFA-mediated signaling in intestinal epithelial cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the prebiotic potential of this compound. By measuring the growth of beneficial bacteria and the production of health-promoting SCFAs, researchers can obtain valuable insights into the functional properties of this oligosaccharide. This information is crucial for the development of novel prebiotics and functional foods aimed at improving gut health.

References

Application Notes and Protocols: Isomaltotetraose in Functional Food Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a component of isomalto-oligosaccharides (IMOs), is a functional food ingredient with significant potential as a prebiotic.[1][2] IMOs, including this compound, are recognized for their ability to modulate the gut microbiota, promoting the growth of beneficial bacteria and contributing to overall gut health.[1][2] Unlike digestible carbohydrates, the α-1,6 glycosidic bonds in this compound are resistant to human digestive enzymes, allowing it to reach the colon largely intact where it is fermented by the gut microbiota.[1] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. These properties make this compound a valuable ingredient in the formulation of functional foods and beverages aimed at improving gastrointestinal health.

Functional Applications in the Food Industry

This compound, as part of IMO mixtures, offers several functional benefits in food formulation:

  • Prebiotic Enrichment: The primary application is to enhance the prebiotic content of foods and beverages. IMOs selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][2]

  • Sugar Replacement: IMOs have a mild sweetness and can be used to reduce the sugar content in products like soft milk candy, while maintaining desirable sensory and physicochemical properties.

  • Improved Gut Health: Regular consumption of foods containing IMOs has been associated with the relief of constipation by increasing stool frequency and volume.[1]

  • Metabolic Health: Some clinical trials with IMO-fortified foods have shown reductions in cholesterol and triglyceride levels.[1]

  • Processing Stability: IMOs are generally stable under typical food processing conditions of heat and acidity, making them suitable for a wide range of products.

Quantitative Data on Prebiotic Effects of Isomalto-oligosaccharides (IMOs)

The following tables summarize quantitative data from in vitro and clinical studies on IMOs, which contain this compound. It is important to note that these studies were conducted with IMO mixtures, and the specific contribution of this compound may vary.

Table 1: In Vitro Prebiotic Activity of Isomalto-oligosaccharides (IMOs)

ParameterTest SubstrateProbiotic Strain(s)Key FindingsReference
Prebiotic Index (PI) ScoreHigh-purity IMOs (>95%)Lactobacillus plantarumPI score of 1.01, indicating a positive prebiotic effect.[3]
Growth PromotionIMOsLactobacillus paracasei, Lactobacillus plantarumSupported growth up to 2.4 billion CFU/mL.[3]
SCFA ProductionIsomaltuloseRat fecal microbiotaIncreased concentrations of propionate (B1217596) and butyrate (B1204436).[4][5]
SCFA ProductionIMOsHuman fecal microbiotaIncreased cecal levels of SCFAs, particularly butyrate.[1]

Table 2: Clinical Trial Data on Isomalto-oligosaccharides (IMOs)

Study FocusDosageDurationKey OutcomesReference
Constipation in elderly10 g/day of active IMOs30 daysSignificantly increased fecal acetate (B1210297) and propionate concentrations.[1]
Constipation10 g/day of IMOs4 weeksIncreased defecation frequency and stool output.[1]
HyperlipidemiaIMO-fortified cookies4 weeksReduced levels of cholesterol and triglycerides.[1]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol is adapted from standard in vitro fermentation models to assess the prebiotic potential of this compound.

Objective: To determine the effect of this compound on the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).

Materials:

  • Pure this compound

  • Fresh human fecal samples from healthy donors (screened for antibiotic use)

  • Basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Anaerobic chamber or jars with gas-generating kits

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • qPCR or 16S rRNA sequencing platform for microbial analysis

Methodology:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS).

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare a basal medium and dispense into fermentation vessels (e.g., serum bottles or tubes) inside an anaerobic chamber.

    • Add this compound to the test vessels to achieve a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

    • Seal the vessels and incubate at 37°C under anaerobic conditions for 0, 12, 24, and 48 hours.

  • Sampling and Analysis:

    • At each time point, collect samples from each vessel for analysis.

    • pH Measurement: Measure the pH of the fermentation broth.

    • SCFA Analysis:

      • Centrifuge the sample to pellet bacterial cells.

      • Filter the supernatant and store at -20°C until analysis.

      • Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.

    • Microbial Analysis:

      • Extract DNA from the fermentation samples.

      • Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR with group-specific primers.

      • Alternatively, perform 16S rRNA gene sequencing to analyze changes in the overall microbial community composition.

Protocol 2: Quantification of this compound in a Food Matrix

Objective: To determine the concentration of this compound in a functional food product.

Materials:

  • Food sample containing this compound

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

  • Amino-based HPLC column

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

Methodology:

  • Sample Preparation:

    • Homogenize the food sample.

    • Perform an aqueous extraction of the sugars. This may involve heating and stirring in ultrapure water.

    • Centrifuge the extract to remove solids.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Column: A polymer-based amino column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to create a calibration curve of peak area versus concentration.

    • Inject the prepared food sample extract.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample fermentation_vessel Anaerobic Fermentation (37°C, 48h) fecal_sample->fermentation_vessel Inoculum basal_medium Basal Medium basal_medium->fermentation_vessel This compound This compound This compound->fermentation_vessel Substrate ph_measurement pH Measurement fermentation_vessel->ph_measurement scfa_analysis SCFA Analysis (GC) fermentation_vessel->scfa_analysis microbial_analysis Microbial Analysis (qPCR/16S rRNA) fermentation_vessel->microbial_analysis signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_host Host Systemic Effects This compound This compound gut_microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->gut_microbiota Fermentation scfas SCFAs (Butyrate, Propionate, Acetate) gut_microbiota->scfas Produces colonocyte Colonocyte scfas->colonocyte Energy Source gpcrs G-protein-coupled receptors (GPR41, GPR43) scfas->gpcrs Activates gut_barrier Improved Gut Barrier Function colonocyte->gut_barrier immune_modulation Immune Modulation gpcrs->immune_modulation metabolic_health Improved Metabolic Health immune_modulation->metabolic_health gut_barrier->metabolic_health

References

Isomaltotetraose as a Stabilizer in Pharmaceutical Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of biopharmaceutical products, such as therapeutic proteins, monoclonal antibodies, and vaccines, is a critical factor in their development, storage, and efficacy. Excipients play a pivotal role in preserving the structural integrity and biological activity of these sensitive molecules. Among the various classes of stabilizers, sugars and oligosaccharides have garnered significant attention for their cryoprotective and lyoprotective properties. Isomaltotetraose (B46569), a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is an emerging excipient with potential applications in the stabilization of pharmaceutical preparations. This document provides a detailed overview of the current understanding of this compound as a stabilizer, including its proposed mechanisms of action, and offers experimental protocols for its evaluation.

While specific quantitative data for this compound is still emerging, studies on isomalto-oligosaccharides (IMOs) as a whole provide strong evidence for their stabilizing effects. IMOs have been shown to act as effective cryoprotectants, enhancing the viability of cells during freeze-drying processes. This suggests that this compound, as a key component of IMOs, likely contributes significantly to these protective properties.

Mechanisms of Stabilization

The stabilizing effects of sugars like this compound are primarily attributed to two key mechanisms: the "water replacement hypothesis" and "vitrification."

Water Replacement Hypothesis

During dehydration processes such as lyophilization, water molecules that form a hydration shell around the protein are removed. This can lead to protein unfolding and aggregation. Sugars, including this compound, can replace these water molecules, forming hydrogen bonds with the polar residues of the protein. This surrogate hydration shell helps to maintain the native conformation of the protein in the dried state.

cluster_0 Hydrated State cluster_1 Dehydrated State (Unstable) cluster_2 Dehydrated State with this compound (Stable) Protein_Hydrated Native Protein Water_Molecules Water Shell Protein_Hydrated->Water_Molecules H-bonds Protein_Dehydrated Unfolded Protein Aggregates Aggregates Protein_Dehydrated->Aggregates Protein_Stabilized Native Protein This compound This compound Protein_Stabilized->this compound H-bonds Hydrated State Hydrated State Dehydration Dehydration Dehydrated State (Unstable) Dehydrated State (Unstable) Dehydration->Dehydrated State (Unstable) without stabilizer Dehydrated State with this compound (Stable) Dehydrated State with this compound (Stable) Dehydration->Dehydrated State with this compound (Stable) with this compound

Figure 1: Water Replacement Hypothesis.
Vitrification

During freezing and lyophilization, the formation of a rigid, amorphous glassy matrix by the sugar is crucial for stabilizing the embedded biomolecules. This glassy state, characterized by a high glass transition temperature (Tg), severely restricts the molecular mobility of the protein, thereby preventing unfolding, aggregation, and chemical degradation. This compound, as an oligosaccharide, is expected to have a relatively high Tg, contributing to the formation of a stable glassy matrix.

cluster_0 Liquid Formulation cluster_1 Lyophilized State Protein_Liquid Protein in Solution Isomaltotetraose_Liquid This compound in Solution Glassy_Matrix Amorphous Glassy Matrix (this compound) Protein_Immobilized Immobilized Protein Protein_Immobilized->Glassy_Matrix entrapped Liquid Formulation Liquid Formulation Lyophilization Lyophilization Lyophilized State Lyophilized State Lyophilization->Lyophilized State

Figure 2: Vitrification Mechanism.

Quantitative Data on Isomalto-oligosaccharides (IMOs) as Stabilizers

While specific data for this compound is limited, studies on isomalto-oligosaccharide (IMO) mixtures provide valuable insights into their potential as stabilizers.

Organism/ProductStabilizerKey FindingsReference
Pediococcus pentosaceusIsomalto-oligosaccharide (IMO)IMO increased the survival rate by 11.02% during freeze-drying and offered protection during storage at various temperatures.[1]
Probiotic strainsIsomalto-oligosaccharide (IMO)Showed superior cryoprotectant effects with significantly better viability compared to traditional cryoprotectants like sodium glutamate, skim milk, and trehalose.[1]

Note: The data presented above is for isomalto-oligosaccharide mixtures. Further studies are required to quantify the specific contribution of this compound to these stabilizing effects.

Experimental Protocols

The following protocols are adapted from standard methods for evaluating protein stability and can be used to assess the efficacy of this compound as a stabilizer.

Protocol 1: Formulation of a Therapeutic Protein with this compound for Lyophilization

Objective: To prepare a lyophilized formulation of a model protein (e.g., Bovine Serum Albumin or a specific therapeutic protein) with varying concentrations of this compound.

Materials:

  • Model Protein (e.g., BSA, 100 mg/mL stock solution)

  • This compound (pharmaceutical grade)

  • Buffer (e.g., 10 mM Histidine, pH 6.0)

  • Water for Injection (WFI)

  • Sterile vials for lyophilization

  • Lyophilizer

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in the formulation buffer to create a concentrated stock solution (e.g., 20% w/v). Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare Protein-Isomaltotetraose Formulations:

    • In sterile tubes, prepare different formulations by mixing the protein stock solution, this compound stock solution, and formulation buffer to achieve the desired final concentrations.

    • Example formulations:

      • Control: Protein (10 mg/mL) in buffer.

      • Formulation A: Protein (10 mg/mL) + 2% (w/v) this compound in buffer.

      • Formulation B: Protein (10 mg/mL) + 5% (w/v) this compound in buffer.

      • Formulation C: Protein (10 mg/mL) + 10% (w/v) this compound in buffer.

    • Ensure the final volume is consistent across all formulations.

  • Fill Vials: Aseptically dispense a fixed volume (e.g., 1 mL) of each formulation into sterile lyophilization vials.

  • Lyophilization:

    • Load the vials into a pre-cooled lyophilizer.

    • Freezing: Ramp down the temperature to -40°C at a rate of 1°C/min and hold for 2 hours.

    • Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -10°C. Hold until all the ice has sublimated.

    • Secondary Drying: Increase the shelf temperature to 25°C and hold for 4-6 hours to remove residual moisture.

  • Vial Stoppering: Backfill the chamber with sterile nitrogen and stopper the vials under vacuum.

  • Storage: Store the lyophilized cakes at various temperatures (e.g., 4°C, 25°C, 40°C) for stability studies.

A Prepare this compound Stock Solution B Prepare Protein-Isomaltotetraose Formulations (Varying Concentrations) A->B C Aseptically Fill Lyophilization Vials B->C D Lyophilization Cycle (Freezing, Primary & Secondary Drying) C->D E Stopper Vials under Nitrogen D->E F Store at Different Temperatures for Stability Testing E->F

Figure 3: Lyophilization Workflow.
Protocol 2: Assessment of Protein Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of the protein in different this compound formulations by measuring the melting temperature (Tm).

Materials:

  • Lyophilized protein formulations (from Protocol 1)

  • Reconstitution buffer (e.g., 10 mM Histidine, pH 6.0)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized cakes with the appropriate volume of reconstitution buffer to achieve the initial protein concentration.

    • Gently swirl to dissolve the cake completely. Avoid vigorous shaking.

    • Prepare a reference sample containing the corresponding concentration of this compound in the same buffer without the protein.

  • DSC Analysis:

    • Load the protein sample and the corresponding reference solution into the DSC sample and reference cells, respectively.

    • Set the DSC parameters:

      • Start Temperature: 20°C

      • End Temperature: 100°C

      • Scan Rate: 1°C/min

    • Run the DSC scan.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm).

    • An increase in Tm in the presence of this compound indicates enhanced thermal stability.

Protocol 3: Characterization of Protein Secondary Structure using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To assess the preservation of the protein's secondary structure in the lyophilized state in the presence of this compound.

Materials:

  • Lyophilized protein formulations (from Protocol 1)

  • FTIR Spectrometer with a suitable accessory (e.g., ATR or transmission)

Procedure:

  • Sample Preparation:

    • For transmission FTIR, prepare a KBr pellet by mixing a small amount of the lyophilized powder with dry KBr powder and pressing it into a transparent disc.

    • For ATR-FTIR, place a small amount of the lyophilized powder directly onto the ATR crystal.

  • FTIR Analysis:

    • Acquire the FTIR spectrum of each formulation in the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Pay close attention to the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands, which are sensitive to changes in protein secondary structure.

  • Data Analysis:

    • Compare the spectra of the formulations containing this compound to the control (protein lyophilized without stabilizer) and to the native protein in solution.

    • Deconvolution of the Amide I band can be performed to quantify the relative amounts of α-helix, β-sheet, and random coil structures.

    • Preservation of the native-like secondary structure in the presence of this compound indicates its stabilizing effect.

Conclusion

This compound holds promise as a stabilizing excipient for pharmaceutical preparations, particularly for biotherapeutics that require lyophilization. Its potential to act as both a cryoprotectant and lyoprotectant through the mechanisms of water replacement and vitrification makes it a valuable candidate for formulation development. While more specific quantitative data on this compound is needed, the existing information on isomalto-oligosaccharides provides a strong rationale for its investigation. The experimental protocols outlined in this document provide a framework for researchers and drug development professionals to systematically evaluate the stabilizing effects of this compound on their specific protein, antibody, or vaccine candidates. Further research in this area will be crucial to fully elucidate its potential and establish its role in the next generation of stable biopharmaceutical formulations.

References

Application Notes and Protocols for the Quantification of Isomaltotetraose in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isomaltotetraose, a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a component of isomalto-oligosaccharides (IMOs). IMOs are gaining interest in the food and pharmaceutical industries for their prebiotic properties and potential health benefits. Accurate quantification of this compound in complex matrices such as food products, fermentation broths, and drug formulations is crucial for quality control, efficacy studies, and regulatory compliance.

This document provides detailed application notes and protocols for three common analytical techniques used for the quantification of this compound:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Application Note 1: Quantification of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates.[1] At high pH, carbohydrates act as weak oxyanions and can be separated by anion-exchange chromatography.[1] Pulsed amperometric detection provides direct and sensitive detection of carbohydrates without the need for derivatization.[2]

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.40–19.94 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 1–3 pmol[1]
Limit of Quantification (LOQ) 5 pmol[1]
Retention Time ~15-20 min (Varies with gradient)[4][5]
Repeatability (RSD) Retention Time: 0.1–0.6%, Peak Area: 0.9–4.7%[1]
Experimental Protocol

1. Sample Preparation (Food Matrix) [6]

  • Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water and vortex until the sample is fully dispersed.

  • Heat the sample in a water bath at 60°C for 30 minutes with occasional vortexing.

  • Cool the sample to room temperature.

  • Add 1 mL of Carrez I solution and vortex for 1 minute.

  • Add 1 mL of Carrez II solution and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Sample Preparation (Fermentation Broth) [7]

  • Collect 1 mL of the fermentation broth.

  • Centrifuge at 13,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with deionized water to fall within the linear range of the calibration curve.

3. HPAEC-PAD System and Conditions [3]

  • HPLC System: A biocompatible, high-pressure gradient HPLC system.

  • Column: Dionex CarboPac™ PA1 (2 x 250 mm) with a CarboPac™ PA1 Guard (2 x 50 mm).

  • Column Temperature: 20°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1 M Sodium Hydroxide (NaOH).

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 0.1 M NaOH.

  • Gradient Elution:

    • 0-10 min: 0-10% B

    • 10-15 min: 100% B (Column Wash)

    • 15-30 min: 0% B (Equilibration)

  • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • PAD Waveform:

    • E1: +0.1 V (t1 = 400 ms)

    • E2: -2.0 V (t2 = 20 ms)

    • E3: +0.6 V (t3 = 10 ms)

    • E4: -0.1 V (t4 = 70 ms)

4. Quantification

  • Prepare a series of this compound standards in deionized water (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis Sample Complex Mixture (Food/Fermentation Broth) Extraction Extraction/ Clarification Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation CarboPac PA1 Column (Gradient Elution) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: HPAEC-PAD workflow for this compound quantification.

Application Note 2: Quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used method for the analysis of sugars. It is a universal detector for non-volatile compounds and is suitable for isocratic separations. While less sensitive than HPAEC-PAD, it is a robust and cost-effective technique for quantifying higher concentrations of this compound.

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.1 - 10 mg/mL[8][9]
Correlation Coefficient (r²) > 0.999[9]
Limit of Quantification (LOQ) 0.025 g/100 mL[8]
Column Type Polymer-based amino or amide column[9]
Experimental Protocol

1. Sample Preparation

  • Follow the same sample preparation protocol as for HPAEC-PAD (Food Matrix or Fermentation Broth). Ensure the final concentration of this compound is within the linear range of the detector.

2. HPLC-RID System and Conditions [8][9]

  • HPLC System: A standard HPLC system with a refractive index detector.

  • Column: Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent polymer-based amino column.

  • Column Temperature: 40°C.

  • Detector Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Run Time: Approximately 30 minutes (isocratic).

3. Quantification

  • Prepare a series of this compound standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify this compound in the samples using the calibration curve.

Experimental Workflow

HPLC_RID_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Analysis Sample Complex Mixture Clarification Extraction/ Clarification Sample->Clarification Filtration 0.22 µm Filtration Clarification->Filtration Injection HPLC Injection Filtration->Injection Separation Amino Column (Isocratic) Injection->Separation Detection Refractive Index Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-RID workflow for this compound quantification.

Application Note 3: Quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is another universal detection method for non-volatile analytes. It is compatible with gradient elution, which can be advantageous for separating complex mixtures of oligosaccharides.[10] The response is not linear and typically requires a logarithmic transformation for calibration.

Quantitative Data Summary
ParameterValueReference
Linearity Log-log plot of peak area vs. concentration[10]
Correlation Coefficient (r²) > 0.999 (on log-log plot)[10]
Limit of Detection (LOD) 0.048 - 0.124 µg/mL[9]
Limit of Quantification (LOQ) 0.159 - 0.412 µg/mL[9]
Column Type HILIC or Amide Column[11]
Experimental Protocol

1. Sample Preparation

  • Follow the same sample preparation protocol as for HPAEC-PAD (Food Matrix or Fermentation Broth).

2. HPLC-ELSD System and Conditions [10][11]

  • HPLC System: A standard HPLC system with an ELSD.

  • Column: HALO Penta-HILIC (4.6 x 150 mm, 2.7 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20-40% B

    • 15-20 min: 40% B

    • 20-21 min: 40-20% B

    • 21-30 min: 20% B (Equilibration)

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 40°C.

    • Gas Flow: 1.5 L/min (Nitrogen).

3. Quantification

  • Prepare a series of this compound standards in the initial mobile phase composition.

  • Inject the standards and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Inject the prepared samples.

  • Quantify this compound in the samples using the logarithmic calibration curve.

Experimental Workflow

HPLC_ELSD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis Sample Complex Mixture Clarification Extraction/ Clarification Sample->Clarification Filtration 0.22 µm Filtration Clarification->Filtration Injection HPLC Injection Filtration->Injection Separation HILIC Column (Gradient Elution) Injection->Separation Detection Evaporative Light Scattering Detection Separation->Detection Quantification Quantification (Log-Log Plot) Detection->Quantification

Caption: HPLC-ELSD workflow for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Isomaltotetraose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale enzymatic production of Isomaltotetraose (B46569).

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis

Q1: We are experiencing low yields of this compound in our enzymatic reaction. What are the potential causes and how can we troubleshoot this?

A1: Low yields of this compound can stem from several factors related to enzyme activity, reaction conditions, and substrate properties. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: The activity of glucansucrases, the enzymes typically used for this compound synthesis, is highly sensitive to pH and temperature. Deviations from the optimal ranges can significantly reduce product yield.

    • Solution: Verify that the pH and temperature of your reaction mixture are within the optimal range for your specific enzyme. Most glucansucrases from Leuconostoc species exhibit optimal activity at a pH between 5.0 and 6.0 and a temperature range of 30-40°C.[1][2]

  • Enzyme Inhibition: The accumulation of products, particularly maltose (B56501) and isomaltose (B16258), can competitively inhibit glucansucrase activity, leading to a decrease in the reaction rate and overall yield.[3]

    • Solution: Consider implementing a fed-batch system where the substrate is added incrementally to maintain a low concentration of inhibitory products. In-situ product removal techniques, although more complex to implement, can also be effective.

  • Incorrect Substrate Concentration: High initial substrate concentrations can sometimes lead to the synthesis of higher molecular weight isomaltooligosaccharides (IMOs) or undesired byproducts like isopanose, thereby reducing the yield of the target this compound.[4]

    • Solution: Experiment with different initial substrate concentrations to find the optimal balance for maximizing this compound production. A starting point could be a substrate concentration of 5-10% (w/v).[4]

  • Presence of Enzyme Inhibitors: The reaction mixture may contain chemical inhibitors that negatively affect enzyme activity.

    • Solution: Ensure all reagents and the water used are of high purity. Certain metal ions (e.g., Hg+, Zn2+, Cu2+, Pb2+, Fe3+) can inhibit glucansucrase activity.[1] Conversely, the presence of Ca2+ ions at low concentrations (around 0.005%) has been shown to enhance the activity of some dextransucrases.[1][5]

Q2: Our reaction is producing a wide range of isomaltooligosaccharides instead of predominantly this compound. How can we improve the specificity of the reaction?

A2: The production of a mixture of IMOs with varying degrees of polymerization (DP) is a common challenge. To enhance the synthesis of this compound (DP4):

  • Enzyme Selection: The choice of glucansucrase is critical. Different enzymes exhibit different product specificities. Consider screening various glucansucrases to identify one that produces a higher proportion of DP4 oligosaccharides.

  • Engineered Enzymes: The use of engineered glucansucrases can significantly improve product specificity. Modifications to the enzyme's active site or glucan-binding domains can favor the synthesis of shorter-chain IMOs.[6]

  • Reaction Time: The product profile of the enzymatic reaction changes over time. Initially, shorter-chain IMOs are formed, which then act as acceptors for the synthesis of longer-chain oligosaccharides.

    • Solution: Conduct a time-course study of your reaction and analyze the product distribution at different time points using HPLC. This will help you determine the optimal reaction time to maximize the yield of this compound before it is converted to higher DP products.

Purification

Q3: We are struggling to purify this compound from the complex mixture of sugars in our reaction broth. What are the most effective large-scale purification strategies?

A3: The purification of a specific oligosaccharide from a mixture of structurally similar molecules is a significant challenge in downstream processing. Here are some recommended strategies:

  • Chromatographic Methods:

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is effective for separating this compound from monosaccharides (glucose, fructose), disaccharides (sucrose, isomaltose), and higher molecular weight IMOs.

    • Ion Exchange Chromatography: This method can be used if there are charged impurities to be removed.

  • Membrane Filtration:

    • Nanofiltration: This is a promising and cost-effective method for the industrial-scale purification of oligosaccharides.[7][8] It allows for the separation of monosaccharides and disaccharides from larger oligosaccharides like this compound.

  • Selective Fermentation:

    • This innovative approach involves using specific microorganisms (e.g., certain yeast or bacteria) that can selectively consume the unwanted monosaccharides and smaller oligosaccharides, leaving the desired this compound in the mixture.[9]

Q4: What are the common issues encountered during the purification of this compound and how can they be addressed?

A4: Common purification challenges include:

  • Low Resolution in Chromatography: The similar physicochemical properties of different IMOs can lead to poor separation.

    • Solution: Optimize the chromatographic conditions, including the choice of stationary phase, mobile phase composition, flow rate, and column temperature. For SEC, selecting a column with the appropriate pore size is crucial.

  • Membrane Fouling in Nanofiltration: The accumulation of molecules on the membrane surface can reduce filtration efficiency.

    • Solution: Pre-treat the feed solution to remove larger particles and macromolecules. Optimize operating parameters such as transmembrane pressure and cross-flow velocity. Regular cleaning and backwashing of the membranes are also essential.

  • Product Loss: Significant amounts of the target product can be lost during multi-step purification processes.

    • Solution: Minimize the number of purification steps where possible. Optimize each step to maximize recovery.

Analysis

Q5: We are observing inconsistent results in our HPLC analysis of this compound. What are the common troubleshooting steps for HPLC analysis of oligosaccharides?

A5: Inconsistent HPLC results can be due to various factors. Here is a troubleshooting guide:

Problem Potential Cause Solution
Peak Tailing Column contamination; Active sites on the column; Inappropriate mobile phase pH.Flush the column with a strong solvent; Use a guard column; Adjust the mobile phase pH.
Retention Time Drift Poor temperature control; Inconsistent mobile phase composition; Column not equilibrated.Use a column oven; Prepare fresh mobile phase and ensure proper mixing; Increase column equilibration time.
Baseline Noise Air bubbles in the system; Contaminated detector cell; Leaks.Degas the mobile phase; Flush the detector cell; Check for and tighten any loose fittings.
Broad Peaks Low mobile phase flow rate; Large injection volume; Tubing between column and detector is too long.Adjust the flow rate; Reduce the injection volume; Use shorter, narrower internal diameter tubing.

For a detailed protocol on HPLC analysis of isomaltooligosaccharides, refer to the "Experimental Protocols" section below.

Data Presentation

Table 1: Effect of Substrate Concentration on Isomaltose Yield

This table illustrates the impact of initial substrate concentration on the yield of isomaltose, a related isomaltooligosaccharide. A similar trend can be expected for this compound, where excessively high substrate concentrations can lead to a decrease in the yield of the desired short-chain oligosaccharide and an increase in byproducts.

Substrate Concentration (% w/v)Isomaltose Yield (%)Isopanose (Byproduct) Formation
5~75Low
10~75Moderate
20DecreasedIncreased
40~66High
(Data adapted from a study on isomaltose synthesis, which is indicative of general trends in IMO production)[4]

Table 2: Optimal Conditions for Glucansucrase Activity

This table provides typical optimal pH and temperature ranges for glucansucrases from common microbial sources used in isomaltooligosaccharide synthesis.

Enzyme Source Optimal pH Optimal Temperature (°C)
Leuconostoc mesenteroides5.0 - 6.030 - 40
Leuconostoc citreum~5.5~45
Leuconostoc pseudomesenteroides5.530
Lactobacillus reuteri4.0 - 5.530 - 40
(Data compiled from multiple sources)[1][2][10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Glucansucrase

This protocol provides a general procedure for the lab-scale synthesis of isomaltooligosaccharides, which can be adapted for large-scale production.

  • Enzyme Preparation:

    • Cultivate a glucansucrase-producing microorganism (e.g., Leuconostoc mesenteroides) in a suitable fermentation medium.[12]

    • Harvest the cells and recover the extracellular enzyme from the culture broth, for example, by precipitation with polyethylene (B3416737) glycol (PEG).[12]

    • Partially purify and concentrate the enzyme. Determine the enzyme activity in Dextransucrase Units (DSU).

  • Reaction Setup:

    • Prepare a substrate solution containing sucrose (B13894) (donor) and an acceptor molecule (e.g., maltose) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2) containing a stabilizer like CaCl2 (e.g., 0.05 g/L).[12]

    • The ratio of sucrose to acceptor will influence the product distribution.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 30°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the prepared glucansucrase to the substrate solution. The amount of enzyme will depend on the desired reaction rate.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring and Termination:

    • Withdraw aliquots at different time points to monitor the progress of the reaction by HPLC.

    • Terminate the reaction at the optimal time for this compound yield by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Protocol 2: HPLC Analysis of this compound

This protocol outlines a standard method for the quantification of this compound and other sugars in the reaction mixture.[13]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system.

    • Refractive Index Detector (RID).

    • Carbohydrate analysis column (e.g., Aminex HPX-87C or an amide-based column).[13]

  • Chromatographic Conditions:

    • Mobile Phase: Degassed, deionized water or an acetonitrile (B52724)/water mixture. For amide columns, a mobile phase of acetonitrile and water with a small amount of an amine modifier like triethylamine (B128534) is often used.[13]

    • Flow Rate: Typically 0.25 - 1.0 mL/min.[13]

    • Column Temperature: 40 - 85°C, depending on the column.[13]

    • Detector Temperature: Maintained at the same temperature as the column.[13]

    • Injection Volume: 3 - 10 µL.[13]

  • Sample and Standard Preparation:

    • Standards: Prepare standard solutions of known concentrations for all expected sugars (glucose, fructose, sucrose, isomaltose, isomaltotriose, this compound, etc.) in deionized water.

    • Samples: Dilute the reaction mixture samples with deionized water to a concentration within the linear range of the detector. Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each sugar by comparing the peak areas in the sample chromatogram to the calibration curves generated from the standard solutions.

Mandatory Visualization

Enzymatic_Synthesis_of_this compound Sucrose Sucrose (Glucosyl Donor) Enzyme Glucansucrase Sucrose->Enzyme Binds to Maltose Maltose (Acceptor) Maltose->Enzyme Binds to Isomaltotriose Isomaltotriose (DP3) Enzyme->Isomaltotriose Transglucosylation This compound This compound (DP4) (Target Product) Enzyme->this compound Transglucosylation HigherIMOs Higher DP IMOs (e.g., DP5, DP6) Enzyme->HigherIMOs Further Transglucosylation Fructose Fructose (Byproduct) Enzyme->Fructose Isopanose Isopanose (Side Product) Enzyme->Isopanose Isomaltotriose->Enzyme Acts as Acceptor This compound->Enzyme Acts as Acceptor

Caption: Enzymatic synthesis pathway of this compound.

Downstream_Processing_Workflow ReactionMixture Crude Reaction Mixture (IMOs, Sugars, Enzyme) HeatInactivation Heat Inactivation ReactionMixture->HeatInactivation Filtration1 Initial Filtration (Removal of Denatured Enzyme) HeatInactivation->Filtration1 Chromatography Purification Step (e.g., Size Exclusion Chromatography) Filtration1->Chromatography Nanofiltration Alternative/Additional Purification (e.g., Nanofiltration) Filtration1->Nanofiltration Alternative Path FractionCollection Fraction Collection Chromatography->FractionCollection Nanofiltration->FractionCollection Analysis Purity Analysis (HPLC) FractionCollection->Analysis FinalProduct High-Purity this compound Analysis->FinalProduct

Caption: Downstream processing workflow for this compound purification.

References

optimizing enzymatic reaction conditions for Isomaltotetraose yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzymatic reaction conditions for maximizing Isomaltotetraose (IM4) yield.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the synthesis of this compound?

A1: The primary enzymes utilized for this compound and other isomaltooligosaccharides (IMOs) synthesis are dextransucrase (EC 2.4.1.5) and α-glucosidase (transglucosidase activity, EC 3.2.1.20). Dextransucrase, typically from Leuconostoc species, catalyzes the transfer of glucose units from sucrose (B13894) to an acceptor molecule.[1][2][3] α-Glucosidase, often from Aspergillus species, can exhibit transglucosylation activity at high substrate concentrations, transferring glucose moieties to form α-(1,6) linkages.[4][5]

Q2: What are the typical donor and acceptor substrates for this reaction?

A2: For dextransucrase, the primary donor substrate is sucrose. Maltose (B56501) is a commonly used acceptor molecule, which gets elongated with glucose units to form a series of isomaltooligosaccharides, including this compound. For α-glucosidase, maltose can serve as both the donor and acceptor of glucosyl units.

Q3: What is the main challenge in synthesizing a specific short-chain IMO like this compound?

A3: A primary challenge is the tendency of the enzymes to produce a mixture of IMOs with varying degrees of polymerization, from isomaltose (B16258) (DP2) up to longer-chain oligosaccharides. Additionally, dextransucrase can also synthesize high-molecular-weight dextran (B179266), which reduces the yield of the desired short-chain FOS. Controlling the reaction conditions is crucial to favor the formation of this compound (DP4).

Q4: How can I monitor the progress of the reaction and quantify the this compound yield?

A4: The most common method for monitoring the reaction and quantifying the products is High-Performance Liquid Chromatography (HPLC). A system equipped with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD) is suitable for analyzing and quantifying the different saccharides in the reaction mixture. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another highly sensitive technique for detailed carbohydrate analysis.

Troubleshooting Guide

Problem: Low or No this compound Yield

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
Inactive Enzyme 1. Verify Enzyme Activity: Perform a standard activity assay for your enzyme (dextransucrase or α-glucosidase). 2. Proper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer to maintain its activity. 3. Check for Inhibitors: Ensure the reaction mixture does not contain any known inhibitors for your enzyme.Confirmation of enzyme activity and identification of any issues related to storage or inhibitors.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for dextransucrases is typically around 5.0-5.5. For α-glucosidases, the optimal pH is generally lower, around 4.5. Perform small-scale reactions across a pH range to determine the optimum for your specific enzyme. 2. Optimize Temperature: Dextransucrase from Leuconostoc species often has an optimal temperature around 30-35°C. α-Glucosidase from Aspergillus niger can have a higher optimum temperature, around 55-60°C. Test a range of temperatures to find the best balance between activity and stability. 3. Verify Buffer Composition: Ensure the buffer system is appropriate and at the correct concentration.Identification of the optimal pH and temperature for maximizing enzyme activity and, consequently, this compound yield.
Incorrect Substrate Concentrations 1. Donor-to-Acceptor Ratio: The ratio of sucrose (donor) to maltose (acceptor) is critical. High sucrose concentrations can favor dextran formation over IMO synthesis. Experiment with different ratios to find the optimal balance. 2. Substrate Inhibition: Very high concentrations of sucrose or maltose can sometimes inhibit enzyme activity. Consider a fed-batch approach where the substrate is added incrementally.An optimized substrate ratio that favors the transglucosylation reaction for this compound synthesis over side reactions.
Inappropriate Reaction Time 1. Time-Course Study: An insufficient reaction time will lead to incomplete conversion, while an excessively long time may result in the hydrolysis of the desired product or the formation of longer-chain IMOs. Perform a time-course experiment, taking samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the point of maximum this compound accumulation.Determination of the optimal incubation time to maximize the yield of this compound before it is consumed in subsequent reactions.

Problem: Predominant Formation of Byproducts (e.g., Dextran, other IMOs)

Possible Cause Troubleshooting Steps & Solutions Expected Outcome
High Enzyme Processivity (favoring dextran) 1. Adjust Substrate Ratio: Increase the concentration of the acceptor (maltose) relative to the donor (sucrose) to promote the acceptor reaction over dextran polymerization.A shift in product distribution from high-molecular-weight dextran to lower-molecular-weight isomaltooligosaccharides.
Suboptimal pH or Temperature 1. Fine-tune Reaction Conditions: The optimal conditions for the synthesis of a specific IMO may differ slightly from the overall optimal conditions for enzyme activity. Systematically vary the pH and temperature around the known optimum to see if it influences the product profile.Identification of specific conditions that favor the production of this compound over other oligosaccharides.
High Substrate Concentration / Long Reaction Time 1. Optimize Initial Substrate Concentration and Reaction Duration: High initial sucrose concentrations and prolonged reaction times can lead to the formation of higher molecular weight products. Use the data from your time-course study to stop the reaction when the concentration of this compound is at its peak.A higher proportion of this compound in the final product mixture by minimizing the formation of longer-chain IMOs.

Data on Optimal Reaction Conditions

Table 1: Optimal pH and Temperature for Enzymes in Isomaltosaccharide Synthesis

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference(s)
DextransucraseLeuconostoc mesenteroides5.535
DextransucraseLeuconostoc pseudomesenteroides5.530
Dextransucrase (DDase)Gluconobacter oxydans4.5-
α-Glucosidase (Transglucosidase)Aspergillus niger4.560
α-Glucosidase (Transglucosidase)Aspergillus niger4.0 - 6.055 - 70
α-GlucosidaseAspergillus niger ITV-014.380

Table 2: Influence of Substrate Concentration on Isomaltooligosaccharide (IMO) Synthesis

EnzymeSubstrates (Donor:Acceptor)Concentration RangeKey FindingsReference(s)
DextransucraseSucrose:MaltoseSucrose: 50-400 mg/mLHigher substrate concentrations led to products with lower molecular sizes.
DextransucraseSucrose20%Optimal for dextransucrase specific activity.
Sucrose Isomerase (mutant)Sucrose:Glucose15% (w/v) additive glucoseMaximum isomaltose production was achieved with the addition of glucose.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Dextransucrase

This protocol provides a general guideline for the synthesis of this compound. Optimization of specific parameters is recommended for each enzyme batch and substrate source.

  • Substrate Preparation:

    • Prepare a solution of sucrose (e.g., 100 g/L) and maltose (e.g., 50 g/L) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 30°C) for 15 minutes.

  • Enzyme Addition:

    • Add the dextransucrase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 24 hours).

  • Reaction Monitoring (Time-Course):

    • At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the reaction mixture.

    • Immediately inactivate the enzyme in the aliquots by heating at 100°C for 10 minutes to stop the reaction.

  • Reaction Termination:

    • After the desired incubation period, terminate the entire reaction by boiling the mixture for 10 minutes to denature and inactivate the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to remove any precipitated protein or other insolubles.

    • Dilute the supernatant with deionized water to a concentration suitable for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the quantification of this compound and other oligosaccharides.

  • HPLC System and Conditions:

    • Column: A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino-based columns. For other column types, degassed, deionized water may be appropriate.

    • Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 40-85°C) to improve peak resolution.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: Typically 3-20 µL.

  • Standard Preparation:

    • Prepare a series of standard solutions of known concentrations for glucose, fructose, sucrose, maltose, isomaltose, isomaltotriose, and this compound.

  • Quantification:

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Calculate the concentration of this compound and other saccharides in the reaction samples by comparing their peak areas to the respective standard curves.

Visualizations

Enzymatic_Reaction_Pathway Sucrose Sucrose (Donor) Enzyme Dextransucrase Sucrose->Enzyme Binds Dextran Dextran (Byproduct) Sucrose->Dextran Polymerization (Side Reaction) Maltose Maltose (Acceptor, DP2) Maltose->Enzyme Binds Isomaltotriose Isomaltotriose (DP3) Enzyme->Isomaltotriose Forms This compound This compound (Target, DP4) Enzyme->this compound Elongates to Longer_IMOs Longer IMOs (DP > 4) Enzyme->Longer_IMOs Further elongates to Fructose Fructose (Byproduct) Enzyme->Fructose Releases Isomaltotriose->Enzyme Acts as acceptor This compound->Enzyme Acts as acceptor

Caption: Enzymatic synthesis of this compound via dextransucrase.

Experimental_Workflow start Start prep 1. Prepare Substrates (Sucrose, Maltose) & Buffer start->prep reaction 2. Initiate Reaction Add Enzyme prep->reaction incubation 3. Incubate (Controlled Temp & pH) reaction->incubation monitoring 4. Monitor Reaction (Time-course sampling) incubation->monitoring monitoring->incubation Continue termination 5. Terminate Reaction (Heat Inactivation) monitoring->termination Optimal time reached analysis_prep 6. Prepare Sample (Centrifuge, Filter) termination->analysis_prep hplc 7. HPLC Analysis analysis_prep->hplc quant 8. Quantify Yield (Standard Curves) hplc->quant optimization Optimize Conditions? (pH, Temp, Conc.) quant->optimization optimization->prep Yes finish End optimization->finish No

Caption: General workflow for optimizing this compound synthesis.

References

Technical Support Center: Isomaltotetraose Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isomaltotetraose in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic solutions important?

This compound is a carbohydrate molecule composed of four glucose units linked primarily by α-1,6 glycosidic bonds. Its stability in acidic environments is crucial for various applications, including in the food and pharmaceutical industries, where it may be used as a prebiotic, a low-calorie sweetener, or a drug delivery vehicle.[1] Acidic conditions are common in food formulations, beverages, and during gastrointestinal transit. Therefore, ensuring the stability of this compound under these conditions is vital for maintaining its functional and structural integrity.

Q2: How does acidic pH affect the stability of this compound?

Acidic conditions can lead to the hydrolysis of the glycosidic bonds that link the glucose units of this compound. This degradation breaks down the tetrasaccharide into smaller sugars, such as isomaltotriose, isomaltose, and glucose. The rate of this hydrolysis is dependent on factors like pH, temperature, and the presence of other formulation components.

Q3: Are the α-1,6 glycosidic bonds in this compound more stable than other types of glycosidic bonds?

Yes, the α-1,6 glycosidic bonds that are characteristic of isomaltooligosaccharides (IMOs), including this compound, are generally more resistant to acid hydrolysis compared to α-1,4 or β-1,4 glycosidic bonds found in other oligosaccharides.[1] This inherent stability is a key advantage for the use of this compound in acidic formulations.

Q4: What are the primary degradation products of this compound in acidic solutions?

Under acidic conditions, this compound primarily degrades through the cleavage of its glycosidic bonds. The expected degradation products, in order of appearance, would be:

  • Isomaltotriose and Glucose

  • Isomaltose and Glucose

  • Glucose

The specific distribution of these products will depend on the reaction conditions.

Q5: Can I expect complete degradation of this compound in my acidic formulation?

The extent of degradation depends on the severity of the acidic conditions (pH and temperature) and the duration of exposure. While this compound is relatively stable, prolonged exposure to very low pH and high temperatures can lead to significant or even complete degradation. It is essential to perform stability studies under your specific experimental conditions to quantify the extent of degradation.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpectedly high degradation of this compound 1. pH of the solution is lower than anticipated.2. The processing or storage temperature is too high.3. Presence of other catalytic components in the formulation.1. Accurately measure and adjust the pH of your solution using a calibrated pH meter.2. Reduce the processing temperature or store the solution at a lower temperature. Conduct a temperature stability study.3. Analyze the formulation for any components that may accelerate acid hydrolysis.
Inconsistent stability results between batches 1. Variation in the initial pH of different batches.2. Inconsistent temperature control during experiments.3. Variability in the concentration of this compound or other components.1. Implement a strict pH control protocol for all batches.2. Ensure consistent and accurate temperature monitoring and control for all experiments.3. Precisely control the concentration of all components in the formulation.
Formation of unexpected byproducts 1. Maillard reaction if amino acids are present.2. Caramelization at very high temperatures.1. If amino acids are present, consider the possibility of the Maillard reaction and analyze for its characteristic products.2. Avoid excessive heat treatment to prevent caramelization.
Difficulty in quantifying this compound and its degradation products 1. Inappropriate analytical method.2. Co-elution of components in chromatography.1. Utilize a validated HPLC method with a suitable column (e.g., amino or HILIC) and detector (e.g., Refractive Index Detector - RID).2. Optimize the chromatographic conditions (mobile phase composition, flow rate, temperature) to achieve better separation.

Data Presentation: Representative Degradation of this compound

Disclaimer: The following data is a representative model based on the known principles of oligosaccharide stability and is intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on this compound Degradation at 60°C over 24 hours

pHThis compound Remaining (%)Isomaltotriose Formed (%)Isomaltose Formed (%)Glucose Formed (%)
2.0 6520105
3.0 851032
4.0 95311
5.0 >99<1<1<1

Table 2: Effect of Temperature on this compound Degradation at pH 3.0 over 24 hours

Temperature (°C)This compound Remaining (%)Isomaltotriose Formed (%)Isomaltose Formed (%)Glucose Formed (%)
40 95311
60 851032
80 6025105
100 30402010

Experimental Protocols

Protocol 1: Determination of this compound Stability in Acidic Solution

Objective: To quantify the degradation of this compound over time at a specific pH and temperature.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • pH meter

  • Incubator or water bath

  • HPLC system with a Refractive Index Detector (RID)

  • Amino or HILIC chromatography column

  • Acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • Prepare acidic buffers at the desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) using HCl and adjust with NaOH.

  • Stability Study Setup:

    • In separate, sealed vials, mix the this compound stock solution with the acidic buffers to achieve the final desired concentration (e.g., 1 mg/mL).

    • Prepare a control sample with this compound in deionized water (adjust to a neutral pH if necessary).

    • Place the vials in an incubator or water bath set to the desired temperature (e.g., 60°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the sample by adding a calculated amount of NaOH to stop the acid hydrolysis.

    • Store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of this compound, isomaltotriose, isomaltose, and glucose.

    • Set up the HPLC-RID system with an appropriate mobile phase (e.g., acetonitrile:water gradient).

    • Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis:

    • Quantify the concentration of this compound and its degradation products in each sample using the calibration curves.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Evaluating the Efficacy of Stabilizers

Objective: To assess the ability of a stabilizing agent to reduce the degradation of this compound in an acidic solution.

Materials:

  • Same as Protocol 1

  • Stabilizing agent (e.g., pectin, xanthan gum, cyclodextrin)

Methodology:

  • Solution Preparation:

    • Prepare the acidic solution at the desired pH and this compound concentration as described in Protocol 1.

    • Prepare a series of solutions containing different concentrations of the stabilizing agent (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Stability Study Setup:

    • For each stabilizer concentration, prepare a sample containing the acidic this compound solution and the stabilizer.

    • Include a control sample without any stabilizer.

    • Incubate all samples at the desired temperature.

  • Sampling and Analysis:

    • Follow the sampling and HPLC analysis procedures as outlined in Protocol 1.

  • Data Analysis:

    • Compare the degradation rate of this compound in the presence of the stabilizer to the control.

    • Determine the optimal concentration of the stabilizer that provides the most significant protective effect.

Visualizations

IMT4 This compound (G-G-G-G) IMT3 Isomaltotriose (G-G-G) IMT4->IMT3 + H₂O (H⁺ catalysis) IMT2 Isomaltose (G-G) IMT3->IMT2 + H₂O (H⁺ catalysis) G Glucose (G) IMT2->G + H₂O (H⁺ catalysis)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Start Stability Issue with This compound Check_pH Is the pH of the solution correct? Start->Check_pH Check_Temp Is the temperature within the acceptable range? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to the target value. Check_pH->Adjust_pH No Check_Components Are there any catalytic components? Check_Temp->Check_Components Yes Adjust_Temp Lower the processing/ storage temperature. Check_Temp->Adjust_Temp No Reformulate Consider reformulating to remove catalytic components or add a stabilizer. Check_Components->Reformulate Yes Resolved Issue Resolved Check_Components->Resolved No Adjust_pH->Check_pH Adjust_Temp->Check_Temp Reformulate->Resolved

Caption: Troubleshooting workflow for this compound stability.

cluster_0 Acidic Solution cluster_1 Stabilized System IMT4 This compound H_ion H⁺ H_ion->IMT4 Attacks Glycosidic Bond Stabilizer Stabilizer (e.g., Hydrocolloid) Complex This compound-Stabilizer Complex Stabilizer->Complex IMT4_stabilized This compound IMT4_stabilized->Complex H_ion_stabilized H⁺ H_ion_stabilized->Complex Steric Hindrance (Reduced Attack)

Caption: Mechanism of stabilization by steric hindrance.

References

Technical Support Center: Isomaltotetraose Detection in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isomaltotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic detection of this and other related oligosaccharides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

1. Why am I not seeing a peak for this compound?

There are several potential reasons for a complete lack of signal for your analyte. A systematic approach to troubleshooting this issue is recommended.

  • Sample Degradation: this compound, like other oligosaccharides, can be susceptible to degradation. Ensure that your samples have been stored properly and prepared freshly.[3]

  • Injection Issues: Verify that the autosampler is correctly aspirating and injecting your sample. Check for any blockages in the needle or injection port.[3]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for the retention and elution of this compound. An incorrect mobile phase could cause the analyte to elute with the solvent front or be irreversibly retained on the column.

start No this compound Peak check_detector Are Detector Settings Correct? start->check_detector check_sample Is the Sample Intact? check_detector->check_sample Yes solution_detector Adjust Detector Settings (e.g., use RI, ELSD, or PAD) check_detector->solution_detector No check_injection Is the Injection System Working? check_sample->check_injection Yes solution_sample Prepare Fresh Sample check_sample->solution_sample No check_mobile_phase Is the Mobile Phase Appropriate? check_injection->check_mobile_phase Yes solution_injection Troubleshoot Autosampler/Injector check_injection->solution_injection No solution_mobile_phase Verify and Adjust Mobile Phase Composition check_mobile_phase->solution_mobile_phase No

Troubleshooting workflow for the absence of an this compound peak.

2. Why is my this compound peak tailing?

Peak tailing is a common issue in HPLC and can significantly affect quantification.

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of this compound, leading to peak tailing.

    • Solution: Operate at a lower pH to protonate the silanol groups and reduce these interactions. Alternatively, use a column with end-capping or a polymer-based amino column which is more durable.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Extra-column Volume: Excessive tubing length or a void at the column inlet can cause band broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure proper column packing. If a void is suspected, reversing the column for a short period might temporarily resolve the issue.

3. My retention times are shifting. What could be the cause?

Inconsistent retention times can compromise the reliability of your analysis.

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. This is particularly true for HILIC separations which are sensitive to water content.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Use a column thermostat to maintain a consistent temperature.

  • Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection. A general rule is to flush with 5-10 column volumes.

  • Pump Issues: Fluctuations in pump pressure can affect the flow rate and consequently the retention times.

    • Solution: Check for leaks in the system and ensure the pump seals are in good condition.

start Shifting Retention Times check_mobile_phase Is Mobile Phase Consistent? start->check_mobile_phase check_equilibration Is Column Equilibration Sufficient? check_mobile_phase->check_equilibration Yes solution_mobile_phase Prepare Fresh Mobile Phase, Use Column Thermostat check_mobile_phase->solution_mobile_phase No check_pump Are there Pump Issues? check_equilibration->check_pump Yes solution_equilibration Increase Equilibration Time check_equilibration->solution_equilibration No solution_pump Check for Leaks, Service Pump check_pump->solution_pump No

Decision tree for troubleshooting shifting retention times.

4. How can I improve the resolution between this compound and other oligosaccharides?

Achieving baseline separation is crucial for accurate quantification.

  • Optimize Mobile Phase Composition: Adjusting the mobile phase composition, such as the acetonitrile/water ratio in HILIC, can significantly impact selectivity.

  • Gradient Elution: Employing a gradient elution can help to separate complex mixtures of oligosaccharides with varying degrees of polymerization.

  • Column Selection: The choice of stationary phase is critical. For instance, High-Performance Anion-Exchange Chromatography (HPAEC) with PAD offers excellent selectivity for carbohydrates, including isomers.

  • Temperature: Lowering the column temperature can sometimes improve resolution in gas chromatography, while in liquid chromatography, its effect can vary.

Experimental Protocols

Sample Preparation for Isomaltooligosaccharides in Beverages

  • For samples containing carbon dioxide, remove it by ultrasonication.

  • Accurately transfer 10 mL of the sample into a 15-mL centrifuge tube.

  • Centrifuge at 5000 ×g for 5 minutes.

  • Collect the supernatant and filter it through a 0.45 μm PVDF membrane filter.

  • The filtrate is now ready for injection as the sample solution.

HPLC Operating Conditions for Isomaltooligosaccharides

ParameterValue
Detector Refractive Index (RI)
Column ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm
Column Temperature 40°C
Detector Temperature 40°C
Injection Volume 3 μL
Mobile Phase 77% Acetonitrile with 0.2% Triethylamine
Flow Rate 0.25 mL/min

Note: These parameters can be adjusted depending on the specific instrument and application.

Data Presentation

Comparison of Chromatographic Techniques for Oligosaccharide Analysis

TechniqueStationary Phase ExampleMobile Phase ExampleDetection MethodKey Advantages
HPLC-RI Amide ColumnAcetonitrile/WaterRefractive IndexUniversal for carbohydrates, but not very sensitive and not gradient compatible.
HPLC-ELSD Amide or HILIC ColumnAcetonitrile/WaterEvaporative Light ScatteringMore sensitive than RI and gradient compatible.
HPAEC-PAD CarboPac™ SeriesSodium Hydroxide/Sodium AcetatePulsed AmperometricHigh selectivity and sensitivity for carbohydrates, no derivatization needed.

This technical support guide provides a starting point for troubleshooting common issues in this compound detection. For more complex problems, consulting the instrument manufacturer's manuals and support services is recommended.

References

minimizing byproduct formation during Isomaltotetraose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the enzymatic synthesis of Isomaltotetraose.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the enzymatic synthesis of this compound?

A1: The primary byproducts in this compound synthesis depend on the enzyme and substrate used. Common byproducts include:

  • Other Isomaltooligosaccharides (IMOs): A mixture of IMOs with varying degrees of polymerization (DP), such as isomaltose (B16258) (DP2), isomaltotriose (B1581827) (DP3), and isomaltopentaose (B8084185) (DP5) or higher, are often formed.[1][2]

  • Monosaccharides: Glucose and fructose (B13574) are common byproducts, especially when sucrose (B13894) is the substrate. Their presence is often due to the hydrolytic side reactions of the enzymes.[3]

  • Polysaccharides: High molecular weight polysaccharides like dextran (B179266) can be major byproducts when using certain glucansucrases.[4]

  • Panose: This trisaccharide can be a significant byproduct, particularly in reactions involving maltose (B56501) as an acceptor.[5]

Q2: Which enzymes are typically used for this compound synthesis?

A2: Several types of enzymes are employed for this compound synthesis, primarily those with transglycosylation activity. These include:

  • Glucansucrases (e.g., dextransucrase): These enzymes, belonging to the GH70 family, catalyze the transfer of glucosyl residues from sucrose to an acceptor molecule.

  • α-Glucosidases: These enzymes from glycoside hydrolase family 31 can synthesize IMOs through transglycosylation.

  • Novel Enzymes: Recently discovered enzymes like 4-O-α-d-isomaltooligosaccharylmaltooligosaccharide 1,4-α-isomaltooligosaccharohydrolase (IMM-4IH) have shown promise in improving the synthesis of specific IMOs.

Q3: How can I monitor the progress of my this compound synthesis and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction. Key considerations for HPLC analysis include:

  • Column: An amide column is often used for the separation of oligosaccharides.

  • Detector: A refractive index detector (RID) or an evaporative light-scattering detector (ELSD) is suitable for detecting carbohydrates.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for elution.

  • Standards: It is crucial to use reference standards for isomaltose, panose, isomaltotriose, and this compound for accurate identification and quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Sub-optimal reaction conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity.Systematically optimize reaction conditions. Perform small-scale experiments to determine the optimal pH and temperature for your specific enzyme. Most glucansucrases have an optimal pH between 5.0 and 6.0 and a temperature between 30-40°C.
Inactive enzyme: Improper storage or handling may have led to enzyme denaturation.Verify enzyme activity using a standard assay. Ensure the enzyme is stored at the recommended temperature.
High concentration of monosaccharides (glucose/fructose) High hydrolytic activity of the enzyme: The enzyme is hydrolyzing the substrate instead of performing transglycosylation.Increase the initial substrate (e.g., sucrose) concentration to favor the transglycosylation reaction. Modulate the reaction temperature and pH to find a balance that favors transglycosylation over hydrolysis.
Predominant formation of high molecular weight polysaccharides (e.g., dextran) High enzyme processivity: The enzyme favors the formation of long-chain polymers.Consider using an enzyme variant with reduced processivity, which can sometimes be achieved through site-directed mutagenesis. Optimize the initial substrate concentration; very high concentrations might promote polymer formation.
High maltose to sucrose ratio: In dextransucrase-catalyzed reactions, a low maltose to sucrose ratio can favor dextran synthesis.Increase the maltose concentration relative to the sucrose concentration to enhance the synthesis of isomalto-oligosaccharides.
Complex mixture of IMOs with varying chain lengths Non-specific transglycosylation: The enzyme is transferring glucosyl units to various acceptor molecules, leading to a range of products.Optimize the reaction time. Shorter reaction times often favor the formation of lower DP FOs. Employ advanced chromatographic techniques such as size-exclusion chromatography or preparative HPLC for purification.
Difficulty in purifying this compound Similar physicochemical properties of byproducts: The desired product and byproducts have similar structures and properties, making separation challenging.Utilize advanced purification techniques like preparative HPLC or simulated moving bed (SMB) chromatography. Consider enzymatic treatment to degrade specific byproducts (e.g., using amylase to remove starch-based oligosaccharides). A multi-step purification process involving alcohol precipitation followed by chromatographic separation can also be effective.

Quantitative Data Summary

Table 1: Effect of Substrate Concentration on this compound Synthesis

Sucrose Concentration (mmol/L)Maltose Concentration (mmol/L)Isomalto-oligosaccharide Productivity (mmol/L.h)Dextran SynthesisReference
< 45200MinimizedMinimized
> 75< 125-Maximized
10020042.95-
> 90> 150Maximized-

Table 2: Influence of Reaction Conditions on Glucansucrase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Activators/InhibitorsReference
Leuconostoc pseudomesenteroides5.530Ca2+ significantly increases activity.
Leuconostoc reuteri4.0 - 5.5--
General Glucansucrases4.5 - 7.030 - 40Activity is severely affected at pH < 4.5 or > 7.0.

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • Prepare a buffered solution at the optimal pH for the selected enzyme (e.g., 20 mM sodium acetate (B1210297) buffer, pH 5.2).

    • Dissolve the donor substrate (e.g., sucrose) and acceptor substrate (e.g., maltose) in the buffer to the desired concentrations.

    • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 10 minutes.

  • Enzyme Addition and Incubation:

    • Add the purified enzyme (e.g., dextransucrase) to the reaction mixture. The optimal enzyme concentration should be determined empirically for each batch.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Time-course Sampling and Reaction Termination:

    • Withdraw aliquots of the reaction mixture at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).

    • Immediately inactivate the enzyme in the aliquots by heating at 100°C for 10 minutes to stop the reaction.

  • Analysis of Products:

    • Analyze the composition of the reaction mixture at each time point using HPLC to determine the concentration of this compound and byproducts.

2. Protocol for Purification of this compound

  • Removal of Monosaccharides and Disaccharides:

    • If significant amounts of monosaccharides are present, consider using selective fermentation with specific microorganisms to consume them.

    • Alternatively, utilize size-exclusion chromatography to separate the larger oligosaccharides from smaller sugars.

  • Fractionation by Preparative HPLC:

    • Employ a preparative HPLC system with a suitable column (e.g., an amide or C18 column) to fractionate the mixture of isomalto-oligosaccharides.

    • Use a gradient elution program with solvents like acetonitrile and water to achieve optimal separation.

  • Alcohol Precipitation:

    • For a cruder purification, alcohol precipitation can be used. Add ethanol (B145695) to the reaction mixture to precipitate the higher molecular weight oligosaccharides, leaving the smaller sugars in solution. The optimal ethanol concentration needs to be determined experimentally.

  • Analysis of Purified Fractions:

    • Analyze the collected fractions by HPLC to confirm the purity of the this compound.

Visualizations

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_products Products Sucrose Sucrose (Donor) Enzyme Glucansucrase (e.g., Dextransucrase) Sucrose->Enzyme Acceptor Acceptor (e.g., Maltose) Acceptor->Enzyme This compound This compound (Target Product) Enzyme->this compound Transglycosylation (Desired Pathway) Byproducts Byproducts: - Other IMOs - Monosaccharides - Polysaccharides Enzyme->Byproducts Side Reactions (Hydrolysis, Polymerization)

Caption: Enzymatic synthesis of this compound pathway.

Experimental_Workflow start Start: Reaction Setup reaction Enzymatic Reaction (Controlled Temperature & pH) start->reaction sampling Time-course Sampling & Enzyme Inactivation reaction->sampling purification Purification (e.g., Preparative HPLC) reaction->purification Reaction Completion analysis HPLC Analysis (Monitoring Reaction) sampling->analysis analysis->reaction Optimization Loop final_product Pure this compound purification->final_product byproducts Byproducts Removed purification->byproducts

Caption: Experimental workflow for this compound synthesis.

References

improving the efficiency of Isomaltotetraose purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of isomaltotetraose (B46569) purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Common methods for this compound purification include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] Additionally, Solid-Phase Extraction (SPE) using graphitized carbon is frequently employed to separate oligosaccharides from more abundant milk components.[1] For industrial-scale production, a combination of enzymatic conversion and yeast fermentation to remove digestible sugars, followed by chromatographic separation, is also utilized.[2]

Q2: What are the main challenges in achieving high purity of this compound?

A2: A primary challenge is the presence of structurally similar oligosaccharides and monosaccharides, such as glucose, maltose (B56501), and isomaltotriose.[2] The physical properties of these molecules are very similar to this compound, making separation difficult.[1] During chromatographic purification, broad peaks can lead to overlapping fractions, which complicates the isolation of pure this compound.[3] Furthermore, residual lactose (B1674315) from the source material can interfere with analysis and functional testing.[1]

Q3: How can I improve the yield of purified this compound?

A3: To improve yield, it is crucial to optimize each step of the purification process. For enzymatic production, ensuring the complete conversion of starting materials and minimizing degradation of the target oligosaccharide is key.[2] In chromatographic steps, careful selection of the stationary phase, mobile phase composition, and gradient can enhance separation and recovery.[4] For SPE, optimizing the wash and elution steps can prevent the loss of the target molecule.[1]

Q4: Can I use enzymatic methods to improve the purity of my this compound sample?

A4: Yes, enzymatic methods can be very effective. For instance, specific enzymes can be used to degrade contaminating sugars like glucose and maltose into smaller, more easily separable molecules.[5][6] Combining enzymatic degradation with yeast fermentation can effectively remove digestible sugars, leading to a high-purity isomalto-oligosaccharide mixture.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound purification experiments.

Issue 1: Low Purity of Final Product

Symptoms:

  • Presence of contaminating peaks in HPLC or HPAEC-PAD analysis.

  • Final product does not meet the required purity specifications.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete enzymatic conversion Ensure optimal conditions (pH, temperature, enzyme concentration) for the enzymatic reaction to maximize the production of this compound and minimize residual starting material.
Co-elution with other oligosaccharides Optimize the chromatographic method. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate to improve resolution between this compound and contaminating sugars.[7][8]
Contamination from starting material (e.g., lactose) Implement a pre-purification step, such as Solid-Phase Extraction (SPE) with graphitized carbon, to remove interfering compounds like lactose before the main chromatographic separation.[1]
Yeast fermentation did not complete If using fermentation to remove smaller sugars, ensure the yeast strain is active and the fermentation is carried out for a sufficient duration to consume all digestible sugars.[2]
Issue 2: Low Yield of this compound

Symptoms:

  • The final amount of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Loss during sample preparation Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample at each stage.
Suboptimal SPE conditions Optimize the loading, washing, and elution steps of the SPE protocol. A wash step that is too strong may remove the target this compound, while a weak elution solvent may result in incomplete recovery.[1]
Degradation of this compound Avoid harsh chemical conditions (e.g., strong acids or bases) and high temperatures that could lead to the degradation of the oligosaccharide.[4]
Broad peak collection in chromatography Optimize chromatographic conditions to achieve sharper peaks. Broad peaks can lead to the collection of larger fractions, which may include impurities or result in the loss of product at the peak tails.[3]
Issue 3: Chromatographic Problems (Peak Splitting, Tailing, or Broadening)

Symptoms:

  • Chromatograms show distorted peak shapes, which can affect resolution and quantification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Column contamination or degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[7][9]
Inappropriate injection solvent The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing on the column head.[10]
Column void or channeling This can occur due to the dissolution of the silica-based packing material at high pH. Using a column designed for high pH applications can prevent this. A void at the column inlet can also cause peak splitting.[9]
Extra-column effects Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.[9]

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification Method Typical Purity Achieved Key Advantages Key Disadvantages Reference
Enzymatic Conversion & Yeast Fermentation > 98% (for total isomalto-oligosaccharides)High purity, effective for removing digestible sugars.May require downstream chromatographic polishing.[2]
Chromatographic Separation (e.g., HPLC) > 95%High resolution, applicable to complex mixtures.Can be time-consuming, potential for peak overlap.[5]
Solid-Phase Extraction (Graphitized Carbon) Effective for lactose removalGood for initial cleanup and removal of interfering compounds.May not provide high-resolution separation of similar oligosaccharides.[1]
Nanofiltration ~90% (for total oligosaccharides)Simple, can reduce microbial growth at low temperatures.May result in product loss, lower purity compared to chromatography.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with Porous Graphitized Carbon (PGC)

This protocol is designed for the initial cleanup of a crude this compound mixture to remove interfering substances like monosaccharides and lactose.

  • Cartridge Conditioning:

    • Wash a PGC SPE cartridge (e.g., 150 mg) with 3 mL of 0.1% (v/v) trifluoroacetic acid (TFA) in 80% (v/v) acetonitrile (B52724) in water.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Dissolve the crude this compound sample in deionized water.

    • Load the sample onto the equilibrated PGC cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove unbound monosaccharides and other hydrophilic impurities. The volume of the wash can be optimized based on the sample matrix.

  • Elution:

    • Elute the this compound and other oligosaccharides with a solution of 50% (v/v) acetonitrile in water. The volume of the elution solvent should be optimized to ensure complete recovery.

  • Drying:

    • Dry the eluted fraction using a centrifugal evaporator or by freeze-drying.

Protocol 2: HPLC Purification of this compound

This protocol provides a general method for the purification of this compound using High-Performance Liquid Chromatography.

  • System Preparation:

    • Column: Use a carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column).

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 80% B, decreasing to 60% B over 30 minutes. The gradient should be optimized for the specific separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Dissolve the partially purified this compound sample (e.g., from SPE) in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm filter before injection.[12]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Collect fractions corresponding to the this compound peak based on the retention time of a standard.

  • Analysis and Pooling:

    • Analyze the collected fractions for purity using the same or an orthogonal analytical method.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the mobile phase from the pooled fractions using a centrifugal evaporator or by freeze-drying to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cleanup Initial Cleanup cluster_purification High-Resolution Purification cluster_analysis Analysis & Final Product start Crude this compound Mixture spe Solid-Phase Extraction (PGC) start->spe Remove Interfering Sugars hplc HPLC Separation spe->hplc Fractionate Oligosaccharides analysis Purity Analysis hplc->analysis Collect & Analyze Fractions product Pure this compound analysis->product Pool Pure Fractions

Caption: General experimental workflow for this compound purification.

troubleshooting_workflow start Chromatographic Issue Observed (e.g., Peak Splitting, Tailing) q1 Is the issue affecting all peaks? start->q1 all_peaks Likely a System-Wide Problem q1->all_peaks Yes some_peaks Likely a Sample or Method Issue q1->some_peaks No check_connections Check for leaks and dead volume all_peaks->check_connections check_column Inspect column for voids/contamination check_connections->check_column solution Problem Resolved check_column->solution check_solvent Ensure sample solvent is compatible with mobile phase some_peaks->check_solvent check_method Optimize mobile phase/gradient check_solvent->check_method check_method->solution

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Isomaltotetraose Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Isomaltotetraose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2]

Q2: What are the common sources of matrix effects for this compound analysis in biological or food samples?

A2: Common sources of matrix effects in the analysis of this compound include salts, lipids, proteins, and other endogenous components of the sample.[1] In food matrices, other sugars, and complex carbohydrates can also contribute to matrix effects. The presence of these components can interfere with the desolvation and ionization of this compound in the mass spectrometer's ion source.

Q3: How can I detect matrix effects in my LC-MS/MS data for this compound?

A3: A common and effective method for detecting and quantifying matrix effects is the post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank sample matrix that has undergone the entire extraction procedure. A significant difference between these two signals indicates the presence of matrix effects.

Q4: What are the most effective strategies to minimize matrix effects for this compound?

A4: Effective strategies for minimizing matrix effects for this compound analysis include:

  • Optimized Sample Preparation: Employing techniques like solid-phase extraction (SPE) with graphitized carbon cartridges or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.

  • Chromatographic Separation: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) can separate this compound from many matrix components, reducing co-elution and associated ion suppression.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Q5: What are some recommended sample preparation techniques to reduce matrix effects for this compound?

A5: For biological fluids like plasma, a protein precipitation step followed by solid-phase extraction (SPE) is often effective. For food matrices, an initial extraction with a suitable solvent, followed by a clean-up step such as SPE, can be employed. A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: How do I choose an appropriate internal standard for this compound analysis to compensate for matrix effects?

A6: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. These standards have the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of matrix effect. If a SIL-IS is not available, a structurally similar oligosaccharide that does not occur in the sample and has a similar chromatographic behavior and ionization efficiency can be considered, though this is a less ideal option.

Troubleshooting Guides

Problem Potential Cause (related to Matrix Effects) Recommended Solution
Low or no this compound signal in matrix samples Severe ion suppression due to high concentrations of co-eluting matrix components.1. Perform a post-extraction spike experiment to confirm ion suppression. 2. Improve sample cleanup using Solid-Phase Extraction (SPE) with a graphitized carbon cartridge. 3. Dilute the sample extract 10-fold or more and re-inject. 4. Optimize the HILIC chromatography method to better separate this compound from the interfering peaks.
Poor reproducibility of this compound quantification Variable matrix effects between different samples or batches.1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. Ensure consistent and thorough sample preparation for all samples. 3. Check for and minimize sample-to-sample variations in matrix composition if possible.
Non-linear calibration curve in matrix-matched standards Matrix effects are concentration-dependent.1. Widen the dynamic range of the calibration curve. 2. Use a different calibration model (e.g., quadratic fit). 3. Further, dilute all samples and standards to a concentration range where the matrix effect is more consistent.
Peak shape distortion for this compound in matrix samples High concentrations of matrix components are overloading the column or interfering with the chromatography.1. Dilute the sample extract before injection. 2. Optimize the sample cleanup procedure to remove a higher percentage of the matrix. 3. Evaluate a different HILIC column with a different stationary phase.

Experimental Protocols

Protocol: Assessment of Matrix Effects for this compound using Post-Extraction Spike Method

This protocol describes how to prepare samples to quantitatively assess the matrix effect.

Materials:

  • Blank matrix (e.g., human plasma, food homogenate) known to be free of this compound.

  • This compound analytical standard.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, LC-MS grade.

  • Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon).

  • Centrifuge and appropriate tubes.

  • LC-MS/MS system with a HILIC column.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike):

      • Take a known volume of the blank matrix (e.g., 100 µL of plasma).

      • Perform the full sample preparation procedure (e.g., protein precipitation with ACN, centrifugation, and SPE cleanup).

      • After the final evaporation and reconstitution step, spike the extract with the same amount of this compound as in Set A.

    • Set C (Matrix Blank):

      • Take the same volume of the blank matrix as in Set B.

      • Perform the full sample preparation procedure without adding any this compound.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method for this compound.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy cluster_validation Method Validation Problem Inconsistent or low signal for this compound in matrix PostExtractionSpike Perform Post-Extraction Spike Experiment Problem->PostExtractionSpike CalculateME Calculate Matrix Effect (%) PostExtractionSpike->CalculateME OptimizeSP Optimize Sample Preparation (e.g., SPE) CalculateME->OptimizeSP ME > ±15% Validation Validate method for accuracy, precision, and linearity CalculateME->Validation ME < ±15% OptimizeChromo Optimize HILIC Chromatography OptimizeSP->OptimizeChromo DiluteSample Dilute Sample OptimizeChromo->DiluteSample UseIS Use Stable Isotope-Labeled Internal Standard DiluteSample->UseIS UseIS->Validation

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

IonSuppression cluster_source Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet IonizedAnalyte [this compound+H]+ Droplet->IonizedAnalyte Ideal Ionization SuppressedIon Suppressed Signal Droplet->SuppressedIon Ion Suppression MS To Mass Analyzer IonizedAnalyte->MS

References

Technical Support Center: Enhancing the Resolution of Isomaltotetraose Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of Isomaltotetraose isomers using High-Performance Liquid Chromatography (HPLC). This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for separating this compound isomers?

A1: The three primary HPLC modes for the successful separation of this compound and other neutral oligosaccharide isomers are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC), and Porous Graphitized Carbon (PGC) chromatography. Each method offers distinct advantages in terms of selectivity and resolution. HPAEC-PAD provides excellent resolution for isomers without the need for derivatization.[1] HILIC is well-suited for separating oligosaccharides based on their degree of polymerization, while PGC offers superior separation of isomeric oligosaccharides with the same molecular weight.[2]

Q2: I am observing poor resolution between my this compound isomers. What are the first steps to improve this?

A2: To improve poor resolution, start by optimizing your mobile phase and gradient. For HILIC, adjusting the water content is critical; a lower water content generally increases retention and can improve the separation of isomers. Additionally, consider modifying the gradient to a shallower slope across the elution range of your isomers. For PGC, a shallow gradient of acetonitrile (B52724) in water, often with a low concentration of a modifier like trifluoroacetic acid, can significantly enhance resolution. Finally, ensure your column is properly equilibrated and has not exceeded its recommended lifetime.

Q3: My chromatogram shows split peaks for this compound. What is the cause and how can I resolve it?

A3: Split peaks for reducing sugars like this compound are often due to the presence of anomers (α and β forms) that are in equilibrium in solution. This phenomenon is particularly common in HILIC. To resolve this, you can try to coalesce the anomeric peaks into a single, sharper peak by increasing the column temperature (e.g., to 60-80°C) or by adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) (0.1%) to the mobile phase.[3] These conditions accelerate the interconversion between the anomeric forms, leading to a single averaged peak.

Q4: How do I choose the most suitable column for my this compound analysis?

A4: The choice of column depends on the specific isomers you need to separate and your detection method.

  • For high-resolution separation of structural isomers , a Porous Graphitized Carbon (PGC) column, such as a Hypercarb column, is often the best choice due to its unique shape-selective retention mechanism.[4][5]

  • For sensitive and direct analysis without derivatization , a high-performance anion-exchange column, like a CarboPac series column, used with PAD detection is highly effective.

  • For separation based on the degree of polymerization and when coupled with mass spectrometry , a HILIC column with an amide or diol stationary phase is a common and robust option.

Troubleshooting Guides

Guide 1: Poor Resolution of Isomers

This guide provides a systematic approach to troubleshooting and improving the separation of closely eluting this compound isomers.

Symptom Possible Cause Recommended Solution
Co-eluting or poorly resolved peaksInadequate mobile phase strengthHILIC: Decrease the percentage of the aqueous component (e.g., water or buffer) in the mobile phase to increase retention and improve separation. PGC: Optimize the gradient by making it shallower over the elution window of the isomers.
Non-optimal column chemistryConsider switching to a column with different selectivity. For instance, if using HILIC, a PGC column may provide better resolution for structural isomers.
Inefficient columnEnsure your column is not old or contaminated. If performance has degraded over time, replace the column. Use a column with a smaller particle size for higher efficiency.
Sub-optimal temperatureIncrease the column temperature in increments (e.g., 5°C) to see if it improves resolution. Higher temperatures can sometimes enhance selectivity and reduce viscosity, leading to sharper peaks.
Guide 2: Peak Tailing

Peak tailing can compromise resolution and the accuracy of quantification. This guide helps identify and address common causes.

Symptom Possible Cause Recommended Solution
Asymmetrical peaks with a "tail"Secondary interactions with the stationary phaseHILIC (Silica-based): Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups. General: Ensure the mobile phase pH is appropriate for the analyte and column.
Column overloadReduce the sample concentration or injection volume.
Column contaminationFlush the column with a strong solvent or follow the manufacturer's regeneration procedure. If the problem persists, the column may need to be replaced.
Mismatched sample solvent and mobile phaseDissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. In HILIC, injecting a sample in a high percentage of water can cause peak distortion.
Guide 3: Anomeric Peak Splitting

The presence of anomers can lead to peak splitting or broadening, complicating data interpretation.

Symptom Possible Cause Recommended Solution
A single isomer peak appears as a doublet or a broadened peakSeparation of α and β anomersIncrease the column temperature (e.g., 60-80°C) to accelerate mutarotation and merge the two peaks.
Add a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) to the mobile phase to catalyze the interconversion of anomers.
Low pH of the mobile phaseIf using a buffered mobile phase in HILIC, a slightly alkaline pH can help to coalesce anomeric peaks. However, ensure the pH is within the stable range for your column.

Quantitative Data Summary

The following tables summarize typical performance data for different HPLC methods used for oligosaccharide isomer separation. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Comparison of HPLC Modes for Tetrasaccharide Isomer Resolution

HPLC Mode Stationary Phase Typical Resolution (Rs) for Tetrasaccharide Isomers Reference
PGCPorous Graphitized Carbon1.0 - 4.0
HILICAmide or DiolVaries, generally better for DP separation
HPAEC-PADAnion-Exchange ResinExcellent for linkage isomers

Table 2: HPAEC-PAD Method Validation Parameters for Maltooligosaccharides

Parameter Typical Performance Reference
Linearity (r²)> 0.99
Precision (%RSD)< 5%
Limit of Detection (LOD)Low to sub-picomole range
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is a general guideline for the separation of this compound isomers. Optimization will be required for specific applications.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Mobile Phase A: Deionized water (18.2 MΩ·cm)

  • Mobile Phase B: 100 mM Sodium Hydroxide

  • Mobile Phase C: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

  • Gradient Program:

    • 0-2 min: 100% B (isocratic)

    • 2-20 min: Linear gradient from 0% to 20% C in B

    • 20-25 min: Linear gradient to 100% C

    • 25-30 min: 100% C (column wash)

    • 30.1-40 min: 100% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform for carbohydrates should be used.

  • Sample Preparation: Dissolve samples in deionized water and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a starting point for separating this compound isomers using HILIC.

  • Column: A HILIC column with an amide or diol stationary phase (e.g., 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 50 mM Ammonium Formate in water, pH 4.5

  • Gradient Program:

    • 0-1 min: 90% A (isocratic)

    • 1-15 min: Linear gradient from 90% to 70% A

    • 15-17 min: Linear gradient to 50% A

    • 17-20 min: 50% A (column wash)

    • 20.1-30 min: 90% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C (can be increased to 60-80°C to manage anomer splitting)

  • Injection Volume: 2 µL

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to match the initial mobile phase conditions and prevent peak distortion.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Appropriate Solvent filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample hplc_system HPLC System (Pump, Autosampler, Column Oven) filter_sample->hplc_system column Analytical Column (HPAEC, HILIC, or PGC) hplc_system->column detector Detector (PAD, ELSD, or MS) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: A typical experimental workflow for the HPLC analysis of this compound isomers.

troubleshooting_tree decision decision issue Poor Resolution or Peak Shape Issue decision1 Are all peaks affected? issue->decision1 decision2 Is it poor resolution or peak splitting? decision1->decision2 No node1 Check for system-wide issues: - Column contamination/void - Leaks - Detector/Pump malfunction decision1->node1 Yes decision3 Are peaks tailing? decision2->decision3 Poor Resolution node2 Likely anomer separation. Increase temperature or add basic modifier to mobile phase. decision2->node2 Peak Splitting node3 Check for: - Secondary interactions - Column overload - Sample solvent mismatch decision3->node3 Yes node4 Optimize mobile phase: - Adjust gradient steepness - Change organic solvent - Modify pH/buffer decision3->node4 No (Co-elution)

Caption: A troubleshooting decision tree for common HPLC issues with this compound isomer analysis.

References

Technical Support Center: Maximizing Isomaltotetraose Yield from Maltose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isomaltotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for producing this compound from maltose (B56501)?

A1: The two primary enzymatic methods for synthesizing this compound and other isomaltooligosaccharides (IMOs) from maltose are:

  • Transglucosylation using α-glucosidases: Certain α-glucosidases possess transglucosylation activity, where they cleave a glucose unit from a donor molecule (like maltose) and transfer it to an acceptor molecule. When another maltose molecule or a growing isomaltooligosaccharide chain acts as the acceptor, an α-1,6 glycosidic bond is formed, leading to the synthesis of isomaltotriose (B1581827), this compound, and longer-chain IMOs.[1][2]

  • Acceptor reaction with glucansucrases: Glucansucrases, such as dextransucrase, primarily synthesize α-glucans from sucrose (B13894). However, in the presence of an acceptor molecule like maltose, the enzyme will transfer glucose units from sucrose to the maltose, forming a series of isomaltooligosaccharides with α-1,6 linkages.[3][4][5]

Q2: What are the typical byproducts in this compound synthesis, and how can they be minimized?

A2: Common byproducts include:

  • Glucose: Arises from the hydrolytic activity of α-glucosidase on maltose.[1] To minimize glucose, you can optimize the reaction for transglucosylation over hydrolysis by using high substrate concentrations.

  • Panose: An isomer of isomaltotriose with a different linkage. Its formation can be influenced by the specific enzyme used and the reaction conditions.

  • Shorter-chain IMOs (Isomaltose, Isomaltotriose): These are precursors to this compound and their presence is expected. To favor the formation of this compound, reaction time and enzyme/substrate ratios can be optimized.

  • Dextran (B179266): In glucansucrase-catalyzed reactions, dextran is a major byproduct. Using a high maltose-to-sucrose ratio can favor the acceptor reaction and reduce dextran formation.

Q3: How can I increase the proportion of α-1,6 glycosidic linkages in my product mixture?

A3: To favor the formation of α-1,6 glycosidic linkages, which are characteristic of isomaltooligosaccharides, consider the following:

  • Enzyme Selection: Use an α-glucosidase or glucansucrase known for high transglucosylation activity and specificity for forming α-1,6 bonds.

  • Substrate Concentration: High concentrations of the acceptor (maltose) can promote the intermolecular transfer of glucose units, leading to the formation of α-1,6 linkages, rather than hydrolysis.

  • Reaction Conditions: Optimize pH and temperature to favor the transferase activity of the enzyme over its hydrolytic activity.

Q4: What is the importance of substrate purity in the synthesis of this compound?

A4: Substrate purity is crucial for several reasons:

  • Reaction Specificity: Contaminants in the maltose substrate can be acted upon by the enzyme, leading to the formation of undesired byproducts and reducing the yield of this compound.

  • Enzyme Inhibition: Certain impurities can act as inhibitors, reducing the efficiency of the enzyme.

  • Downstream Processing: A purer starting material simplifies the purification of the final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Verify and Optimize pH: Ensure the pH of the reaction buffer is within the optimal range for your specific enzyme. Deviations can significantly reduce enzyme activity. Confirm and Optimize Temperature: Check that the reaction is conducted at the optimal temperature for transglucosylation. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will decrease the reaction rate. Optimize Reaction Time: An insufficient reaction time will result in incomplete conversion of maltose. Conversely, an excessively long reaction time may lead to the degradation of this compound into shorter oligosaccharides or glucose. Monitor the reaction progress over time to determine the optimal endpoint.[6]
Incorrect Enzyme or Substrate Concentration Enzyme Concentration: An insufficient amount of enzyme will lead to a slow and incomplete reaction. Conversely, an excessively high concentration can be wasteful and may not significantly increase the yield. Determine the optimal enzyme concentration through a series of experiments. Substrate Concentration: High substrate (maltose) concentrations generally favor transglucosylation over hydrolysis. However, extremely high concentrations can lead to substrate inhibition in some enzymes.[7] Experiment with a range of maltose concentrations to find the optimal balance.
Enzyme Inactivation or Inhibition Improper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and in the recommended buffer to maintain its activity. Presence of Inhibitors: Contaminants in the substrate or reaction buffer can inhibit enzyme activity. Maltose and isomaltose (B16258) themselves can act as competitive inhibitors for some glucosyltransferases.[8] Consider using a purified substrate and high-purity reagents. Product inhibition can also occur as the concentration of IMOs increases.[7]
Poor Transglucosylation Efficiency Sub-optimal Acceptor to Donor Ratio (for Glucansucrase): In glucansucrase-catalyzed reactions, the ratio of maltose (acceptor) to sucrose (donor) is critical. A higher maltose to sucrose ratio generally favors the synthesis of IMOs over dextran.
Issue 2: High Concentration of Undesired Byproducts
Possible Cause Troubleshooting Steps
Excessive Hydrolysis Increase Substrate Concentration: Higher maltose concentrations promote the transglucosylation reaction over the competing hydrolysis reaction, thus reducing the formation of glucose. Optimize Reaction Time: Shorter reaction times may favor the formation of intermediate IMOs without significant degradation back to glucose.
Formation of Panose and Other Isomers Enzyme Selection: The specific α-glucosidase or glucansucrase used will have a significant impact on the product profile. Some enzymes have a higher propensity to form panose. Screen different enzymes to find one that favors the synthesis of this compound.
High Dextran Content (Glucansucrase Reactions) Adjust Acceptor/Donor Ratio: Increase the concentration of maltose relative to sucrose to drive the reaction towards the acceptor pathway, which produces IMOs, rather than dextran polymerization.

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Synthesis
Parameterα-GlucosidaseGlucansucrase
pH 4.0 - 6.05.0 - 7.0
Temperature (°C) 40 - 6030 - 40
Maltose Concentration High (e.g., >20% w/v)Varies (acceptor)
Sucrose Concentration N/AVaries (donor)
Typical Yields (IMOs) Up to 50-60%Up to 70-90% (total GOS)

Note: Optimal conditions are enzyme-specific and should be determined empirically.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using α-Glucosidase

1. Materials:

  • α-Glucosidase with high transglucosylation activity (e.g., from Aspergillus niger)

  • Maltose monohydrate (high purity)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0)[2]

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor)

  • Water bath or incubator

  • HPLC system for analysis

2. Procedure:

  • Prepare a concentrated maltose solution (e.g., 30% w/v) in 50 mM sodium acetate buffer (pH 4.0).

  • Pre-heat the maltose solution to the optimal reaction temperature (e.g., 50°C).

  • Add the α-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 U/g of maltose.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 8-24 hours).

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Terminate the reaction by heating the aliquots to 100°C for 10 minutes to inactivate the enzyme.

  • Analyze the product composition of each aliquot by HPLC to determine the optimal reaction time for maximizing this compound yield.

Protocol 2: Purification of this compound from the IMO Mixture

1. Materials:

  • Crude Isomaltooligosaccharide (IMO) mixture

  • Saccharomyces cerevisiae (baker's yeast)

  • Yeast growth medium (e.g., YPD)

  • Centrifuge

  • Chromatography system (e.g., size-exclusion or activated carbon chromatography)

  • Fraction collector

2. Procedure:

  • Fermentative Removal of Glucose and Maltose:

    • Inoculate a suitable volume of sterile yeast growth medium with Saccharomyces cerevisiae and incubate until a high cell density is reached.

    • Harvest the yeast cells by centrifugation and wash with sterile water.

    • Resuspend the yeast cells in the crude IMO mixture.

    • Incubate the mixture under conditions that promote fermentation (e.g., 30°C with gentle agitation) for a sufficient time to consume the residual glucose and maltose.

    • Monitor the sugar profile by HPLC to determine the endpoint of the fermentation.

    • Remove the yeast cells by centrifugation.

  • Chromatographic Separation:

    • Concentrate the supernatant containing the purified IMO mixture.

    • Apply the concentrated IMO mixture to a size-exclusion or activated carbon chromatography column.

    • Elute the column with an appropriate mobile phase (e.g., deionized water for size-exclusion).

    • Collect fractions and analyze each fraction by HPLC to identify those containing the highest concentration of this compound.

    • Pool the this compound-rich fractions and lyophilize to obtain the purified product.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Termination cluster_analysis Analysis & Purification Maltose Maltose Substrate Reaction Transglucosylation Reaction Maltose->Reaction Buffer Buffer Preparation Buffer->Reaction Enzyme Enzyme Solution Enzyme->Reaction Sampling Time-course Sampling Reaction->Sampling Termination Enzyme Inactivation Sampling->Termination HPLC HPLC Analysis Termination->HPLC Purification Purification HPLC->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Check Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust pH, Temp, or Time Conditions_OK->Adjust_Conditions No Check_Concentrations Check Enzyme/Substrate Concentrations Conditions_OK->Check_Concentrations Yes Adjust_Conditions->Check_Conditions Concentrations_OK Concentrations Optimal? Check_Concentrations->Concentrations_OK Adjust_Concentrations Adjust Enzyme or Substrate Concentration Concentrations_OK->Adjust_Concentrations No Check_Enzyme_Activity Check for Enzyme Inactivation/Inhibition Concentrations_OK->Check_Enzyme_Activity Yes Adjust_Concentrations->Check_Concentrations Activity_OK Enzyme Active? Check_Enzyme_Activity->Activity_OK Replace_Enzyme Use Fresh Enzyme/ Purify Substrate Activity_OK->Replace_Enzyme No Review_Protocol Review and Refine Protocol Activity_OK->Review_Protocol Yes Replace_Enzyme->Check_Enzyme_Activity

References

Technical Support Center: Fructo-Oligosaccharides (FOS) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fructo-Oligosaccharides (FOS) Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production and purification of FOS. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development efforts.

Troubleshooting Guides

Enzymatic synthesis of Fructo-Oligosaccharides (FOS) often results in a mixture containing not only the desired FOS but also unreacted sucrose (B13894), and byproducts like glucose and fructose.[1][2] The presence of these monosaccharides and disaccharides diminishes the prebiotic value of the final product and makes it unsuitable for certain applications, such as for diabetic or dietetic foods.[3][4] Therefore, effective purification is a critical step in FOS production.

Below is a troubleshooting guide to address common issues encountered during FOS purification.

Problem Potential Cause(s) Recommended Solution(s)
Low FOS Purity after Purification - Incomplete removal of monosaccharides (glucose, fructose) and disaccharides (sucrose).[1] - Co-elution of FOS with impurities during chromatographic separation. - Inappropriate membrane pore size in filtration methods.- Optimize the purification protocol. For activated charcoal chromatography, adjust the ethanol (B145695) gradient for elution. - For membrane filtration, select a nanofiltration membrane with appropriate molecular weight cut-off (MWCO) to retain FOS while allowing smaller sugars to pass through. - Consider a multi-step purification approach, combining techniques like ion exchange chromatography followed by activated charcoal or membrane filtration. - Employ microbial treatment using specific yeast strains (e.g., Saccharomyces cerevisiae) to selectively ferment residual mono and disaccharides.
Low FOS Recovery - Irreversible adsorption of FOS onto the chromatographic medium (e.g., activated charcoal). - Degradation of FOS during purification (e.g., due to harsh pH or high temperature). - Loss of FOS through the membrane during filtration.- Optimize the elution conditions in chromatography. For activated charcoal, a gradual increase in ethanol concentration can improve recovery. - Ensure mild process conditions (pH, temperature) to prevent FOS hydrolysis. - Select a membrane with a tighter pore size to improve FOS retention. A study on nanofiltration showed that the NP030 membrane had a higher retention for FOS compared to smaller sugars.
Presence of Colorants and Ash - Impurities originating from the raw materials (e.g., inulin (B196767) hydrolysate). - Formation of colored by-products during enzymatic synthesis or downstream processing.- Use activated charcoal treatment, which is effective in removing colorants and other impurities. - Employ ion exchange resins to remove ash and other charged impurities.
Formation of Inhibitory By-products (e.g., HMF) - Chemical hydrolysis methods can generate inhibitors like 5-hydroxymethylfurfural (B1680220) (HMF).- Prefer enzymatic synthesis over chemical hydrolysis for FOS production to avoid the formation of such inhibitors.
Difficulty in Separating FOS with Different Degrees of Polymerization (DP) - Similar physicochemical properties of FOS molecules (e.g., kestose, nystose).- High-performance liquid chromatography (HPLC) with specialized columns (e.g., amino columns) can be used for analytical separation. - For preparative separation, techniques like high-speed counter-current chromatography (HSCCC) may offer better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities in a crude FOS mixture after enzymatic synthesis?

A1: The primary impurities in a crude FOS mixture produced via enzymatic synthesis from sucrose are residual sucrose, glucose, and fructose. The presence of these sugars is a major challenge as it lowers the overall purity and prebiotic efficacy of the FOS product.

Q2: What are the most common methods for FOS purification?

A2: Several techniques are employed for FOS purification. These include:

  • Chromatography: Activated charcoal and ion exchange resins are widely used for the removal of monosaccharides, disaccharides, salts, and colorants. Zeolites have also been explored for the chromatographic separation of FOS.

  • Membrane Filtration: Nanofiltration and ultrafiltration are effective for separating FOS from smaller sugar molecules and enzymes.

  • Microbial Treatment: Specific microorganisms, such as Saccharomyces cerevisiae, can be used to selectively consume the residual glucose, fructose, and sucrose without degrading the FOS.

Q3: How can I improve the purity of my FOS product?

A3: To enhance FOS purity, you can:

  • Optimize Chromatographic Conditions: For activated charcoal chromatography, a stepwise elution with increasing concentrations of ethanol can effectively separate FOS from monosaccharides. A wash with water removes non-adsorbed sugars, and a gradient of 10-40% ethanol can be used to recover FOS with high purity.

  • Utilize Membrane Technology: An integrated membrane process involving ultrafiltration to remove the enzyme followed by nanofiltration can significantly increase FOS purity. For instance, a nanofiltration step can increase FOS purity from around 56% to over 92%.

  • Combine Different Methods: A combination of purification techniques, such as microbial treatment followed by chromatography or membrane filtration, can yield a final product with very high purity.

Q4: What is a good recovery rate for FOS purification?

A4: The recovery rate can vary depending on the method used. With an optimized activated charcoal chromatography process, it is possible to achieve a FOS recovery of around 74.5% to 80% with a purity of up to 92.9%.

Q5: Are there analytical techniques to characterize the purified FOS?

A5: Yes, several analytical techniques are used to characterize FOS:

  • High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a refractive index detector (RID) is commonly used to quantify the different sugars in the mixture.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another method for the separation and analysis of complex FOS mixtures.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These techniques are used for the structural identification of the purified FOS molecules.

Experimental Protocols

Protocol: Purification of Fructo-Oligosaccharides using Activated Charcoal Chromatography

This protocol describes a common method for purifying FOS from a crude fermentation broth containing monosaccharides and disaccharides.

1. Materials and Reagents:

  • Crude FOS fermentation broth

  • Activated charcoal

  • Deionized water

  • Ethanol (absolute)

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

  • Freeze-dryer

2. Column Preparation:

  • Prepare a slurry of activated charcoal in deionized water.

  • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Wash the packed column extensively with deionized water to remove any fine particles.

3. Sample Loading and Washing:

  • Load the crude FOS fermentation broth onto the prepared activated charcoal column.

  • Wash the column with a sufficient volume of deionized water to elute the non-adsorbed sugars (glucose, fructose, and sucrose). Collect the eluate and monitor the sugar content using a suitable analytical method (e.g., HPLC). Continue washing until the concentration of these sugars in the eluate is negligible.

4. Elution of FOS:

  • Begin the elution of the adsorbed FOS using a stepwise gradient of ethanol in water.

  • Start with a low concentration of ethanol (e.g., 5% v/v) to desorb any remaining non-oligosaccharides.

  • Gradually increase the ethanol concentration in steps (e.g., 10%, 20%, 30%, 40% v/v) to elute the FOS. FOS with a lower degree of polymerization will typically elute at lower ethanol concentrations.

  • Collect fractions throughout the elution process using a fraction collector.

5. Analysis and Post-Purification Processing:

  • Analyze the collected fractions for their sugar composition using HPLC to identify the fractions containing pure FOS.

  • Pool the fractions with high FOS purity.

  • Remove the ethanol from the pooled fractions using a rotary evaporator.

  • Freeze-dry the resulting aqueous solution to obtain the purified FOS as a powder.

Visualizations

FOS Production and Purification Workflow

FOS_Purification_Workflow cluster_purification Purification Steps cluster_impurities Impurity Removal start Sucrose (Substrate) enzymatic_synthesis Enzymatic Synthesis (Transfructosylation) start->enzymatic_synthesis end_product Purified FOS crude_fos Crude FOS Mixture (FOS, Glucose, Fructose, Sucrose, Salts) enzymatic_synthesis->crude_fos decolorization Decolorization & Demineralization (Activated Charcoal/Ion Exchange) crude_fos->decolorization Initial Purification mono_di_removal Monosaccharide & Disaccharide Removal decolorization->mono_di_removal impurities1 Salts, Colorants decolorization->impurities1 concentration Concentration & Drying mono_di_removal->concentration impurities2 Glucose, Fructose, Sucrose mono_di_removal->impurities2 concentration->end_product

Caption: Workflow of Fructo-Oligosaccharides (FOS) production and purification.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable experimental outcomes and product quality. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Isomaltotetraose, a key oligosaccharide in various research and industrial applications. We present objective comparisons of performance, supporting experimental data, and detailed methodologies to assist in selecting the most appropriate validation strategy.

Comparing Analytical Techniques for this compound Purity

The selection of an analytical method for purity validation depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The most common techniques for oligosaccharide analysis are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Summary

The following table summarizes the key performance characteristics of these methods for the analysis of this compound.

Analytical MethodPrincipleSensitivitySpecificityLimit of Detection (LOD)Limit of Quantification (LOQ)Key Applications
HPAE-PAD Anion-exchange chromatography of carbohydrates at high pH, followed by electrochemical detection.HighHigh for isomeric separation0.048 - 0.124 µg/mL[1]0.159 - 0.412 µg/mL[1]Quantitative analysis of saccharides, impurity profiling, isomeric separation.
HPLC-RID Separation based on polarity and size, with detection based on changes in refractive index.ModerateLow~1-10 µg/mL (typical)~5-50 µg/mL (typical)Preparative purification[2], routine purity checks for major components.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.LowHigh for structural elucidation> 1 mg/mL (typical)> 5 mg/mL (typical)Structural confirmation, identification of major impurities, detection of residual solvents.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.HighHighpg to ng rangeng to µg rangeMolecular weight determination, confirmation of identity, impurity identification.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reproduce these validation techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates. The high pH of the mobile phase deprotonates the hydroxyl groups of the saccharides, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization.

Methodology:

  • Sample Preparation: Dissolve the synthesized this compound in deionized water to a final concentration of 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might be:

    • 0-20 min: 100 mM NaOH

    • 20-40 min: Linear gradient from 0 to 500 mM sodium acetate in 100 mM NaOH

    • 40-50 min: 500 mM sodium acetate in 100 mM NaOH

    • 50-60 min: Re-equilibration with 100 mM NaOH

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Pulsed amperometry with a gold working electrode and an Ag/AgCl reference electrode. The waveform should be optimized for carbohydrate detection.

  • Data Analysis: Identify and quantify this compound and any impurities by comparing their retention times and peak areas to those of known standards. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR can confirm the identity of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons, and can also be used to identify and quantify major impurities, including residual solvents.[3]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Suppress the residual HOD signal using presaturation.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the observed chemical shifts and coupling patterns with published data for this compound to confirm its identity.

    • Integrate the signals corresponding to this compound and any visible impurities to estimate their relative molar ratios.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to identify impurities. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of non-volatile molecules like oligosaccharides.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water to a concentration of approximately 1 mg/mL.

    • Prepare a saturated matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Acquisition:

    • Acquire spectra in positive ion reflectron mode.

    • The laser intensity should be optimized to obtain good signal-to-noise ratio without significant fragmentation.

    • Calibrate the instrument using a known standard with a similar mass range.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of this compound (expected m/z for C₂₄H₄₂O₂₁Na⁺ is 689.23).

    • Search for peaks corresponding to potential impurities, such as other oligosaccharides with different degrees of polymerization (e.g., Isomaltotriose, Isomaltopentaose).

Visualizing the Workflow

To aid in the understanding of the validation process, the following diagrams illustrate the experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_decision Final Assessment cluster_outcome Outcome synthesis This compound Synthesis purification Initial Purification (e.g., Chromatography) synthesis->purification hpae_pad HPAE-PAD Analysis purification->hpae_pad Quantitative Purity & Impurity Profile nmr NMR Spectroscopy purification->nmr Structural Confirmation & Solvent Residue ms Mass Spectrometry purification->ms Molecular Weight Confirmation decision Purity Meets Specification? hpae_pad->decision nmr->decision ms->decision pass Product Release decision->pass Yes fail Further Purification Required decision->fail No fail->purification Re-process method_selection start Define Analytical Need q1 Need for high sensitivity and isomeric separation? start->q1 q2 Need for structural confirmation? q1->q2 No hpae_pad HPAE-PAD q1->hpae_pad Yes q3 Need for molecular weight confirmation? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Routine check of major components? q3->q4 No ms Mass Spectrometry q3->ms Yes hplc_rid HPLC-RID q4->hplc_rid Yes end_node Method Selected q4->end_node No hpae_pad->end_node nmr->end_node ms->end_node hplc_rid->end_node

References

Isomaltotetraose vs. Maltotetraose in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isomaltotetraose (B46569) and maltotetraose (B33255) for use in enzymatic assays. Understanding the distinct biochemical properties and enzymatic fates of these two tetrasaccharides is crucial for researchers in fields ranging from carbohydrate chemistry and enzymology to gut microbiome studies and drug development. This document outlines their structural differences, comparative performance in enzymatic reactions, and provides detailed experimental protocols for their analysis.

Structural and Functional Overview

Maltotetraose and this compound are both oligosaccharides composed of four glucose units. The key difference lies in the glycosidic bonds that link these units, which dictates their three-dimensional structure and, consequently, their susceptibility to enzymatic hydrolysis.

  • Maltotetraose is a linear malto-oligosaccharide with glucose units linked exclusively by α-1,4-glycosidic bonds . It is a product of starch hydrolysis and serves as a substrate for various enzymes, including α-amylases and α-glucosidases, which are prevalent in mammalian digestion.

  • This compound is an isomalto-oligosaccharide (IMO) characterized by the presence of α-1,6-glycosidic bonds . While it can also contain α-1,4 linkages, the defining feature of IMOs is the α-1,6 linkage, which is generally resistant to digestion by human intestinal enzymes.[1] This resistance allows them to reach the colon, where they can be fermented by gut microbiota, classifying them as prebiotics.[1]

Comparative Enzymatic Performance

The difference in glycosidic linkages between maltotetraose and this compound leads to significant variations in their behavior as enzyme substrates.

Key Performance Differences:

  • Hydrolysis by α-Amylase and α-Glucosidase: Maltotetraose is readily hydrolyzed by α-amylases and α-glucosidases into smaller sugars like maltose (B56501) and glucose. In contrast, the α-1,6 linkages in this compound make it a poor substrate for these enzymes. Some α-glucosidases have been shown to have no activity on this compound.

  • Substrate for Transglucosidases: this compound can be synthesized from substrates like maltose through the action of transglucosidases (an activity often present in certain α-glucosidases), which create α-1,6-glycosidic bonds.[2]

  • Prebiotic Activity: Due to its resistance to digestion in the upper gastrointestinal tract, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria.[3] Maltotetraose, being readily digestible, does not share this characteristic.

Quantitative Data Summary

Directly comparative kinetic data (Km and Vmax) for the same enzyme with both this compound and maltotetraose is scarce in publicly available literature. However, data for enzymes acting on malto-oligosaccharides provides a basis for understanding their relative reactivity.

SubstrateEnzymeEnzyme Sourcekcat/Km (s⁻¹·mM⁻¹)Comments
Maltotetraoseα-Glucosidase (TtGluA)Thermoanaerobacter tengcongensis MB419.95TtGluA also hydrolyzes maltotriose, maltopentaose, and maltose with higher catalytic efficiency.
This compound6-α-glucosyltransferase (Ps6GT31A)Paenibacillus sp. 598KNot ReportedThe enzyme was shown to act on both maltotetraose and this compound, producing different products.[4]

Experimental Protocols

To facilitate direct comparison of these two substrates in your own research, we provide the following detailed experimental protocols.

Protocol for Comparative Enzymatic Hydrolysis Assay

This protocol is designed to compare the rate and extent of hydrolysis of maltotetraose and this compound by a specific glycosidase (e.g., α-glucosidase or α-amylase).

Materials:

  • Maltotetraose

  • This compound

  • Glycosidase of interest (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)

  • DNS (3,5-Dinitrosalicylic acid) reagent for reducing sugar quantification

  • Spectrophotometer

  • Heating block or water bath

Procedure:

  • Substrate Preparation: Prepare stock solutions of maltotetraose and this compound (e.g., 10 mg/mL) in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup:

    • For each substrate, set up a series of reaction tubes.

    • To each tube, add 450 µL of the substrate solution.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 50 µL of the enzyme solution to each tube at timed intervals (e.g., every 30 seconds).

    • Include a "time zero" control for each substrate where the reaction is stopped immediately after adding the enzyme.

  • Incubation and Termination:

    • Incubate the reactions at the optimal temperature.

    • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), terminate the reaction in one tube for each substrate by adding 1 mL of DNS reagent.

  • Quantification of Reducing Sugars:

    • After adding the DNS reagent, heat all tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 9 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of glucose or maltose.

    • Convert the absorbance readings to the concentration of reducing sugars produced.

    • Plot the concentration of reducing sugars versus time for both substrates to compare their hydrolysis rates.

Protocol for HPLC Analysis of Hydrolysis Products

This protocol allows for the qualitative and quantitative analysis of the products formed during the enzymatic hydrolysis of maltotetraose and this compound.

Materials:

  • Reaction mixtures from the enzymatic hydrolysis assay (before addition of DNS reagent).

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).[4]

  • A carbohydrate analysis column (e.g., an amino-propyl column).

  • Mobile phase (e.g., acetonitrile/water gradient).[4]

  • Standards for glucose, maltose, maltotriose, maltotetraose, isomaltose, isomaltotriose, and this compound.

Procedure:

  • Sample Preparation:

    • At each time point of the enzymatic reaction, take an aliquot of the reaction mixture.

    • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

    • Centrifuge the samples to remove any precipitated enzyme.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Run a gradient of acetonitrile/water to separate the different oligosaccharides.[4]

    • Detect the eluted sugars using an RI or ELSD detector.

  • Data Analysis:

    • Identify the peaks in the chromatograms by comparing their retention times with those of the standards.

    • Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve for each compound.

    • Compare the product profiles of the maltotetraose and this compound hydrolysates over time.

Signaling Pathways and Biological Relevance

While direct signaling roles for maltotetraose and this compound in mammalian cells are not well-established, their metabolic fates have significant biological implications.

  • Maltotetraose: As a readily digestible carbohydrate, maltotetraose is a source of glucose. Glucose is a primary energy source and a key signaling molecule that activates pathways like the mTOR signaling pathway , which regulates cell growth and proliferation.[5][6]

  • This compound: The primary biological relevance of this compound lies in its prebiotic activity. By resisting digestion and being fermented by gut microbiota, it contributes to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[3] These SCFAs have been shown to play a role in:

    • Gut Health: Maintaining the integrity of the intestinal barrier.[3]

    • Immune Modulation: Influencing the activity of immune cells.

    • Metabolic Regulation: Potentially impacting host metabolism and contributing to the prevention of metabolic diseases.[7]

The differential impact of these two tetrasaccharides on gut microbiota and subsequent SCFA production represents a key area of research in nutrition and drug development, particularly for therapies targeting the gut-brain axis and metabolic disorders.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the experimental designs and biological contexts, the following diagrams are provided.

Enzymatic_Hydrolysis_Workflow cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_analysis Analysis Maltotetraose Maltotetraose Enzyme Glycosidase (e.g., α-glucosidase) Maltotetraose->Enzyme Hydrolysis This compound This compound This compound->Enzyme Resistant/ Slow Hydrolysis DNS_Assay DNS Assay (Reducing Sugars) Enzyme->DNS_Assay HPLC_Analysis HPLC Analysis (Product Profile) Enzyme->HPLC_Analysis Metabolic_Fates cluster_upper_gi Upper GI Tract cluster_colon Colon Maltotetraose Maltotetraose (α-1,4 linkages) Digestive_Enzymes Amylase, α-Glucosidase Maltotetraose->Digestive_Enzymes Digestion This compound This compound (α-1,6 linkages) Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation Glucose Glucose Digestive_Enzymes->Glucose mTOR mTOR Signaling (Cell Growth) Glucose->mTOR SCFAs SCFAs (Butyrate, etc.) Gut_Microbiota->SCFAs Gut_Health Gut Health & Immune Modulation SCFAs->Gut_Health

References

A Comparative Analysis of Isomaltotetraose and Fructooligosaccharides as Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the prebiotic potential of Isomaltotetraose and Fructooligosaccharides, supported by experimental data and detailed methodologies.

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Fructooligosaccharides (FOS) are well-established prebiotics known for their bifidogenic effects. This compound, a component of isomaltooligosaccharides (IMOs), is an emerging prebiotic candidate. This guide provides a comparative analysis of the prebiotic performance of this compound and FOS, focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs).

Data Presentation

Table 1: Comparative Effects of this compound and Fructooligosaccharides on Gut Microbiota
PrebioticTarget BacteriaDosageStudy TypeKey FindingsReference
This compound (as part of IMO mixture) Lactobacillus spp., Bifidobacterium spp.Not specifiedIn vitroPreferentially metabolized by Bifidobacteria over shorter-chain IMOs.[1][2]
This compound (as part of IMO mixture) Lactobacillus spp.Not specifiedIn vitroLimited metabolism by Lactobacillus reuteri, which prefers shorter-chain oligosaccharides.[1]
Fructooligosaccharides (FOS) Bifidobacterium spp.> 5 g/day Meta-analysis of human studiesSignificantly increased Bifidobacterium spp. counts, with higher doses and longer duration showing more distinct effects.[3][3]
Fructooligosaccharides (FOS) Bifidobacterium spp., Lactobacillus spp.Not specifiedIn vitroPromoted the growth of beneficial bacteria.
Fructooligosaccharides (FOS) Bifidobacterium spp.Not specifiedIn vitro fermentationSignificantly stimulated the growth of Bifidobacterium.
Table 2: Comparative Effects of this compound and Fructooligosaccharides on Short-Chain Fatty Acid (SCFA) Production
PrebioticMajor SCFAs ProducedStudy TypeKey FindingsReference
This compound (as part of IMO mixture) Acetate (B1210297), Propionate (B1217596)Clinical studySupplementation with 10g of active IMOs for 30 days significantly increased fecal acetate and propionate.
This compound (as part of Isomaltulose) Propionate, ButyrateIn vivo (rats)Ingestion of isomaltulose increased the concentrations of propionate and butyrate.
Fructooligosaccharides (FOS) Acetate, Propionate, ButyrateIn vitro fermentationFermentation of FOS by gut microbiota leads to the production of SCFAs.
Fructooligosaccharides (FOS) AcetateIn vitro fermentationFOS supplementation led to a significant increase in acetic acid levels.
Fructooligosaccharides (FOS) Acetate, Propionate, ButyrateIn vitro fermentationMicrobial fermentation of FOS produced higher amounts of total SCFAs, particularly propionate and butyrate, compared to commercial FOS.

Experimental Protocols

A standardized in vitro fermentation protocol is crucial for comparing the prebiotic potential of different substrates. The following provides a general methodology based on common practices in the cited literature.

In Vitro Fermentation for Prebiotic Activity Assessment

Objective: To assess the selective fermentation of this compound and Fructooligosaccharides by human fecal microbiota and to quantify the production of short-chain fatty acids.

Materials:

  • Substrates: Pure this compound and Fructooligosaccharides (FOS).

  • Fecal Inoculum: Fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Basal Medium: A nutrient medium mimicking the colonic environment, typically containing peptone, yeast extract, salts, and a reducing agent.

  • Anaerobic Chamber: To maintain an oxygen-free environment for the fermentation.

  • Gas Chromatography (GC) system: For the analysis of short-chain fatty acids.

  • qPCR or 16S rRNA sequencing equipment: For the analysis of microbial composition.

Procedure:

  • Fecal Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing fresh feces in a sterile, anaerobic phosphate (B84403) buffer.

  • Fermentation Setup: In an anaerobic chamber, serum bottles are prepared with the basal medium and the respective prebiotic substrate (this compound or FOS) at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate is also included.

  • Inoculation: Each bottle is inoculated with the fecal slurry.

  • Incubation: The bottles are incubated at 37°C with gentle shaking for a specified period (e.g., 24 or 48 hours).

  • Sampling: Aliquots are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. The filtrate is then analyzed by gas chromatography to quantify the concentrations of acetate, propionate, and butyrate.

  • Microbial Analysis: DNA is extracted from the fermentation samples. Changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) are quantified using qPCR, or a comprehensive analysis of the microbial community is performed using 16S rRNA gene sequencing.

Visualization of Key Processes

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Anaerobic_Incubation Anaerobic Incubation (37°C) Fecal_Sample->Anaerobic_Incubation Basal_Medium Basal Medium Preparation Basal_Medium->Anaerobic_Incubation Prebiotics Prebiotic Substrates (this compound, FOS) Prebiotics->Anaerobic_Incubation Sampling Time-course Sampling Anaerobic_Incubation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (qPCR / 16S rRNA sequencing) Sampling->Microbiota_Analysis

Caption: Workflow for in vitro fermentation to assess prebiotic activity.

Prebiotic_Signaling_Pathway Prebiotic Prebiotic (this compound / FOS) Gut_Microbiota Gut Microbiota Prebiotic->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production IECs Intestinal Epithelial Cells SCFAs->IECs Energy Source, Modulate Gene Expression Immune_Cells Immune Cells (e.g., T-cells, Macrophages) SCFAs->Immune_Cells Modulate Immune Response Health_Effects Host Health Effects IECs->Health_Effects Improved Barrier Function Immune_Cells->Health_Effects Anti-inflammatory Effects

References

Unveiling the In Vitro Bioactivity of Isomaltotetraose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltotetraose (B46569), a key component of isomalto-oligosaccharides (IMOs), is gaining attention for its potential health benefits. This guide provides an objective comparison of the in vitro biological activities of this compound, supported by experimental data and detailed protocols to aid in research and development.

Prebiotic Activity: Fueling the Gut Microbiota

This compound demonstrates significant prebiotic potential by selectively promoting the growth of beneficial gut bacteria and increasing the production of short-chain fatty acids (SCFAs), which are crucial for gut health.

Comparative Analysis of SCFA Production:

In vitro fermentation studies using human fecal inoculum have shown that isomalto-oligosaccharides, including this compound, are readily fermented by gut microbiota, leading to the production of beneficial SCFAs. The fermentation of isomalto/malto-polysaccharides (IMMPs), which contain α-(1→6) glycosidic linkages similar to this compound, results in high yields of acetic acid, propionic acid, and butyric acid.[1][2] Notably, the fermentation of these α-(1→6) linked oligosaccharides tends to be slower and more sustained compared to the rapid fermentation of inulin (B196767), which can lead to a more distal fermentation in the colon.[1][3][4][5]

PrebioticPrimary Fermentation SiteKey SCFA ProducedReference
This compound (as part of IMMPs) Distal Colon (slower fermentation)Acetic Acid, Propionic Acid, Butyric Acid[1][2]
Inulin Proximal Colon (rapid fermentation)Acetate, Lactate[3][4][5]
Fructo-oligosaccharides (FOS) Proximal Colon (rapid fermentation)Acetate, Lactate[6][7]

Experimental Protocol: In Vitro Fermentation of this compound

This protocol is adapted from studies on the in vitro fermentation of isomalto/malto-polysaccharides by human fecal microbiota.[1][2][8]

Objective: To assess the prebiotic potential of this compound by measuring SCFA production and changes in microbial populations during in vitro fermentation with human fecal inoculum.

Materials:

  • This compound

  • Inulin (as a comparator)

  • Fecal samples from healthy human donors

  • Anaerobic basal medium

  • Gas chromatography system for SCFA analysis

  • 16S rRNA gene sequencing platform for microbiota analysis

Procedure:

  • Prepare a fecal slurry from fresh fecal samples in an anaerobic chamber.

  • Add this compound or inulin to the anaerobic basal medium at a final concentration of 1% (w/v).

  • Inoculate the medium with the fecal slurry.

  • Incubate the cultures anaerobically at 37°C for up to 48 hours.

  • Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Analyze SCFA concentrations (acetate, propionate, butyrate) in the collected samples using gas chromatography.

  • Analyze the microbial composition of the samples at different time points using 16S rRNA gene sequencing.

Logical Relationship of Prebiotic Activity:

Prebiotic_Activity This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Selectively Utilized By Fermentation Fermentation Gut_Microbiota->Fermentation SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFA Produces Gut_Health Gut_Health SCFA->Gut_Health Promotes Anti_inflammatory_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Activation->Pro_inflammatory_Cytokines Upregulates This compound This compound This compound->Inhibition Inhibition->NF_kB_Activation Antiproliferative_Workflow Start Start Seed_Cells Seed HT-29 and Normal Colon Cells Start->Seed_Cells Treat_Cells Treat with this compound (Various Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of common analytical techniques for the quantitative and qualitative analysis of Isomaltotetraose, an alpha-1,6-linked glucose tetrasaccharide. The following sections detail the experimental protocols and performance data for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a basis for cross-validation and method selection.

Quantitative Performance Data

The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The table below summarizes key validation parameters for the discussed techniques, providing a clear comparison of their capabilities.

Note: Data presented is based on published results for this compound or structurally similar oligosaccharides and serves as a representative comparison. Actual performance may vary based on specific instrumentation and experimental conditions.

ParameterHPAEC-PADHPLC-RIDLC-MS/MS
Linearity (R²) > 0.99[1]≥ 0.999> 0.99
Limit of Detection (LOD) Low picomole range[1]0.01–0.17 mg/mL[2]~0.1 µg/L
Limit of Quantitation (LOQ) 0.05–2.3 mg/L[1]0.03–0.56 mg/mL~0.3 µg/L
Precision (%RSD) < 2% (intra-day), < 5% (inter-day)[1]< 5%≤ 15% (inter-assay)[3]
Accuracy/Recovery (%) 95–105%[1]Typically 95-105%85-115%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are representative experimental protocols for each of the discussed analytical techniques.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including isomers, without the need for derivatization.[4][5]

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-pH stable anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA100, PA200).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a gradient of 100 mM NaOH with an increasing concentration of sodium acetate.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: The column temperature is often maintained at around 30°C.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate analysis.

  • Sample Preparation: Samples are dissolved in high-purity water and filtered through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the quantification of sugars. It is less sensitive than HPAEC-PAD and LC-MS but offers simplicity and reliability.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.[6]

  • Column: An amino-propyll-silica column or a polymer-based amino column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used, for example, a 75:25 (v/v) mixture.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: Both the column and detector are typically thermostatted, for instance, at 35-40°C.

  • Detection: Refractive Index Detector (RID).

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity and can offer structural information through tandem mass spectrometry (MS/MS).[8][9][10]

  • Instrumentation: An LC system coupled to a mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).[9][11]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a graphitized carbon column is often used for the separation of polar oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically employed.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for underivatized oligosaccharides.

  • Detection: Mass spectrometric detection, which can be performed in full scan mode for profiling or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity in quantification.[3][12]

  • Sample Preparation: Samples are typically dissolved in a mixture of water and organic solvent compatible with the initial mobile phase conditions and filtered. Solid-phase extraction (SPE) may be used for sample cleanup if the matrix is complex.

Mandatory Visualization

To facilitate the cross-validation of these analytical methods, a logical workflow can be established. The following diagram, generated using the DOT language, illustrates a typical process for method comparison.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis start Define Analytical Requirements (Sensitivity, Specificity, Throughput) method_dev Method Development & Optimization start->method_dev hpaec HPAEC-PAD method_dev->hpaec hplc HPLC-RID method_dev->hplc lcms LC-MS method_dev->lcms validation Method Validation (ICH Q2(R1) Guidelines) hpaec->validation hplc->validation lcms->validation linearity Linearity & Range validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity comparison Comparative Data Analysis linearity->comparison precision->comparison accuracy->comparison lod_loq->comparison specificity->comparison selection Select Optimal Method for Intended Use comparison->selection end Implement Method (QC, R&D) selection->end

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

A Comparative Analysis of the Prebiotic Effects of Isomaltotetraose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the prebiotic potential of Isomaltotetraose and Inulin (B196767), this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. We analyze their impact on gut microbiota, short-chain fatty acid production, and overall gut health, supported by experimental data and detailed protocols.

The landscape of prebiotics is ever-expanding, with this compound (IMO) and inulin emerging as two prominent candidates for modulating the gut microbiome and promoting host health. Both are non-digestible carbohydrates that reach the colon intact, where they are fermented by beneficial bacteria. This guide provides an objective comparison of their prebiotic effects, drawing upon available scientific literature to inform research and development in the fields of nutrition and therapeutics.

Impact on Gut Microbiota Composition

Both this compound and inulin have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. However, the extent and specificity of their effects can differ.

Inulin, a well-researched fructan, consistently demonstrates a strong bifidogenic effect.[1][2][3] Studies have shown that inulin supplementation leads to a significant increase in the relative abundance of Bifidobacterium.[1][4] It has also been observed to increase the abundance of other beneficial genera like Anaerostipes and Faecalibacterium while potentially decreasing the levels of less desirable bacteria such as Bacteroides.

This compound, an oligosaccharide with α-(1→6) glycosidic linkages, also promotes the growth of beneficial bacteria. Research indicates that IMO supplementation can increase the abundance of Lactobacillus and Bifidobacterium species. Some studies suggest that IMO may have a broader effect on the gut microbiota, influencing a variety of beneficial microbes.

Bacterial GenusEffect of this compound (IMO)Effect of InulinSupporting Evidence
BifidobacteriumIncreaseSignificant Increase
LactobacillusIncreaseIncrease
FaecalibacteriumIncreaseIncrease
AnaerostipesNot consistently reportedIncrease
BacteroidesVariableDecrease

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436). These molecules play a crucial role in maintaining gut health, serving as an energy source for colonocytes, and influencing systemic metabolism and immune function.

Inulin fermentation is known to produce all three major SCFAs. The specific ratio of these SCFAs can vary depending on the individual's gut microbiota composition and the type of inulin used. Generally, inulin fermentation leads to a significant increase in total SCFA concentrations.

This compound fermentation also results in the production of SCFAs. Studies have shown that IMO supplementation can significantly increase the concentrations of fecal acetate and propionate. The production of butyrate from IMO has also been reported, often linked to the enrichment of butyrate-producing bacteria like Faecalibacterium.

Short-Chain Fatty Acid (SCFA)Effect of this compound (IMO)Effect of InulinSupporting Evidence
AcetateIncreaseIncrease
PropionateIncreaseIncrease
ButyrateIncreaseIncrease
Total SCFAs Increase Significant Increase

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the prebiotic effects of this compound and inulin.

In Vivo Animal Study Protocol (Rat Model)

This protocol outlines a typical study design to evaluate the prebiotic effects of this compound or inulin in a rat model.

experimental_workflow cluster_setup Animal Acclimation & Grouping cluster_intervention Dietary Intervention cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation Period (e.g., 1 week) grouping Randomly divide rats into groups: - Control (Basal Diet) - IMO-supplemented - Inulin-supplemented acclimation->grouping diet Administer respective diets (e.g., 5% IMO or Inulin in chow) for a specified duration (e.g., 4-12 weeks) grouping->diet fecal Collect fecal samples (e.g., weekly) for microbiota and SCFA analysis diet->fecal terminal At study termination, collect: - Cecal contents - Intestinal tissue - Blood samples fecal->terminal microbiota 16S rRNA gene sequencing (Microbiota Composition) terminal->microbiota scfa Gas Chromatography (SCFA concentrations) terminal->scfa other Histology, Gene Expression, Biochemical Assays terminal->other

Figure 1: A typical experimental workflow for an in vivo animal study comparing prebiotics.

Key Methodological Details:

  • Animals: Specific pathogen-free (SPF) male Sprague-Dawley or Wistar rats are commonly used.

  • Diet: A standard basal diet (e.g., AIN-93G) is supplemented with a specified percentage of this compound or inulin (e.g., 5-10% w/w).

  • Fecal Sample Analysis:

    • Microbiota: DNA is extracted from fecal samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced.

    • SCFAs: Fecal samples are homogenized, acidified, and the supernatant is analyzed by gas chromatography (GC).

  • Cecal Content Analysis: Similar to fecal analysis but provides a snapshot of the fermentation environment in the cecum.

  • Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Human Clinical Trial Protocol

This protocol describes a randomized, double-blind, placebo-controlled trial to assess the prebiotic effects in human subjects.

human_trial_workflow cluster_recruitment Recruitment & Screening cluster_baseline Baseline Assessment cluster_intervention Randomized Intervention cluster_followup Follow-up Assessment cluster_analysis Data Analysis recruitment Recruit healthy adult volunteers screening Screening based on inclusion/ exclusion criteria (e.g., no recent antibiotic use, stable diet) recruitment->screening baseline Collect baseline samples: - Fecal samples - Blood samples - Dietary information screening->baseline randomization Randomize participants into groups: - Placebo (e.g., maltodextrin) - this compound (e.g., 10g/day) - Inulin (e.g., 10g/day) baseline->randomization intervention Intervention period (e.g., 4 weeks) randomization->intervention followup Collect post-intervention samples (similar to baseline) intervention->followup analysis Compare changes in gut microbiota, SCFA levels, and other biomarkers between groups followup->analysis

Figure 2: Workflow for a randomized controlled human clinical trial.

Key Methodological Details:

  • Study Design: A parallel-group or crossover design can be employed.

  • Dosage: Typical dosages range from 5 to 20 grams per day.

  • Sample Analysis: Similar analytical methods as in animal studies are used for microbiota and SCFA assessment.

  • Outcome Measures: Primary outcomes often include changes in the abundance of specific bacterial genera and SCFA concentrations. Secondary outcomes may include gastrointestinal symptoms, markers of inflammation, and metabolic parameters.

Signaling Pathways

The beneficial effects of prebiotics are mediated through various signaling pathways initiated by the gut microbiota and their metabolites, particularly SCFAs.

scfa_signaling cluster_input Prebiotic Fermentation cluster_mediators Key Metabolites cluster_effects Host Physiological Effects prebiotics This compound / Inulin microbiota Gut Microbiota prebiotics->microbiota Fermentation scfas SCFAs (Acetate, Propionate, Butyrate) microbiota->scfas gut_health Improved Gut Barrier Function (Increased tight junction proteins) scfas->gut_health Energy for colonocytes immune Immune Modulation (e.g., Treg differentiation) scfas->immune GPCR signaling metabolism Metabolic Regulation (e.g., GLP-1 secretion, improved insulin (B600854) sensitivity) scfas->metabolism Hormonal regulation

Figure 3: Simplified signaling pathway of prebiotic action.

SCFAs exert their effects by:

  • Serving as an energy source: Butyrate is the preferred energy source for colonocytes, strengthening the gut barrier.

  • Activating G-protein coupled receptors (GPCRs): SCFAs bind to receptors like GPR41 and GPR43 on various cells, including enteroendocrine and immune cells, influencing hormone secretion (e.g., GLP-1) and immune responses.

  • Inhibiting histone deacetylases (HDACs): Butyrate, in particular, can inhibit HDACs, leading to changes in gene expression that can have anti-inflammatory and anti-proliferative effects.

Conclusion

Both this compound and inulin are effective prebiotics that can positively modulate the gut microbiota and increase the production of beneficial SCFAs. Inulin has a well-established and potent bifidogenic effect. This compound also promotes the growth of beneficial bacteria, including Lactobacillus and Bifidobacterium. The choice between these prebiotics may depend on the specific desired outcome, such as targeting particular bacterial groups or optimizing the production of certain SCFAs. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy of these two prebiotics in different populations and for various health applications. This guide provides a foundational comparison to aid researchers and developers in their ongoing work to harness the power of prebiotics for human health.

References

A Structural Comparison of Isomaltotetraose and Other Isomaltooligosaccharides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of isomaltooligosaccharides (IMOs) is crucial for their application in various fields. This guide provides a detailed structural comparison of isomaltotetraose (B46569) with other common IMOs, supported by experimental data and detailed analytical protocols.

Isomaltooligosaccharides are a class of oligosaccharides primarily composed of glucose units linked by α-1,6 glycosidic bonds.[1] Their degree of polymerization (DP) can vary, typically ranging from two (isomaltose) to ten or more glucose units. This compound, with a DP of four, represents a key component of many IMO mixtures and exhibits distinct structural and functional properties compared to its shorter and longer-chain counterparts. This guide will delve into these differences through the lens of key analytical techniques.

Structural Overview: The Isomaltosidic Linkage

The defining feature of isomaltooligosaccharides is the α-D-(1→6) glycosidic bond that connects the glucose monomers. This linkage imparts a higher degree of flexibility to the oligosaccharide chain compared to the α-1,4 linkages found in maltooligosaccharides. This structural difference is fundamental to the distinct physicochemical and biological properties of IMOs, including their prebiotic activity and lower digestibility in the human gut.[1]

The general structure of linear isomaltooligosaccharides can be represented as a chain of glucose units. As the degree of polymerization increases, the potential for intramolecular hydrogen bonding and the adoption of specific three-dimensional conformations, such as helical structures, becomes more pronounced.

IMOs cluster_IMOs Isomaltooligosaccharide Series cluster_structure General Structure DP2 Isomaltose (DP2) DP3 Isomaltotriose (B1581827) (DP3) DP2->DP3 + Glucose (α-1,6) DP4 This compound (DP4) DP3->DP4 + Glucose (α-1,6) DP5 Isomaltopentaose (DP5) DP4->DP5 + Glucose (α-1,6) DPn ... (DPn) DP5->DPn + Glucose (α-1,6) struct Glc-(α1→6)-[Glc]n-α1→6-Glc

Figure 1: Hierarchical structure of isomaltooligosaccharides.

Comparative Analysis of Structural Parameters

The structural variations among isomaltooligosaccharides can be quantitatively assessed using various analytical techniques. Below is a summary of key comparative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomaltose, Isomaltotriose, and this compound

Note: NMR chemical shifts can vary slightly based on experimental conditions such as solvent, temperature, and pH. The data below is a representative compilation from available literature.

Compound Residue/Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isomaltose (DP2) Anomeric (H1)~4.96 (α), ~4.65 (β)~98.5 (α), ~102.5 (β)
Glycosidic Linkage (C1', C6)-~100.2, ~66.7
Isomaltotriose (DP3) Anomeric (H1)~4.97 (α), ~4.66 (β)~98.4 (α), ~102.4 (β)
Internal Anomeric (H1')~4.95~100.1
Glycosidic Linkages (C1', C6; C1'', C6')-~100.1, ~66.8
This compound (DP4) Anomeric (H1)~4.98 (α), ~4.67 (β)~98.3 (α), ~102.3 (β)
Internal Anomeric (H1', H1'')~4.95~100.0
Glycosidic Linkages-~100.0, ~66.9

Data compiled and interpreted from multiple sources.

Table 2: Diagnostic Fragment Ions in Mass Spectrometry for Isomaltotriose and this compound
Compound Ionization Mode Precursor Ion (m/z) Diagnostic Fragment Ion (m/z) Interpretation
Isomaltotriose (DP3) ESI-MS/MS[M+Na]⁺375, 293Characteristic fragments from glycosidic bond cleavages.
This compound (DP4) ESI-MS/MS[M+Na]⁺575A unique diagnostic ion for this compound.

Data sourced from studies on oligosaccharide fragmentation.

Conformational Insights

Studies have suggested that as the chain length of isomaltooligosaccharides increases, they tend to adopt more defined three-dimensional structures. For instance, both isomaltotriose and this compound have been shown to favor a right-handed helical conformation in solution. This compound, with its longer chain, can form nearly one complete helix turn, which is stabilized by intramolecular hydrogen bonds. This conformational preference can significantly influence their interaction with enzymes and receptors.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isomaltooligosaccharide Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomaltooligosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 100% D₂O for analysis.

  • NMR Data Acquisition:

    • Perform experiments on a 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Acquire one-dimensional (1D) ¹H and ¹³C spectra.

    • Acquire two-dimensional (2D) spectra including:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single glucose residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for determining the glycosidic linkage positions.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information on the 3D conformation and glycosidic linkage conformation.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

    • Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.

    • Determine the glycosidic linkage positions from the HMBC spectrum by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H1' to C6).

    • Analyze NOESY/ROESY spectra to determine the relative orientation of the glucose units and infer the overall conformation.

Mass Spectrometry (MS) Protocol for Isomaltooligosaccharide Analysis
  • Sample Preparation:

    • Dissolve the isomaltooligosaccharide sample in a suitable solvent, typically a mixture of water and acetonitrile (B52724), to a concentration of approximately 10-100 pmol/µL.

    • For electrospray ionization (ESI), the sample can be infused directly or analyzed via liquid chromatography-mass spectrometry (LC-MS).

  • Mass Spectrometry Analysis:

    • Utilize an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) source coupled to a mass analyzer (e.g., Quadrupole-Time of Flight (Q-TOF), Orbitrap).

    • Acquire full scan mass spectra in positive ion mode to determine the molecular weights of the oligosaccharides and identify adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

  • Data Analysis:

    • Analyze the MS/MS spectra to identify characteristic fragment ions.

    • Glycosidic bond cleavages (B- and Y-type ions) will be the predominant fragmentation pathways, providing sequence information.

    • Cross-ring cleavage ions (A- and X-type ions) can provide information about the linkage positions.

    • Compare the fragmentation patterns of different isomaltooligosaccharides to identify unique diagnostic ions for each species.

High-Performance Liquid Chromatography (HPLC) Protocol for Isomaltooligosaccharide Separation
  • Chromatographic System:

    • An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for carbohydrate analysis.

  • Column:

    • A polymer-based amino column (e.g., Asahipak NH2P-50 series) is recommended for good separation of oligosaccharides.

  • Mobile Phase:

    • An isocratic or gradient elution with a mixture of acetonitrile and water is typically used. A common starting condition is 75:25 (v/v) acetonitrile:water.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for each isomaltooligosaccharide of interest using pure standards.

    • Quantify the amount of each oligosaccharide in a sample by comparing its peak area to the corresponding standard curve.

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation & Quantification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_output Structural Elucidation IMO_Sample Isomaltooligosaccharide (Mixture or Purified) HPLC HPLC (Amino Column) IMO_Sample->HPLC NMR NMR Spectroscopy (1D & 2D) IMO_Sample->NMR MS Mass Spectrometry (ESI-MS/MS) IMO_Sample->MS HPLC_Data Purity & Quantification HPLC->HPLC_Data NMR_Data Chemical Shifts Coupling Constants NOEs NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Primary Structure Linkage Analysis 3D Conformation NMR_Data->Structure MS_Data->Structure HPLC_Data->Structure

Figure 2: Experimental workflow for IMO structural analysis.

Conclusion

The structural comparison of this compound with other isomaltooligosaccharides reveals subtle yet significant differences in their physicochemical properties and three-dimensional conformations. While all share the characteristic α-1,6 glycosidic linkage, the degree of polymerization influences their helical structure and the presentation of hydroxyl groups, which in turn affects their biological activity. A multi-faceted analytical approach employing NMR, MS, and HPLC is essential for a comprehensive structural elucidation and comparative analysis of these important functional carbohydrates. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into the fascinating world of isomaltooligosaccharides.

References

Differential Utilization of Isomaltotetraose by Gut Microbiota: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the utilization of isomaltotetraose (B46569) by key gut microbial genera, primarily Bifidobacterium and Lactobacillus, in contrast to other common prebiotics such as fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS). The information is supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

This compound, a component of isomalto-oligosaccharides (IMOs), is selectively fermented by beneficial gut bacteria. Experimental evidence indicates a differential utilization pattern, with Bifidobacterium species showing a preference for longer-chain IMOs like this compound, while Lactobacillus species preferentially metabolize shorter-chain IMOs. This selective fermentation influences the composition of the gut microbiota and the production of short-chain fatty acids (SCFAs), which have significant physiological effects on the host.

Comparative Analysis of Prebiotic Utilization

The differential utilization of various prebiotics by key gut commensals is crucial for understanding their specific health benefits. While direct quantitative comparisons in single studies are limited, a synthesis of available data highlights distinct patterns of fermentation.

Table 1: Comparative Growth of Bifidobacterium and Lactobacillus on Various Prebiotics

PrebioticTarget MicrobeObserved Growth/UtilizationKey FindingsCitations
This compound (IMO) Bifidobacterium spp.Preferential utilization of higher DP IMOs.Bifidobacteria preferentially metabolize oligosaccharides with a higher degree of polymerization (DP)[1][2].
Lactobacillus spp.Preferential utilization of lower DP IMOs (e.g., isomaltose).Lactobacilli metabolize isomaltose (B16258) more readily than longer-chain IMOs[1][2].
Fructo-oligosaccharides (FOS) Bifidobacterium spp.Generally strong growth stimulation.FOS are fermented by most Bifidobacterium strains, leading to a significant increase in their populations[3].
Lactobacillus spp.Variable, strain-dependent growth.Some Lactobacillus strains show significant growth on FOS.
Galacto-oligosaccharides (GOS) Bifidobacterium spp.Strong bifidogenic effect.GOS are effectively utilized by many Bifidobacterium species, promoting their growth.
Lactobacillus spp.Strain-dependent utilization.Growth on GOS is variable among Lactobacillus species.

Table 2: Short-Chain Fatty Acid (SCFA) Production from Prebiotic Fermentation

PrebioticPrimary SCFA ProductsKey FindingsCitations
This compound (IMO) Acetate (B1210297), PropionateFermentation of IMOs leads to the production of SCFAs, with acetate often being a major product from bifidobacterial fermentation.
Fructo-oligosaccharides (FOS) Acetate, LactateFermentation of FOS by fecal cultures primarily yields acetate and lactate.
Inulin (B196767) (longer-chain fructan) Butyrate (B1204436)In contrast to shorter-chain FOS, inulin fermentation tends to produce more butyrate in fecal cultures.

Metabolic Pathways and Mechanisms of Utilization

The selective fermentation of this compound is dictated by the specific genetic and enzymatic machinery of different bacterial genera.

Bifidobacterium species

Bifidobacterium species have evolved sophisticated systems to utilize complex carbohydrates. The metabolism of this compound is thought to involve the following steps:

  • Uptake: this compound is transported into the cell via ATP-binding cassette (ABC) transport systems, which are specialized for oligosaccharide uptake.

  • Intracellular Degradation: Once inside the cell, this compound is hydrolyzed into glucose monomers by intracellular oligo-1,6-glucosidases, such as those belonging to the Glycoside Hydrolase family 13 (GH13_31).

Bifidobacterium_Metabolism cluster_extracellular Extracellular Space cluster_cell Bifidobacterium Cell This compound This compound ABC_transporter ABC Transporter This compound->ABC_transporter Binding & Transport IMT_in Intracellular This compound ABC_transporter->IMT_in GH13_31 Oligo-1,6-glucosidase (GH13_31) IMT_in->GH13_31 Hydrolysis Glucose Glucose GH13_31->Glucose Bifid_Shunt Bifid Shunt Glucose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs

Bifidobacterium metabolism of this compound.
Lactobacillus species

Lactobacillus species, such as Lactobacillus reuteri, demonstrate a preference for shorter-chain IMOs. Their metabolic strategy involves:

  • Extracellular Degradation (for longer chains): Some lactobacilli may possess extracellular enzymes that break down longer oligosaccharides.

  • Uptake of Shorter Chains: Shorter molecules like isomaltose are preferentially transported into the cell.

  • Intracellular Hydrolysis: Once inside, these are hydrolyzed by specific enzymes. For instance, in L. reuteri, metabolism of IMOs is attributed to an α(1→6)-specific glucanase (DexB) and maltose (B56501) phosphorylase.

Lactobacillus_Metabolism cluster_extracellular Extracellular Space cluster_cell Lactobacillus Cell This compound This compound Isomaltose Isomaltose This compound->Isomaltose Partial extracellular hydrolysis (less preferred) Transporter Transporter Isomaltose->Transporter Preferential Transport Isomaltose_in Intracellular Isomaltose Transporter->Isomaltose_in DexB α(1→6)-specific glucanase (DexB) Isomaltose_in->DexB Maltose_Phosphorylase Maltose Phosphorylase Isomaltose_in->Maltose_Phosphorylase Glucose Glucose DexB->Glucose Maltose_Phosphorylase->Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate

Lactobacillus metabolism of isomalto-oligosaccharides.

Experimental Protocols

In Vitro Fermentation of Prebiotics by Fecal Microbiota

This protocol is adapted from established methods for in vitro batch fermentation to assess the prebiotic potential of various substrates.

1. Materials and Reagents:

  • Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Prebiotic substrates (this compound, FOS, GOS)

  • Phosphate (B84403) buffer (pH 7)

  • Fresh human fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic chamber or system

  • Sterile fermentation tubes or vessels

  • Incubator with shaking capabilities

2. Fecal Inoculum Preparation:

  • Within 2 hours of collection, homogenize fresh fecal samples in an anaerobic chamber.

  • Prepare a 10-20% (w/v) fecal slurry by diluting the homogenized feces in pre-reduced phosphate buffer.

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3. Fermentation Setup:

  • Dispense the basal medium into sterile fermentation tubes.

  • Add the prebiotic substrate to the tubes to a final concentration of 1-2% (w/v). Include a negative control with no added carbohydrate.

  • Transfer the tubes to the anaerobic chamber and pre-warm to 37°C.

  • Inoculate each tube with the fecal slurry (e.g., 10% v/v).

  • Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.

4. Sampling and Analysis:

  • Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Microbial Population Analysis: Extract DNA from samples and perform 16S rRNA gene sequencing or qPCR to quantify changes in bacterial populations, particularly Bifidobacterium and Lactobacillus.

  • SCFA Analysis: Centrifuge samples to pellet bacterial cells. Filter the supernatant and analyze for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Homogenize Homogenize in Anaerobic Chamber Fecal_Sample->Homogenize Slurry Prepare Fecal Slurry Homogenize->Slurry Inoculate Inoculate Medium with Fecal Slurry Slurry->Inoculate Basal_Medium Prepare Basal Medium + Prebiotic Basal_Medium->Inoculate Incubate Incubate at 37°C (24-48h) Inoculate->Incubate Sampling Collect Samples (0, 12, 24, 48h) Incubate->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction Supernatant Collect Supernatant Sampling->Supernatant Sequencing 16S rRNA Sequencing/ qPCR DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Sequencing->Microbiota_Analysis SCFA_Analysis GC/HPLC Analysis Supernatant->SCFA_Analysis SCFA_Profile SCFA Profile SCFA_Analysis->SCFA_Profile

Workflow for in vitro prebiotic fermentation.
Bacterial Growth Curve Measurement

This protocol outlines the measurement of bacterial growth on specific carbohydrate sources.

1. Materials and Reagents:

  • Pure cultures of bacterial strains (e.g., Bifidobacterium longum, Lactobacillus reuteri)

  • Modified basal medium (e.g., MRS for Lactobacillus, Bifidobacterium medium for Bifidobacterium) with the specific prebiotic (this compound, FOS, or GOS) as the sole carbon source (e.g., 1% w/v).

  • Spectrophotometer or microplate reader.

  • Sterile culture tubes or 96-well plates.

2. Procedure:

  • Prepare an overnight culture of the bacterial strain in a non-selective broth.

  • Wash the cells by centrifugation and resuspend in a carbon-free basal medium to remove residual carbon sources.

  • Inoculate the prepared media containing the different prebiotics with the washed bacterial culture to a starting optical density (OD) at 600 nm of approximately 0.05-0.1.

  • Incubate the cultures under appropriate anaerobic conditions at 37°C.

  • Measure the OD at 600 nm at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Plot the OD600 values against time to generate growth curves.

Conclusion

The available evidence strongly suggests that this compound is a promising prebiotic that is differentially utilized by key members of the gut microbiota. Its preferential fermentation by Bifidobacterium species over Lactobacillus species highlights its potential for targeted modulation of the gut microbiome. Further direct comparative studies with other established prebiotics like FOS and GOS are warranted to fully elucidate its quantitative effects on microbial growth and SCFA production, which will be invaluable for the development of next-generation functional foods and therapeutics.

References

Isomaltotetraose: A Functional Food Ingredient Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Isomaltotetraose with Alternative Prebiotics for Researchers and Drug Development Professionals

This compound, a key component of isomaltooligosaccharides (IMOs), is emerging as a functional food ingredient with significant potential in modulating gut health and metabolic responses. This guide provides a comprehensive validation of this compound, presenting a comparative analysis with other established prebiotics such as Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Xylo-oligosaccharides (XOS). The information is curated to support researchers, scientists, and drug development professionals in their evaluation of this promising ingredient.

Physiological Effects of this compound

This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. This structural feature makes it resistant to digestion by human intestinal enzymes, allowing it to reach the colon largely intact, where it is selectively fermented by beneficial gut bacteria.

Prebiotic Activity: Fostering a Healthy Gut Microbiome

As a prebiotic, this compound promotes the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. While much of the available research has been conducted on isomaltooligosaccharide (IMO) mixtures, studies indicate that bifidobacteria preferentially metabolize oligosaccharides with a higher degree of polymerization, such as this compound. The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which contribute to a healthier gut environment and have systemic health benefits.

dot

Prebiotic_Activity cluster_Small_Intestine Small Intestine cluster_Colon Colon This compound This compound DigestiveEnzymes Human Digestive Enzymes This compound->DigestiveEnzymes Resistant to hydrolysis Isomaltotetraose_Colon This compound This compound->Isomaltotetraose_Colon Transit GutMicrobiota Gut Microbiota (Bifidobacterium, Lactobacillus) SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs Production Isomaltotetraose_Colon->GutMicrobiota Fermentation

Caption: Fermentation pathway of this compound in the colon.

Glycemic Response: A Low-Glycemic Sweetener

This compound exhibits a low glycemic index, making it a suitable sugar substitute for individuals seeking to manage their blood sugar levels. While a specific glycemic index (GI) for pure this compound is not widely reported, the GI for IMO mixtures is reported to be low, around 35.[1] This is attributed to its slow and incomplete digestion in the upper gastrointestinal tract.

Comparative Analysis of Prebiotic Performance

The following tables provide a quantitative comparison of this compound (as a primary component of IMOs) with other common prebiotics.

Table 1: Prebiotic Efficacy on Gut Microbiota

PrebioticTarget MicroorganismDosageStudy DurationKey FindingsReference
Isomaltooligosaccharides (IMO) Bifidobacterium, Lactobacillus10 g/day 30 daysSignificant increase in fecal Bifidobacterium and Lactobacillus counts.[2]
Fructo-oligosaccharides (FOS)Bifidobacterium8 g/day 2 weeksSignificant increase in fecal Bifidobacterium.[3]
Galacto-oligosaccharides (GOS)Bifidobacterium5.5 g/day 21 daysSignificant increase in fecal Bifidobacterium.[4]
Xylo-oligosaccharides (XOS)Bifidobacterium1.4 g/day 8 weeksSignificant increase in fecal Bifidobacterium.[5]

Table 2: Glycemic Response Comparison

SweetenerGlycemic Index (GI)Reference Food (Glucose)Reference
Isomaltooligosaccharides (IMO) 35 ± 8100
Sucrose65100
Fructo-oligosaccharides (FOS)~0100
Isomaltulose32100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the functional properties of this compound and other prebiotics.

In Vitro Fermentation Protocol

This protocol is designed to assess the prebiotic activity of a test substance by monitoring its fermentation by fecal microbiota.

dot

InVitro_Fermentation_Workflow FecalSample Fecal Sample Collection (Healthy Donors) Inoculum Preparation of Fecal Inoculum (Anaerobic Conditions) FecalSample->Inoculum Fermentation Batch Fermentation with This compound & Controls (e.g., FOS, GOS, Inulin) Inoculum->Fermentation Sampling Time-course Sampling (0, 12, 24, 48 hours) Fermentation->Sampling Analysis Analysis of Samples Sampling->Analysis SCFA SCFA Analysis (GC) Analysis->SCFA Microbiota Microbiota Composition (16S rRNA sequencing) Analysis->Microbiota pH pH Measurement Analysis->pH

Caption: Workflow for in vitro fermentation studies.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • Inoculum Preparation: Samples are homogenized and diluted in an anaerobic medium.

  • Batch Fermentation: The fecal inoculum is added to anaerobic culture vessels containing a basal nutrient medium and the test prebiotic (e.g., this compound) or a control prebiotic (e.g., FOS, GOS) as the sole carbohydrate source.

  • Incubation and Sampling: Cultures are incubated at 37°C under anaerobic conditions. Samples are collected at various time points (e.g., 0, 12, 24, 48 hours).

  • Analysis:

    • Short-Chain Fatty Acids (SCFAs): Supernatants are analyzed for SCFA concentrations using gas chromatography (GC).

    • Microbiota Composition: Bacterial DNA is extracted from the fermentation slurry, and the 16S rRNA gene is sequenced to determine changes in the microbial community.

    • pH Measurement: The pH of the culture medium is monitored throughout the fermentation.

Human Glycemic Response Protocol

This protocol outlines the procedure for determining the glycemic response to a functional food ingredient in human subjects.

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Glycemic_Response_Protocol SubjectRecruitment Subject Recruitment (Healthy Volunteers) OvernightFast Overnight Fast (10-12 hours) SubjectRecruitment->OvernightFast BaselineBlood Baseline Blood Sample (t=0 min) OvernightFast->BaselineBlood TestMeal Consumption of Test Meal (this compound or Glucose) BaselineBlood->TestMeal BloodSampling Post-prandial Blood Sampling (15, 30, 45, 60, 90, 120 min) TestMeal->BloodSampling GlucoseAnalysis Blood Glucose Analysis BloodSampling->GlucoseAnalysis AUC Calculation of Incremental Area Under the Curve (iAUC) GlucoseAnalysis->AUC

Caption: Protocol for human glycemic response trials.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.

  • Study Design: A randomized, controlled, crossover design is typically employed.

  • Procedure:

    • After an overnight fast, a baseline blood sample is collected.

    • Participants consume a standardized amount (e.g., 50 grams) of the test carbohydrate (this compound) or a reference carbohydrate (glucose), dissolved in water.

    • Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.

  • Analysis: Blood glucose concentrations are measured, and the incremental area under the curve (iAUC) is calculated to determine the glycemic response.

Safety and Regulatory Status

Isomaltooligosaccharides, including this compound, have been determined to be Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in various food products. Toxicological studies on IMO mixtures have not shown adverse effects at high doses. For instance, a 90-day study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1,000 mg/kg body weight/day for isomaltodextrin, a related soluble dietary fiber. In humans, a NOAEL for loose stools for isomaltodextrin was found to be 0.8 g/kg body weight.

Conclusion

This compound demonstrates significant promise as a functional food ingredient with valuable prebiotic and low-glycemic properties. Its ability to selectively stimulate the growth of beneficial gut bacteria and contribute to a lower blood glucose response positions it as a favorable alternative to traditional sugars and other prebiotic fibers. While more research on pure this compound is warranted to fully elucidate its specific effects, the existing body of evidence on IMO mixtures provides a strong foundation for its validation and application in the development of health-promoting food products. This guide serves as a foundational resource for professionals in the field to make informed decisions regarding the integration of this compound into their research and product development pipelines.

References

comparative study of enzymatic synthesis methods for Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomaltotetraose (B46569), a non-digestible oligosaccharide with prebiotic properties, is of increasing interest in the pharmaceutical and nutraceutical industries. Its synthesis is primarily achieved through enzymatic processes that offer high specificity and yield compared to chemical methods. This guide provides a comparative analysis of the most common enzymatic methods for producing isomaltooligosaccharides (IMOs), with a focus on this compound. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the synthesis pathways to aid researchers in selecting the optimal method for their specific needs.

Comparative Performance of Enzymatic Synthesis Methods

The enzymatic synthesis of this compound typically involves the use of transglycosylating enzymes that catalyze the formation of α-1,6-glucosidic linkages. The choice of enzyme and substrate significantly influences the product distribution and yield. The following table summarizes the performance of key enzymatic methods.

Enzymatic MethodEnzyme(s)Primary Substrate(s)Key ProductsTotal IMO YieldThis compound (IM4) SpecificsReference
α-Glucosidase α-Glucosidase from Aspergillus nigerMaltose (B56501)Panose, Isomaltose (B16258), Isomaltotriose, higher IMOs~40% conversion of maltose to main IMOsPresent in the mixture of higher IMOs, but specific yield is not typically high.[1]
α-Glucosidase from Zalaria sp. Him3MaltoseIsomaltose, Panose, Isomaltotriose49.5%Part of the total IMO mixture.
Whole-cell biocatalyst (Pichia pastoris displaying A. niger α-glucosidase)MaltoseIsomaltose, Panose, Isomaltotriose, Maltotetraose, higher IMOs0.4 g/g maltosePresent in the mixture.[2]
Dextransucrase Dextransucrase from Leuconostoc mesenteroidesSucrose (B13894) and an acceptor (e.g., glucose, isomaltulose)Series of IMOs (DP3-DP9+)41-42% (with isomaltulose)[3], 58% (with glucose)This compound is part of the homologous series of oligosaccharides produced.[3]
Multi-enzyme Systems 1,4-α-glucan 6-α-glucosyltransferase and IsopullulanaseStarchSeries of IMOs (Isomaltose to Isomaltodecaose)Total product concentration of 131 mMThis compound is a component of the product mixture which has a high proportion of α-(1→6) linkages (91.7%).[4]
α-Glucanotransferase and Maltogenic AmylaseLiquefied corn syrupMixture of IMOs including larger oligosaccharides68%This compound is a significant product alongside isomaltopentaose (B8084185) and isomaltohexaose.

Experimental Protocols

Detailed methodologies for the key enzymatic synthesis methods are provided below. These protocols are based on established laboratory procedures and can be adapted for specific research applications.

Method 1: Synthesis using α-Glucosidase from Aspergillus niger

This method relies on the transglycosylation activity of α-glucosidase to synthesize a mixture of isomaltooligosaccharides.

Materials:

  • α-Glucosidase from Aspergillus niger

  • Maltose

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

Procedure:

  • Prepare a 30% (w/v) maltose solution in 50 mM sodium acetate buffer (pH 5.0).

  • Preheat the maltose solution to the optimal reaction temperature for the enzyme, typically between 50°C and 60°C.

  • Add the α-glucosidase to the maltose solution. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.

  • Incubate the reaction mixture with gentle agitation for 24 to 48 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution using High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting mixture will contain glucose, remaining maltose, isomaltose, panose, isomaltotriose, and higher-order IMOs including this compound.

Method 2: Synthesis using Dextransucrase from Leuconostoc mesenteroides

This method utilizes dextransucrase to transfer glucose units from sucrose to an acceptor molecule, forming a series of isomaltooligosaccharides.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides

  • Sucrose

  • Acceptor molecule (e.g., glucose or isomaltulose)

  • Sodium acetate buffer (20 mM, pH 5.2)

  • Calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing sucrose and the acceptor molecule in the desired ratio in 20 mM sodium acetate buffer (pH 5.2) with a small amount of CaCl₂ (e.g., 0.05 g/L) as a cofactor.

  • Equilibrate the reaction mixture to the optimal temperature for the dextransucrase, typically around 30°C.

  • Initiate the reaction by adding the dextransucrase enzyme.

  • Incubate the mixture for 24 to 48 hours with gentle stirring.

  • Monitor the formation of oligosaccharides over time using HPLC or Thin-Layer Chromatography (TLC).

  • Stop the reaction by heat inactivation of the enzyme.

  • The product will be a homologous series of isomaltooligosaccharides, with the degree of polymerization depending on the initial ratio of sucrose to the acceptor.

Method 3: Multi-enzyme Synthesis using 1,4-α-glucan 6-α-glucosyltransferase and Isopullulanase

This advanced method produces a range of isomaltooligosaccharides with a high degree of α-1,6 linkages directly from starch.

Materials:

  • 1,4-α-glucan 6-α-glucosyltransferase

  • Isopullulanase

  • Isoamylase (B1167963) (optional, for debranching starch)

  • α-Amylase (optional, to reduce viscosity)

  • Soluble starch

  • Appropriate buffer system for the enzyme combination (typically around pH 6.0)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) solution of soluble starch in the buffer.

  • If using, treat the starch solution with isoamylase and/or α-amylase to debranch and liquefy the starch, respectively. Follow the optimal conditions for these enzymes.

  • Adjust the pH and temperature to the optimal conditions for the 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase.

  • Add the enzyme cocktail (1,4-α-glucan 6-α-glucosyltransferase and isopullulanase) to the starch solution.

  • Incubate the reaction for an extended period (e.g., 48-72 hours) to allow for the synthesis of a series of IMOs.

  • Monitor the product profile by HPLC.

  • Terminate the reaction by heat inactivation.

  • The final product will be a mixture of isomaltooligosaccharides ranging from isomaltose to isomaltodecaose, with a high prevalence of α-1,6 linkages.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the enzymatic synthesis workflows.

Enzymatic_Synthesis_Alpha_Glucosidase Maltose Maltose (Substrate) Reaction Transglycosylation Reaction Maltose->Reaction Enzyme α-Glucosidase (A. niger) Enzyme->Reaction Products IMO Mixture: - Isomaltose - Panose - Isomaltotriose - this compound Reaction->Products Enzymatic_Synthesis_Dextransucrase Sucrose Sucrose (Glucosyl Donor) Reaction Acceptor Reaction Sucrose->Reaction Acceptor Acceptor (e.g., Glucose) Acceptor->Reaction Enzyme Dextransucrase (L. mesenteroides) Enzyme->Reaction Products Homologous series of IMOs (DP3 to DPn) including this compound Reaction->Products Multi_Enzyme_Synthesis cluster_starch_prep Starch Preparation cluster_synthesis IMO Synthesis Starch Starch Liquefaction Liquefaction & Debranching Starch->Liquefaction α-Amylase, Isoamylase LiquefiedStarch Liquefied Starch Liquefaction->LiquefiedStarch Reaction Transglycosylation LiquefiedStarch->Reaction EnzymeCocktail Enzyme Cocktail: - 1,4-α-glucan 6-α-glucosyltransferase - Isopullulanase EnzymeCocktail->Reaction IMOs IMO Mixture (Isomaltose to Isomaltodecaose) Reaction->IMOs

References

Safety Operating Guide

Proper Disposal of Isomaltotetraose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Isomaltotetraose is critical for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is a fundamental aspect of responsible laboratory practice. This guide offers direct, procedural instructions for researchers, scientists, and drug development professionals.

Safety and Handling Profile

This compound is a non-hazardous, solid, water-soluble carbohydrate.[1] It does not exhibit properties of flammability, explosivity, or reactivity under standard laboratory conditions.[2] According to safety data sheets for closely related and structurally similar oligosaccharides like isomaltotriose, the substance is not considered to pose a significant risk to human health or the environment.[3][4] However, standard laboratory hygiene and personal protective equipment (PPE), including gloves and safety glasses, should be employed during handling.[2]

Disposal Procedures for Uncontaminated this compound

For this compound that has not been mixed or contaminated with any hazardous materials, the disposal procedure is straightforward.

Step 1: Waste Characterization Confirm that the waste consists solely of this compound. If it has been dissolved in a non-hazardous solvent, such as water, it can still be considered uncontaminated.

Step 2: Containerization Collect the solid this compound waste in a designated, sealed container. This container should be clearly labeled as "Non-hazardous waste: this compound" to prevent accidental mismanagement as hazardous chemical waste.

Step 3: Institutional Guidelines Consult your institution's specific guidelines for non-hazardous solid waste disposal. In most cases, uncontaminated this compound can be disposed of in the regular solid waste stream.

Step 4: Documentation Maintain a record of the disposal, noting the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures.

Disposal Procedures for Contaminated this compound

If this compound has been mixed with or is contaminated by a hazardous substance, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the hazardous contaminant(s).

Step 1: Waste Identification Identify all hazardous components within the waste mixture.

Step 2: Hazardous Waste Segregation Segregate the contaminated this compound waste according to the hazard class of the contaminant (e.g., flammable, corrosive, toxic).

Step 3: Hazardous Waste Containerization Place the waste in a designated hazardous waste container that is appropriate for the type of hazard. Ensure the container is properly sealed and labeled with all constituents, including this compound and the hazardous contaminants, and the relevant hazard symbols.

Step 4: Institutional Hazardous Waste Protocol Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves arranging for collection by your Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

Spillage and Cleanup

In the event of a spill, mechanically recover the solid material. If the spill is dissolved in a solvent, absorb it with an inert material. The collected spill material and any cleaning materials (e.g., paper towels) should be disposed of according to whether the substance was contaminated. For uncontaminated spills, disposal with regular laboratory solid waste is appropriate. For contaminated spills, the waste should be treated as hazardous.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Treat as Hazardous Waste is_contaminated->hazardous Yes collect_non_hazardous Collect in a labeled, sealed container. non_hazardous->collect_non_hazardous identify_contaminant Identify hazardous contaminant(s). hazardous->identify_contaminant dispose_regular Dispose in regular solid waste stream per institutional guidelines. collect_non_hazardous->dispose_regular end Disposal Complete dispose_regular->end segregate_waste Segregate based on hazard class. identify_contaminant->segregate_waste collect_hazardous Collect in a designated, labeled hazardous waste container. segregate_waste->collect_hazardous dispose_hazardous Dispose via institutional hazardous waste protocol. collect_hazardous->dispose_hazardous dispose_hazardous->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isomaltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isomaltotetraose. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research. This compound is not classified as a hazardous substance; however, following standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE) and Handling

While this compound is considered non-hazardous, appropriate personal protective equipment should be worn to ensure safety and prevent contamination of the product.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses or eyeshieldsProtects eyes from dust particles.
Hand Protection Nitrile rubber glovesPrevents direct contact with the substance.
Respiratory Protection Type N95 (US) or equivalent dust maskRecommended when handling the powder to avoid inhalation of dust particles.[1]
Body Protection Laboratory coatProtects clothing and skin from potential spills.

Handling Procedures:

  • Ensure good ventilation in the work area.[2]

  • Avoid generating dust. When weighing or transferring the powder, do so in a designated area, preferably with local exhaust ventilation.

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin and eyes.[3]

Storage and Disposal Plan

Proper storage is critical to maintain the stability and purity of this compound, while a clear disposal plan ensures environmental safety and regulatory compliance.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.[2]

  • Recommended storage temperature is typically between 2°C and 8°C for long-term stability.

Disposal Plan: this compound is a non-hazardous substance and can typically be disposed of as regular laboratory waste, provided it is not mixed with hazardous materials.

Step-by-Step Disposal Procedure:

  • Uncontaminated this compound:

    • Solid Waste: Unused or expired solid this compound that is not contaminated with hazardous chemicals can be disposed of in the regular trash.

    • Aqueous Solutions: Dilute aqueous solutions of this compound can generally be poured down the drain with copious amounts of water, subject to local regulations.

  • Contaminated this compound:

    • If this compound is mixed with hazardous chemicals, it must be treated as hazardous waste.

    • Dispose of the contaminated material in a properly labeled hazardous waste container.

    • Follow your institution's specific guidelines for hazardous waste disposal.

  • Empty Containers:

    • Rinse empty containers thoroughly with water.

    • The rinsate can typically be disposed of down the drain.

    • Deface the label on the container before disposing of it in the regular trash or recycling bin.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol outlines a typical experiment to study the enzymatic hydrolysis of this compound using a specific glycoside hydrolase.

Objective: To determine the rate of enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Glycoside hydrolase (e.g., α-glucosidase)

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 6.8)

  • Deionized water

  • Spectrophotometer

  • Microplate reader

  • Glucose assay kit

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in the buffer solution.

    • Create a series of dilutions from the stock solution to achieve final concentrations ranging from 0.1 mM to 5 mM.

  • Enzyme Preparation:

    • Prepare a stock solution of the glycoside hydrolase in the buffer solution at a concentration of 1 mg/mL.

    • Dilute the enzyme stock solution to the desired working concentration (e.g., 0.1 µg/mL).

  • Enzymatic Reaction:

    • In a 96-well microplate, add 50 µL of each this compound dilution.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 15 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of a stop solution (e.g., 0.1 M NaOH).

  • Glucose Quantification:

    • Determine the amount of glucose produced using a glucose assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of glucose.

    • Calculate the concentration of glucose produced in each reaction.

    • Determine the initial reaction velocity for each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and determine the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.

Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

Handling_and_Disposal_Workflow cluster_handling Handling this compound cluster_disposal Disposal of this compound start Start ppe Don Personal Protective Equipment (Gloves, Safety Glasses, Lab Coat) start->ppe weigh Weigh this compound in a Ventilated Area ppe->weigh prepare Prepare Solution or Use as Solid weigh->prepare experiment Conduct Experiment prepare->experiment cleanup Clean Work Area experiment->cleanup assess Assess Contamination Status cleanup->assess non_hazardous Non-Hazardous Waste assess->non_hazardous Uncontaminated hazardous Hazardous Waste assess->hazardous Contaminated solid_trash Dispose Solid in Regular Trash non_hazardous->solid_trash Solid liquid_drain Dispose Aqueous Solution Down the Drain non_hazardous->liquid_drain Aqueous hazardous_container Dispose in Labeled Hazardous Waste Container hazardous->hazardous_container end End solid_trash->end liquid_drain->end hazardous_container->end

Caption: Workflow for handling and disposal of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare this compound Stock Solution mix Mix Substrate and Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Glucose Production terminate->quantify analyze Analyze Kinetic Data quantify->analyze results Obtain Km and Vmax analyze->results

Caption: Experimental workflow for enzymatic hydrolysis of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.